Tie2 kinase inhibitor 2
Description
Properties
IUPAC Name |
5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl]-(4-methylphenoxy)carbonylamino]methyl]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O5/c1-21-8-14-28(15-9-21)39-31(38)34(20-29(35)33-22(2)24-6-4-3-5-7-24)19-23-10-12-25(13-11-23)26-16-27(30(36)37)18-32-17-26/h8-18,22,24H,3-7,19-20H2,1-2H3,(H,33,35)(H,36,37)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHDFOFSMBLLDX-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)NC(C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O)CC(=O)N[C@@H](C)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of Tie2 Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tie2 kinase inhibitor 2, a selective inhibitor of the Tie2 receptor tyrosine kinase. This document delves into the intricacies of the Tie2 signaling pathway, the molecular basis of its inhibition, and presents key quantitative data and detailed experimental protocols relevant to its characterization.
The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis
The Tie2 receptor tyrosine kinase, also known as TEK, is a pivotal regulator of vascular development, maturation, and stability.[1] Predominantly expressed on the surface of endothelial cells, Tie2 and its angiopoietin (Ang) ligands form a critical signaling axis for maintaining vascular quiescence and integrity.[1]
The primary agonist for Tie2 is Angiopoietin-1 (Ang1), which promotes the clustering and autophosphorylation of the Tie2 receptor. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, leading to endothelial cell survival, migration, and the stabilization of blood vessels.
Conversely, Angiopoietin-2 (Ang2) acts as a context-dependent antagonist. In the presence of Ang1, Ang2 competes for Tie2 binding and inhibits its activation, leading to vascular destabilization and increased permeability. This destabilization can prime the vasculature for angiogenesis in response to other factors like Vascular Endothelial Growth Factor (VEGF).
Mechanism of Action: Competitive Inhibition of ATP Binding
Tie2 kinase inhibitors, including this compound, typically function as ATP-competitive inhibitors.[1] They are small molecules designed to bind to the ATP-binding pocket within the intracellular kinase domain of the Tie2 receptor. By occupying this site, the inhibitor prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the kinase. This blockade of phosphorylation effectively halts the downstream signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and survival signals mediated by Tie2.[1]
This compound , also referred to as compound 7, is a selective inhibitor of Tie2 kinase.[2] Its primary mechanism of action is the inhibition of the enzymatic activity of the Tie2 receptor, which has been demonstrated to disrupt processes such as endothelial cell tube formation.[2][3]
Quantitative Data for Tie2 Kinase Inhibitors
The inhibitory potency of Tie2 kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the available quantitative data for this compound and other representative Tie2 inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 (Tie2) | Other Notable IC50s | Reference(s) |
| This compound | Tie2 | 1 µM | Not specified | [2][3] |
| Tie2 kinase inhibitor 1 | Tie2, p38 | 250 nM | p38: 50 µM | [4] |
| Pexmetinib | Tie2, p38 MAPK | 1 nM | p38α: 35 nM, p38β: 26 nM | [3] |
| Rebastinib (DCC-2036) | Tie2 | 0.63 nmol/L | TRKA: cellular IC50 of 0.17 nmol/L | |
| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1, Tie2 | Not specified | VEGFR1: 13 nM, VEGFR2: 4.2 nM, VEGFR3: 46 nM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of Tie2 kinase inhibitors.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing purified Tie2 kinase and its peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for Tie2.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay (Representative Protocol)
This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (BME), such as Matrigel®
-
Test inhibitor (this compound) dissolved in DMSO
-
96-well tissue culture plates
-
Calcein AM (for visualization)
Procedure:
-
Thaw the BME on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test inhibitor or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 cells per well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantification, the total tube length or the number of branch points can be measured using imaging software (e.g., ImageJ).
-
Alternatively, for fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging with a fluorescent microscope.[5]
Cellular Tie2 Phosphorylation Assay (Representative Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of Tie2 in a cellular context.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free endothelial cell basal medium
-
Angiopoietin-1 (Ang1)
-
Test inhibitor (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-Tie2 antibody
-
Anti-total-Tie2 antibody
-
Western blotting reagents and equipment
Procedure:
-
Seed endothelial cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight by replacing the growth medium with serum-free basal medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a final concentration of 100 ng/mL Ang1 for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform immunoprecipitation for Tie2 or directly proceed to SDS-PAGE and Western blotting.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Tie2 antibody to detect the phosphorylated form of the receptor.
-
Strip the membrane and re-probe with an anti-total-Tie2 antibody to ensure equal loading.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the inhibition of Tie2 phosphorylation.
Visualizations
The following diagrams illustrate the Tie2 signaling pathway, its inhibition, and a typical experimental workflow.
Caption: The Tie2 signaling pathway and its inhibition.
Caption: Workflow for an endothelial cell tube formation assay.
References
An In-depth Technical Guide to Tie2 Kinase Inhibitor 2 (Compound 7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tie2 Kinase Inhibitor 2, also referred to as Compound 7. This small molecule has been identified as a selective inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document collates available data on its biochemical activity, cellular function, and the methodologies used for its characterization.
Core Compound Information
This compound (Compound 7) is a selective, small-molecule inhibitor of the Tie2 kinase.[1][2] It has been investigated for its potential to disrupt Tie2-mediated signaling, which plays a crucial role in vascular development, maturation, and pathological angiogenesis associated with diseases such as cancer.[1][2]
-
Chemical Name: 5-[4-[[[2-[[(1S)-1-Cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid[][4]
-
Molecular Formula: C₃₁H₃₅N₃O₅[4]
-
Molecular Weight: 529.6 g/mol [4]
Quantitative Biological Activity
The inhibitory activity of Compound 7 has been quantified in both biochemical and cellular assays. The key potency metrics are summarized below, primarily sourced from the foundational study by Liu, J., et al. (2008) as cited by chemical suppliers.
| Parameter | Target/Assay | Value | Reference |
| IC₅₀ | Tie2 Kinase (Biochemical Assay) | 1 µM | [1][2] |
| Kᵢ | Tie2 Kinase (Biochemical Assay) | 1.3 µM | [4] |
| IC₅₀ | Ang1-induced Tie2 Autophosphorylation (Cellular Assay) | 0.3 µM | [4] |
Mechanism of Action and Signaling Pathway
The angiopoietin/Tie2 signaling axis is a vascular-specific pathway essential for regulating endothelial cell survival, migration, and vessel maturation.[5] The ligand Angiopoietin-1 (Ang1) promotes vessel stability by binding to the Tie2 receptor, inducing its dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream pro-survival signaling cascades, most notably the PI3K/Akt pathway.
Compound 7 functions by competitively binding to the ATP-binding site of the Tie2 kinase domain, thereby preventing its autophosphorylation and blocking the transduction of downstream signals.[5] This inhibition disrupts the pro-angiogenic and vessel-stabilizing effects of the pathway.
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize Tie2 inhibitors like Compound 7.
Disclaimer: The specific, detailed protocols from the primary publication characterizing Compound 7 (Liu, J., et al. FEBS Lett. 2008) were not accessible. The following are representative protocols based on standard, publicly available methods for these assays.
In Vitro Tie2 Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Tie2 kinase by quantifying ATP consumption.
Principle: The amount of ADP produced in the kinase reaction is measured. In a coupled reaction, the remaining ATP is converted to light by luciferase. Lower light output corresponds to higher kinase activity (more ATP consumed) and thus lower inhibition.
Materials:
-
Recombinant human Tie2 kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)
-
Compound 7 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of Compound 7 in DMSO. Add 1 µL of each dilution to the wells of an assay plate. Add 1 µL of DMSO to "positive control" (no inhibitor) and "blank" (no enzyme) wells.
-
Enzyme Preparation: Dilute recombinant Tie2 kinase to the desired concentration in kinase assay buffer.
-
Substrate/ATP Mix: Prepare a master mix containing kinase assay buffer, ATP (at or near its Kₘ), and the poly(Glu,Tyr) substrate.
-
Reaction Initiation: Add the Substrate/ATP mix to all wells. To initiate the reaction, add the diluted Tie2 enzyme to the "positive control" and "test inhibitor" wells. Add an equivalent volume of assay buffer to the "blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion & Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly synthesized ADP back to ATP, which is then used to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Tie2 Autophosphorylation Assay
This assay determines a compound's ability to inhibit the phosphorylation of Tie2 within a cellular context, providing a measure of its cell permeability and on-target activity.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express Tie2, are pre-treated with the inhibitor and then stimulated with Angiopoietin-1 (Ang1). The level of Tie2 phosphorylation is quantified by Western blot analysis using a phospho-specific antibody.
Materials:
-
HUVECs
-
Endothelial growth medium
-
Serum-free medium
-
Compound 7
-
Recombinant human Angiopoietin-1 (Ang1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Cell Culture: Culture HUVECs to ~90% confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound 7 (or DMSO vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding Ang1 (e.g., 200 ng/mL) for 15 minutes at 37°C. A non-stimulated control well should also be included.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and resolve the lysates via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-Tie2 antibody overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with anti-total-Tie2 and then anti-β-actin antibodies to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Tie2 signal to the total-Tie2 signal for each sample. Calculate the percent inhibition of Ang1-induced phosphorylation at each compound concentration and determine the IC₅₀.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of an inhibitor on the ability of endothelial cells to differentiate and form capillary-like structures, a key step in angiogenesis.
Principle: When plated on a basement membrane extract (BME) like Matrigel, endothelial cells will migrate and align to form complex, tube-like networks. The inhibitory effect of a compound is measured by quantifying the reduction in the length or complexity of these networks.
Materials:
-
HUVECs
-
Basement Membrane Extract (e.g., Matrigel), growth factor reduced
-
96-well tissue culture plates
-
Endothelial cell basal medium
-
Compound 7
Procedure:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.
-
Cell Preparation: Harvest HUVECs using trypsin and resuspend them in basal medium containing the desired concentrations of Compound 7 (or DMSO vehicle control).
-
Cell Plating: Add the cell suspension (e.g., 1.5 x 10⁴ cells in 100 µL) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging: Capture images of the tube networks in each well using a phase-contrast microscope at 4x or 10x magnification.
-
Quantification: Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as total tube length, number of junctions, and number of loops.
-
Analysis: Calculate the percent inhibition of tube formation for each concentration of Compound 7 compared to the vehicle control.
References
The Tie2 Signaling Pathway in Angiogenesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This pathway, primarily active in endothelial cells, plays a pivotal role in vascular development, maturation, and stability.[1][2] Dysregulation of Tie2 signaling is implicated in numerous pathologies, including cancer, diabetic retinopathy, and inflammatory diseases, making it a key target for therapeutic intervention.[3][4][5][6] This technical guide provides an in-depth overview of the core components of the Tie2 signaling pathway, its downstream effectors, regulatory mechanisms, and detailed protocols for its study.
Core Components and Activation
The central components of this signaling axis are the Tie2 receptor tyrosine kinase and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[1][7]
-
Tie2 (TEK - Tyrosine kinase, endothelial): A receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1][8] Its extracellular domain consists of immunoglobulin (Ig)-like domains, epidermal growth factor (EGF)-like repeats, and fibronectin type III domains, which are involved in ligand binding and receptor dimerization.[9][10]
-
Angiopoietin-1 (Ang1): The primary agonist for the Tie2 receptor.[1][11] Secreted by perivascular cells, including pericytes and smooth muscle cells, Ang1 binding to Tie2 induces receptor phosphorylation and activation, leading to downstream signaling that promotes vascular stability, endothelial cell survival, and vessel maturation.[5][11][12][13]
-
Angiopoietin-2 (Ang2): A context-dependent ligand that can act as both an agonist and an antagonist of Tie2.[1][7][11][14] Stored in Weibel-Palade bodies within endothelial cells, Ang2 is rapidly released in response to inflammatory or angiogenic stimuli.[14][15] In the presence of Ang1, Ang2 competes for Tie2 binding and acts as an antagonist, promoting vascular destabilization and permeability.[16][17] However, in the absence of Ang1 or in conjunction with Vascular Endothelial Growth Factor (VEGF), Ang2 can act as a partial agonist, promoting angiogenesis.[14][18][19]
Activation of the Tie2 receptor is a multi-step process. Ligand binding induces a conformational change in the receptor, facilitating receptor dimerization or multimerization.[9] This clustering brings the intracellular kinase domains into close proximity, enabling trans-autophosphorylation on specific tyrosine residues. These phosphotyrosine residues then serve as docking sites for various downstream signaling molecules, initiating intracellular signaling cascades.[20]
Quantitative Data on Tie2 Signaling
Quantitative analysis is crucial for understanding the dynamics of the Tie2 signaling pathway. The following tables summarize key quantitative data related to ligand-receptor interactions and downstream signaling events.
| Ligand | Receptor | Binding Affinity (Kd) | Cell Type | Method | Reference |
| Angiopoietin-1 | Soluble Tie2 | 106 ng/ml (50% saturation) | - | Solid-phase binding assay | [21] |
| Angiopoietin-2 | Soluble Tie2 | 2,018 ng/ml (50% saturation) | - | Solid-phase binding assay | [21] |
| Phosphorylation Site | Function | Fold Change upon Stimulation | Stimulus | Cell Type | Reference |
| Tyr992 | Major autophosphorylation site in the activation loop | ~2-fold increase | Ang1 | Rat skin wounds (in vivo) | [22] |
| Tyr1101 | Major binding site for the p85 subunit of PI3K | Not specified | Ang1 | NIH 3T3 fibroblasts | [23] |
| Tyr1106 | Mediates binding and phosphorylation of Dok-R | Not specified | Ang1 | Endothelial cells | [24] |
| Tyr1111 | Binding site for the phosphatase SHP2 | Not specified | Ang1 | - | [25] |
| Parameter | Condition | Quantitative Change | Cell Type | Reference |
| Endothelial Permeability | VEGF (20 ng/ml) + Ang-2 (15 ng/ml) | Up to 300% increase | Porcine Retinal Endothelial Cells | [10] |
| Akt Phosphorylation | Angiopoietin-1 | Dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [5] |
| Tie2 Phosphorylation | Angiopoietin-1 (200 ng/ml) | 11.5-fold increase | Endothelial cells | [21] |
| Tie2 Phosphorylation | Angiopoietin-2 (400 ng/ml) | 7.5-fold increase | Endothelial cells | [21] |
Downstream Signaling Pathways
Upon activation, Tie2 initiates several key intracellular signaling pathways that mediate its diverse cellular effects.
PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of Tie2 signaling, crucial for endothelial cell survival, proliferation, and migration.[20][25] The p85 regulatory subunit of PI3K binds to the phosphorylated Tyr1101 residue on Tie2, leading to the activation of the p110 catalytic subunit.[23] Activated PI3K converts PIP2 to PIP3, which in turn recruits and activates Akt (Protein Kinase B).[25] Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and enhances nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[5][10]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important cascade activated by Tie2. Adaptor proteins like Grb2 bind to phosphorylated Tie2 and recruit Sos, a guanine (B1146940) nucleotide exchange factor for Ras.[10][25] This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in endothelial cell proliferation and differentiation.[20][26]
Dok-R Pathway
Downstream of kinase-related (Dok-R) is an adaptor protein that binds to the phosphorylated Tyr1106 residue of Tie2.[24] The recruitment and subsequent phosphorylation of Dok-R create docking sites for other signaling molecules, including Nck and PAK (p21-activated kinase), which are involved in regulating cell migration and cytoskeletal rearrangements.[12][25][27]
Regulation of Tie2 Signaling
The activity of the Tie2 pathway is tightly regulated by several mechanisms to ensure proper vascular function.
-
VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase): This endothelial-specific phosphatase directly associates with Tie2 and dephosphorylates it, thereby acting as a negative regulator of Tie2 signaling.[22][28] Inhibition of VE-PTP enhances Tie2 activation and promotes vascular stability.[29]
-
Tie1: An orphan receptor tyrosine kinase that is co-expressed with Tie2 on endothelial cells. Tie1 can form heterodimers with Tie2 and modulate its signaling.[9] The presence of Tie1 can inhibit Ang1 binding to Tie2, and cleavage of the Tie1 ectodomain can enhance Ang1-mediated Tie2 activation.[16]
-
Integrins: Crosstalk between Tie2 and integrins, particularly β1-integrin, has been reported. Ang2, but not Ang1, can directly activate β1-integrin, leading to endothelial destabilization.[13]
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of the Tie2 signaling pathway.
Immunoprecipitation of Tie2
This protocol describes the isolation of Tie2 from cell lysates.
-
Cell Lysis:
-
Wash cultured endothelial cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against Tie2 overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated Tie2 for Western blot analysis.
-
Western Blotting for Phospho-Tie2
This protocol is for detecting the phosphorylation status of Tie2.
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an 8% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
In Vitro Tie2 Kinase Assay
This assay measures the enzymatic activity of Tie2.
-
Reaction Setup:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Add the master mix to the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
-
Enzyme Reaction:
-
Dilute recombinant Tie2 kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding the diluted Tie2 kinase to the wells.
-
Incubate the plate at 30°C for 45 minutes.[7]
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).
-
The luminescent signal is proportional to the kinase activity.[7]
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay assesses the effect of Tie2 signaling on endothelial cell migration.
-
Cell Preparation:
-
Culture endothelial cells to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts (with 8 µm pores) into a 24-well plate.
-
Add a medium containing the chemoattractant (e.g., Ang1) to the lower chamber.
-
Add the endothelial cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 4-18 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates angiogenesis in a living organism.
-
Plug Preparation:
-
Injection:
-
Analysis:
-
After 7-21 days, excise the Matrigel plugs.
-
The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation.[28]
-
Alternatively, the plugs can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31 or CD34) to visualize and quantify the newly formed blood vessels.[1][14]
-
Visualizations
Tie2 Signaling Pathway Diagram
Caption: Overview of the Tie2 signaling cascade.
Experimental Workflow for Phospho-Tie2 Western Blot
Caption: Workflow for detecting Tie2 phosphorylation.
Logical Relationship of Angiopoietins and Tie2
Caption: Functional relationship of Ang1/Ang2 and Tie2.
Conclusion
The Tie2 signaling pathway is a multifaceted and essential regulator of vascular biology. A thorough understanding of its components, downstream signaling, and regulation is paramount for developing novel therapeutics targeting angiogenesis-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of this critical pathway and harness its therapeutic potential. Continued investigation into the intricate crosstalk between the Tie2 pathway and other signaling networks will undoubtedly open new avenues for the treatment of a wide range of pathological conditions.
References
- 1. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 3. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro kinase assay [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 13. Endothelial destabilization by angiopoietin-2 via integrin β1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 15. Angiopoietin-1 inhibits endothelial cell apoptosis via the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TIE2 activation by antibody-clustered endogenous angiopoietin-2 prevents capillary loss and fibrosis in experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4.4. Endothelial Immunofluorescence Staining [bio-protocol.org]
- 21. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. Tyrosine 1101 of Tie2 Is the Major Site of Association of p85 and Is Required for Activation of Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Angiopoietin-2 Is Critical for Cytokine-Induced Vascular Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 26. Angiopoietin-2 Is Critical for Cytokine-Induced Vascular Leakage | PLOS One [journals.plos.org]
- 27. Tyrosine phosphorylation of Grb14 by Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. rndsystems.com [rndsystems.com]
The Role of Tie2 in Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a critical regulator of vascular development, maturation, and homeostasis. Its intricate signaling network, primarily modulated by the angiopoietin ligands, governs a spectrum of endothelial cell functions including survival, migration, proliferation, and vascular permeability. Dysregulation of the Angiopoietin-Tie2 axis is implicated in a multitude of pathological conditions, including tumor angiogenesis, inflammatory diseases, and vascular malformations, making it a promising target for therapeutic intervention. This guide provides an in-depth exploration of the molecular mechanisms underpinning Tie2 signaling in endothelial cells, detailed experimental protocols to investigate its function, and a summary of key quantitative data to facilitate comparative analysis.
Introduction to the Angiopoietin-Tie2 Signaling Axis
The Angiopoietin-Tie2 signaling system is a vascular-specific receptor tyrosine kinase pathway essential for normal vascular development.[1] The core components of this system are the Tie2 receptor (also known as Tek) and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[1][2] Tie2 is almost exclusively expressed on endothelial cells, highlighting its central role in regulating the vasculature.[1][2]
Ang1 is considered the primary agonist of Tie2.[2] Secreted by perivascular cells such as pericytes and smooth muscle cells, Ang1 binds to Tie2 and induces its phosphorylation, initiating downstream signaling cascades that promote vascular stability, endothelial cell survival, and vessel maturation.[3][4] In contrast, Ang2, which is primarily produced and stored in the Weibel-Palade bodies of endothelial cells, acts as a context-dependent antagonist or partial agonist.[3][5] Under normal physiological conditions in the presence of Ang1, Ang2 competes for Tie2 binding and inhibits Ang1-mediated activation, leading to vascular destabilization.[3][6] However, in the absence of Ang1 or in conjunction with vascular endothelial growth factor (VEGF), Ang2 can promote angiogenesis.[5][6]
The interplay between Ang1, Ang2, and Tie2 is crucial for both developmental and pathological angiogenesis. While VEGF signaling initiates endothelial cell sprouting, the Angiopoietin-Tie2 axis is thought to regulate the subsequent stages of vessel assembly, stabilization, and maturation.[1]
Tie2 Signaling Pathways in Endothelial Cells
Activation of Tie2 by Ang1 leads to the autophosphorylation of several tyrosine residues in its cytoplasmic domain.[1] These phosphorylated sites serve as docking platforms for various adaptor proteins and signaling molecules, triggering multiple downstream pathways that collectively regulate endothelial cell function.[2]
The PI3K/Akt Pathway: A Hub for Survival and Permeability
One of the most critical pathways activated downstream of Tie2 is the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway.[3] The p85 subunit of PI3K binds to the phosphorylated Tyr-1101 residue on Tie2, leading to the activation of Akt.[2]
Activated Akt plays a central role in:
-
Endothelial Cell Survival: Akt promotes cell survival by inhibiting pro-apoptotic factors and upregulating survival proteins like survivin.[2][7] It also phosphorylates and inactivates the transcription factor FOXO1, a negative regulator of angiogenesis, thereby suppressing the expression of pro-apoptotic genes and Ang2.[7][8]
-
Vascular Permeability: Tie2 activation strengthens the endothelial barrier.[3] The PI3K/Akt pathway contributes to this by activating the small GTPase Rac1, which in turn promotes the localization of VE-cadherin to adherens junctions, a key component of the endothelial barrier.[3][8] Activated Rac1 also inhibits RhoA, another GTPase whose activity is associated with increased permeability.[3]
The ERK/MAPK Pathway: Regulating Proliferation and Migration
The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another important downstream effector of Tie2 signaling, although its role appears to be more context-dependent.[1] Activation of this pathway has been linked to endothelial cell proliferation and migration, key events in angiogenesis.[9] However, some studies suggest that Tie2's primary role is in cell survival rather than proliferation.[7]
Crosstalk with other Signaling Pathways
The Tie2 signaling pathway does not operate in isolation. It engages in significant crosstalk with other crucial signaling networks in endothelial cells, most notably the VEGF pathway. Ang2 can sensitize endothelial cells to VEGF, and in the presence of VEGF, promotes a pro-angiogenic response.[4][5] Tie2 activation can also counteract the permeability-inducing effects of VEGF.[3] Furthermore, Tie2 signaling can be modulated by interactions with integrins and the orphan receptor Tie1.[3][10]
Quantitative Data on Tie2 Function
The following tables summarize key quantitative data related to the Angiopoietin-Tie2 signaling axis, providing a reference for researchers in the field.
| Parameter | Value | Cell Type/System | Reference |
| Ligand Binding Affinity | |||
| Ang1 binding to Tie2 (Kd) | ~1.3 nM | Recombinant proteins | [11] |
| Ang2 binding to Tie2 (Kd) | Similar to Ang1 | Endothelial cells | [10] |
| Cellular Responses to Tie2 Activation | |||
| Inhibition of Caspase-3 activity by monocytes (Ang1-dependent) | 46% ± 5.1% | Serum-starved endothelial cells | [12] |
| Reduction in single-strand DNA levels by monocytes (Ang1-dependent) | 41% ± 4.2% | Serum-starved endothelial cells | [12] |
| Increase in Tie2 protein levels under hypoxia (1% O2, 24h) | 3.2-fold | Human coronary microvascular endothelial cells | [13] |
| Increase in Tie2 protein levels with TNF-α (10 ng/mL, 24h) | 2.3-fold | Human umbilical vein endothelial cells (HUVECs) | [13] |
| Agent | Target | IC50 / Ki | Reference |
| Pharmacological Inhibitors | |||
| Tie2 Kinase Inhibitor 1 | Tie2 | 0.25 µM (IC50) | [14] |
| Tie2 Inhibitor 7 | Tie2 | 1.3 µM (Ki), 0.3 µM (IC50 for autophosphorylation) | [11] |
| Vandetanib | Tie2 | - | [15] |
| Rebastinib (DCC-2036) | Tie2 | - | [15] |
| Linifanib (ABT-869) | Tie2 | - | [15] |
| Regorafenib | Tie2, VEGFRs, etc. | - | [16] |
| Pharmacological Activators | |||
| Razuprotafib (AKB-9778) | VE-PTP (indirect Tie2 activator) | - | [17] |
| Vasculotide | Tie2 (Ang1 mimetic) | - | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to assess endothelial cell function in response to Tie2 modulation.
Endothelial Cell Survival Assay (Caspase-3 Activity)
This assay quantifies apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells of interest
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
Recombinant Angiopoietin-1 (Ang1)
-
Tie2 inhibitor (e.g., Tie2 Kinase Inhibitor 1)
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: The next day, gently wash the cells with PBS and replace the medium with serum-free medium to induce apoptosis.
-
Treatment: Add Ang1 (e.g., 100 ng/mL) to the designated wells. For inhibitor studies, pre-incubate the cells with the Tie2 inhibitor for 1 hour before adding Ang1. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Caspase-3 Assay: Following incubation, lyse the cells and measure caspase-3 activity according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the caspase-3 activity to the protein concentration of each sample.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed HUVECs in a 24-well plate and grow them to full confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, create a linear scratch in the center of each well.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh growth medium containing the desired treatments (e.g., Ang1, Ang2, inhibitors).
-
Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the wound at the same position in each well using a microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Reduced-serum medium
-
Matrigel® or other basement membrane extract
-
96-well plate
-
Microscope with a camera
Procedure:
-
Coat Plate with Matrigel®: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Be careful to avoid introducing air bubbles.
-
Polymerize Matrigel®: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to polymerize.
-
Cell Seeding and Treatment: Resuspend HUVECs in reduced-serum medium containing the desired treatments (e.g., Ang1, Ang2, VEGF, inhibitors). Seed the cells onto the polymerized Matrigel® at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This assay measures the integrity of the endothelial monolayer by assessing its resistance to the passage of an electrical current.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Transwell® inserts (e.g., 0.4 µm pore size) for a 24-well plate
-
EVOM (Epithelial Volt-Ohm Meter) with STX2 electrodes
-
Treatments (e.g., Ang1, thrombin)
Procedure:
-
Seed Cells on Transwells®: Coat the Transwell® inserts with an extracellular matrix protein (e.g., fibronectin). Seed HUVECs onto the inserts at a high density to form a confluent monolayer.
-
Monitor Monolayer Formation: Measure the TEER daily using the EVOM. The resistance will increase as the cells form a tight monolayer.
-
Treatment: Once a stable, high TEER is achieved, add the desired treatments to the apical (upper) or basolateral (lower) chamber.
-
Measure TEER: Measure the TEER at various time points after treatment. A decrease in TEER indicates a disruption of the endothelial barrier, while an increase suggests enhanced barrier function.
-
Data Analysis: Subtract the resistance of a blank insert (coated but without cells) from the measured resistance of the cell-covered inserts. Multiply the result by the surface area of the insert to express the TEER in Ω·cm².
Visualizing Tie2 Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key Tie2 signaling pathways and a typical experimental workflow.
Caption: Angiopoietin-Tie2 Signaling Cascade in Endothelial Cells.
Caption: Workflow for an Endothelial Cell Tube Formation Assay.
Conclusion
The Tie2 receptor and its angiopoietin ligands are indispensable regulators of endothelial cell function, maintaining vascular homeostasis and orchestrating the complex processes of angiogenesis. A thorough understanding of the intricate signaling pathways governed by Tie2 is paramount for the development of novel therapeutic strategies targeting a wide range of diseases characterized by vascular dysfunction. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of Tie2 biology and translating these findings into clinical applications. The continued exploration of this signaling axis holds immense promise for the future of vascular medicine.
References
- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiopoietin - Wikipedia [en.wikipedia.org]
- 6. altmeyers.org [altmeyers.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Angiopoietin-2 in Vascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Primary monocytes regulate endothelial cell survival through secretion of Angiopoietin-1 and activation of endothelial Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tie2 receptor expression is stimulated by hypoxia and proinflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. scbt.com [scbt.com]
- 16. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of Tie2 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tie2 kinase inhibitor 2, also identified as compound 7. This small molecule inhibitor has demonstrated potential in the modulation of angiogenesis, a critical process in both normal physiological functions and pathological conditions such as cancer and retinal diseases.
Introduction to Tie2 Kinase and Angiogenesis
The angiopoietin-Tie2 signaling pathway is a crucial regulator of vascular development, maturation, and stability. The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, and its ligands, the angiopoietins (Ang1 and Ang2), play a pivotal role in angiogenesis. Dysregulation of this pathway is implicated in various diseases characterized by abnormal blood vessel growth. Consequently, the development of small molecule inhibitors targeting Tie2 kinase has emerged as a promising therapeutic strategy.
Discovery of this compound (Compound 7)
This compound was identified through screening efforts aimed at discovering potent and selective inhibitors of the Tie2 kinase. The compound, chemically known as 5-[4-[[[2-[[(1S)-1-cyclohexylethyl]amino]-2-oxoethyl][(4-methylphenoxy)carbonyl]amino]methyl]phenyl]-3-pyridinecarboxylic acid, emerged as a lead candidate due to its inhibitory activity against Tie2.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, providing a basis for comparison and further development.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (Tie2 Kinase) | 1 µM | [1] |
| Ki (Tie2 Kinase) | 1.3 µM | [2] |
Table 2: In Vivo Efficacy in a Rat Model of Matrigel-Induced Choroidal Neovascularization
| Endpoint | Result | Reference |
| Aberrant Vessel Growth | Significantly diminished | [2] |
Further quantitative dose-response data from in vivo studies are not publicly available at this time.
Table 3: Physicochemical Properties
| Property | Value |
| CAS Number | 1020412-97-8 |
| Molecular Formula | C31H35N3O5 |
| Molecular Weight | 529.6 g/mol |
Pharmacokinetic data such as oral bioavailability, half-life, and clearance are not publicly available at this time.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, a plausible synthetic route would involve the coupling of three key fragments: a substituted nicotinic acid core, a linker containing a carbamate (B1207046) group, and an N-acylated amino acid derivative. The general steps would likely include:
-
Synthesis of the Nicotinic Acid Core: Preparation of a 5-substituted nicotinic acid derivative, likely involving palladium-catalyzed cross-coupling reactions to introduce the phenyl group at the 5-position.
-
Synthesis of the Amino Acid Fragment: Preparation of (S)-2-amino-N-(1-cyclohexylethyl)acetamide from the corresponding amino acid and amine.
-
Assembly of the Final Compound: A multi-step process involving the coupling of the nicotinic acid core to a linker, followed by reaction with the amino acid fragment to form the final carbamate and amide linkages.
Due to the lack of a specific published protocol, researchers would need to devise a synthetic strategy based on standard organic chemistry methodologies for the formation of amides, carbamates, and C-C bonds.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Tie2 Kinase Inhibition Assay
This biochemical assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system
-
Test compound (this compound)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, the substrate, and the diluted inhibitor.
-
Add the recombinant Tie2 kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Endothelial Cell Tube Formation Assay
This cellular assay assesses the effect of the inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Test compound (this compound)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control (DMSO).
-
Seed the HUVECs onto the Matrigel®-coated wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium and stain the cells with Calcein AM.
-
Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Model of Matrigel-Induced Choroidal Neovascularization
This in vivo assay evaluates the efficacy of the inhibitor in a model of pathological angiogenesis in the eye.
Materials:
-
Sprague-Dawley rats
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Surgical microscope
-
33-gauge subretinal injection needle
-
Test compound (this compound) formulated for in vivo administration
-
Fluorescein (B123965) angiography system or high-resolution imaging system
-
Histological processing reagents
Protocol:
-
Anesthetize the rats according to approved animal care and use protocols.
-
Under a surgical microscope, create a small scleral incision to access the subretinal space.
-
Inject a small volume of Matrigel® into the subretinal space to induce choroidal neovascularization (CNV).
-
Administer this compound systemically (e.g., intraperitoneally or orally) or locally (e.g., intravitreally) at various doses, starting at a predetermined time point post-Matrigel injection. A control group should receive the vehicle.
-
At the end of the treatment period (e.g., 7-14 days), evaluate the extent of CNV. This can be done by:
-
Fluorescein Angiography: Injecting fluorescein dye intravenously and imaging the leakage from the neovessels in the retina.
-
Histology: Enucleating the eyes, preparing retinal flat mounts or cross-sections, and staining for vascular markers (e.g., isolectin B4) to visualize and quantify the CNV area.
-
-
Compare the CNV area in the treated groups to the control group to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the Tie2 signaling pathway and the experimental workflow for inhibitor characterization are provided below using Graphviz.
Caption: Tie2 signaling pathway in angiogenesis.
Caption: Experimental workflow for inhibitor screening.
Conclusion
This compound (compound 7) has been identified as a selective inhibitor of the Tie2 kinase with demonstrated activity in both in vitro and in vivo models of angiogenesis. While the publicly available data on its synthesis and comprehensive quantitative properties are limited, the provided experimental protocols and background information serve as a valuable resource for researchers in the field of angiogenesis and drug discovery. Further investigation into the synthesis, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Tie2 Kinase Inhibitor 2: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Tie2 kinase inhibitor 2, also identified as compound 7 in seminal research. This document outlines its inhibitory potency, selectivity, and functional effects in both in vitro and in vivo models, supported by detailed experimental protocols and signaling pathway diagrams to facilitate further research and development in the field of angiogenesis.
The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis
The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a pivotal regulator of vascular development, maturation, and stability.[1] Its signaling cascade is primarily modulated by the angiopoietin (Ang) family of ligands, most notably Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).
Ang1 acts as a potent agonist, binding to and inducing the dimerization and autophosphorylation of Tie2. This activation triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote endothelial cell survival, quiescence, and the integrity of the vascular barrier.[2] Conversely, Ang2 is a context-dependent antagonist, often competing with Ang1 for Tie2 binding and thereby inhibiting its activation.[3] This can lead to vascular destabilization and, in the presence of pro-angiogenic factors like VEGF, can promote angiogenesis.[2] Given its central role in vascular health, the Tie2 signaling pathway has emerged as a key therapeutic target for diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy.
Caption: The Tie2 signaling pathway initiated by Angiopoietin-1 and antagonized by Angiopoietin-2.
Biological Activity of this compound (Compound 7)
This compound is a small-molecule inhibitor that has demonstrated selective activity against the Tie2 kinase. Its biological effects have been characterized through a series of in vitro and in vivo studies.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound are summarized in the table below.
| Target | Assay Type | Potency (IC50/Ki) | Selectivity vs. Other Kinases | Reference |
| Tie2 | Kinase Assay | 1 µM (IC50) | Selective | [4] |
| Tie2 | Kinase Assay | 1.3 µM (Ki) | Not specified in detail | [5] |
| Ang1-induced Tie2 Autophosphorylation | Cell-based Assay | 0.3 µM (IC50) | Improved selectivity over initial compounds | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro Tie2 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro potency of a test compound against the Tie2 kinase.
Caption: Workflow for an in vitro Tie2 kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT). Prepare solutions of recombinant human Tie2 kinase, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound dilutions (or DMSO for control), and the recombinant Tie2 kinase.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key process in angiogenesis.
Caption: Workflow for an endothelial cell tube formation assay.
Methodology:
-
Plate Preparation: Thaw Matrigel® Basement Membrane Matrix on ice. Coat the wells of a 96-well plate with a thin layer of Matrigel® and incubate at 37°C for 30-60 minutes to allow for gelation.
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach 70-90% confluency.
-
Cell Seeding: Harvest the HUVECs and resuspend them in a basal medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Seed the HUVEC suspension onto the solidified Matrigel® in the 96-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: After incubation, visualize the formation of capillary-like structures using a microscope. For quantification, the cells can be stained with a fluorescent dye such as Calcein AM. Capture images and analyze them using imaging software to measure parameters such as total tube length, number of junctions, and number of loops.
In Vivo Angiogenesis Model (Representative Protocol)
While the specific in vivo protocol for this compound is not publicly detailed, a representative protocol for evaluating an anti-angiogenic agent in a xenograft mouse model is described below. This is based on common methodologies used for other Tie2 inhibitors like Rebastinib (B1684436).[7][8]
Caption: Workflow for an in vivo tumor xenograft model to assess anti-angiogenic activity.
Methodology:
-
Cell Culture and Implantation: Culture a suitable tumor cell line (e.g., a human breast cancer cell line like MDA-MB-231) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage). Administer the inhibitor or a vehicle control to the respective groups at a predetermined dose and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis.
-
Analysis: Fix a portion of the tumor in formalin and embed it in paraffin (B1166041) for histological analysis (e.g., H&E staining). Perform immunohistochemistry on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to assess microvessel density, a measure of angiogenesis.
Conclusion
This compound (compound 7) is a selective inhibitor of the Tie2 kinase with demonstrated biological activity in both in vitro and in vivo models of angiogenesis. Its ability to inhibit Tie2 autophosphorylation and endothelial cell tube formation underscores its potential as a tool for studying Tie2-mediated signaling and as a starting point for the development of therapeutics targeting pathological angiogenesis. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. Phenotypic knockout of VEGF-R2 and Tie-2 with an intradiabody reduces tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Angiopoietin-2 functions as a Tie2 agonist in tumor models, where it limits the effects of VEGF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 8. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Tie2 Inhibition by Compound 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of Tie2 inhibition by compound 7, a selective Tie2 kinase inhibitor. The information presented herein is a synthesis of publicly available data and is intended to serve as a comprehensive resource for researchers in the fields of angiogenesis, oncology, and drug development.
Introduction to Tie2 and its Role in Angiogenesis
The TEK receptor tyrosine kinase (Tie2), also known as CD202b, is a critical regulator of vascular development and homeostasis. Predominantly expressed on endothelial cells, Tie2 and its angiopoietin ligands (Ang1 and Ang2) form a signaling axis that governs vascular stability, permeability, and angiogenesis. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including tumor growth and metastasis, and diabetic retinopathy, making it an attractive target for therapeutic intervention.
Compound 7: A Selective Tie2 Kinase Inhibitor
Compound 7, also referred to as Tie2 kinase inhibitor 2, has been identified as a selective inhibitor of Tie2 kinase activity. Its chemical formula is C31H35N3O5, and its CAS number is 1020412-97-8.
Quantitative Data for Compound 7
The inhibitory activity of compound 7 against Tie2 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| IC50 (Inhibition of Tie2 Kinase Activity) | 1 µM | Kinase Assay | [1][2] |
| IC50 (Inhibition of Ang1-induced Tie2 Autophosphorylation) | 0.3 µM | Cellular Assay | [3][4] |
| Ki (Binding Affinity for Tie2) | 1.3 µM | - | [5][6] |
Structural Basis of Tie2 Inhibition by Compound 7
While a publicly available co-crystal structure of Tie2 in complex with compound 7 is not available, insights into its binding mode can be inferred from computational modeling and pharmacophore studies of Tie2 inhibitors. It is generally understood that small molecule kinase inhibitors, such as compound 7, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and downstream signaling.
Based on the structure of other kinase inhibitors and modeling studies, the binding of compound 7 to the ATP-binding pocket of the Tie2 kinase domain is likely stabilized by a network of hydrogen bonds and hydrophobic interactions. The pyridinecarboxylic acid moiety of compound 7 may form key hydrogen bonds with the hinge region of the kinase domain, a common interaction for kinase inhibitors. The cyclohexylethyl and 4-methylphenoxy groups are likely to occupy hydrophobic pockets within the active site, contributing to the potency and selectivity of the inhibitor.
Tie2 Signaling Pathway
The following diagram illustrates the canonical Tie2 signaling pathway and the point of inhibition by compound 7.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of compound 7.
In Vitro Tie2 Kinase Assay
This assay measures the direct inhibitory effect of compound 7 on the enzymatic activity of the Tie2 kinase domain.
Protocol:
-
A reaction mixture containing recombinant human Tie2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), and kinase assay buffer is prepared.
-
Compound 7, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, such as [γ-33P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 40 minutes).
-
The reaction is terminated by the addition of a stop solution, such as phosphoric acid.
-
The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this involves spotting the reaction mixture onto a filter, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
The percentage of inhibition at each concentration of compound 7 is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Tie2 Autophosphorylation Assay
This assay assesses the ability of compound 7 to inhibit the ligand-induced autophosphorylation of the Tie2 receptor in a cellular context.
Protocol:
-
Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are cultured to near confluence.
-
The cells are serum-starved for a period to reduce basal receptor tyrosine kinase activity.
-
The cells are pre-treated with various concentrations of compound 7 for a specified time.
-
The cells are then stimulated with a Tie2 agonist, typically Angiopoietin-1 (Ang1), to induce receptor autophosphorylation.
-
Following stimulation, the cells are lysed, and the total protein is collected.
-
The levels of phosphorylated Tie2 (p-Tie2) and total Tie2 are assessed by Western blot analysis using specific antibodies.
-
The band intensities are quantified, and the ratio of p-Tie2 to total Tie2 is calculated for each concentration of compound 7.
-
The IC50 value is determined by plotting the percentage of inhibition of Ang1-induced phosphorylation against the log concentration of compound 7.
Conclusion
Compound 7 is a selective inhibitor of the Tie2 kinase that demonstrates potent activity in both biochemical and cellular assays. While the precise structural details of its interaction with the Tie2 kinase domain await elucidation by X-ray crystallography, computational modeling provides a plausible binding mode consistent with that of other ATP-competitive kinase inhibitors. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on the development of novel anti-angiogenic therapies targeting the Tie2 signaling pathway.
References
- 1. Intrinsic differences in the mechanisms of Tie2 binding to angiopoietins exploited by directed evolution to create an Ang2-selective ligand trap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scienceopen.com [scienceopen.com]
Therapeutic Potential of Targeting Tie2 Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tie2 kinase signaling pathway, a critical regulator of vascular development, stability, and homeostasis, has emerged as a promising therapeutic target for a spectrum of diseases characterized by aberrant angiogenesis and vascular dysfunction. This technical guide provides a comprehensive overview of the therapeutic potential of targeting Tie2, detailing its signaling mechanisms, role in pathology, and the preclinical and clinical development of agents that modulate its activity. We present quantitative data on the efficacy of Tie2 inhibitors and activators, detailed protocols for key experimental assays, and visual representations of the core signaling pathways to facilitate a deeper understanding of this important therapeutic axis.
The Tie2 Signaling Axis: A Dual Regulator of Vascular Function
The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, and its angiopoietin (Ang) ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), form a critical signaling axis that governs vascular maturation, quiescence, and permeability.
-
Angiopoietin-1 (Ang1): The primary agonist for Tie2, Ang1 promotes vascular stability and quiescence. Upon binding to Tie2, Ang1 induces receptor phosphorylation, leading to the recruitment of downstream signaling molecules that mediate endothelial cell survival, adhesion, and the integrity of cell-cell junctions. This "pro-stability" signaling is crucial for maintaining a mature and non-leaky vasculature.
-
Angiopoietin-2 (Ang2): In contrast, Ang2 acts as a context-dependent antagonist or partial agonist of Tie2. In the presence of Ang1, Ang2 competes for Tie2 binding, thereby inhibiting Ang1-mediated stabilizing signals. This disruption of vascular quiescence makes the endothelium more responsive to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), promoting vascular destabilization, leakage, and angiogenesis. In certain contexts, particularly in the absence of Ang1, high concentrations of Ang2 can weakly activate Tie2.
The balance between Ang1 and Ang2 signaling is, therefore, a key determinant of vascular health and disease. Dysregulation of this axis, often characterized by an upregulation of Ang2, is implicated in the pathology of various diseases, including cancer, diabetic retinopathy, and macular edema.
Downstream Signaling Pathways
Activation of Tie2 by Ang1 initiates several downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.
-
PI3K/Akt Pathway: This pathway is central to the pro-survival and pro-stability functions of Ang1/Tie2 signaling. Activated Akt promotes endothelial cell survival by inhibiting apoptotic pathways and enhances vascular barrier function.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is also activated downstream of Tie2 and is involved in endothelial cell proliferation and migration during angiogenesis.
Crosstalk with the VEGF Pathway
The Tie2 and VEGF signaling pathways exhibit significant crosstalk, collaboratively regulating angiogenesis. While VEGF initiates the angiogenic process by promoting endothelial cell proliferation and migration, the Ang/Tie2 system is crucial for the subsequent maturation and stabilization of the newly formed vessels. Ang2, by destabilizing the existing vasculature, can sensitize endothelial cells to the effects of VEGF.
Therapeutic Strategies: Inhibiting and Activating Tie2
The dual nature of the Tie2 signaling axis offers two primary therapeutic strategies: inhibition of Tie2 signaling in diseases driven by excessive angiogenesis and activation of Tie2 to promote vascular stability in conditions characterized by vascular leakage.
Tie2 Inhibition in Oncology
In the tumor microenvironment, elevated levels of Ang2 contribute to the formation of a chaotic and leaky vasculature, which facilitates tumor growth and metastasis. Targeting the Ang2/Tie2 axis has therefore become an attractive anti-cancer strategy.
Table 1: Preclinical Efficacy of Tie2 Kinase Inhibitors
| Compound | Target(s) | Cancer Model | Key Findings | IC50 Values | Reference(s) |
| Rebastinib (DCC-2036) | Tie2, Bcr-Abl | Triple-Negative Breast Cancer (MDA-MB-231) | Inhibited cell proliferation, induced G0/G1 cell cycle arrest. | 1.63 ± 0.97 µM (MDA-MB-231) | [1] |
| Ovarian Cancer (ID8 syngeneic model) | In combination with chemotherapy, improved median survival (132.5 vs. 127 days, P < 0.01). | Not Reported | [2] | ||
| Regorafenib (B1684635) | Multi-kinase (including Tie2, VEGFRs, PDGFRβ) | Colorectal Cancer (in vitro) | Inhibited proliferation of various CRC cell lines. | 970–3270 nM (SW620, Colo-205) | [3] |
| Glioblastoma (GS9L xenograft) | Reduced extravasation of Gadomer in the vasculature. | Tie2: 311 nM (biochemical) | [3][4] |
Table 2: Clinical Efficacy of Tie2 Pathway Inhibitors
| Compound | Mechanism | Indication | Phase | Key Findings | Reference(s) |
| Nesvacumab (REGN910) | Anti-Ang2 mAb | Advanced Solid Tumors | I | Recommended Phase II Dose: 20 mg/kg. Partial response in 1/43 evaluable patients. | [5] |
| Trebananib (AMG 386) | Peptibody targeting Ang1/2 | Recurrent Ovarian Cancer | III (TRINOVA-1) | Did not significantly improve overall survival (19.3 vs 18.3 months). Improved median PFS (7.2 vs 5.4 months). | [6][7][8] |
Tie2 Activation in Ocular Diseases
In diabetic retinopathy and diabetic macular edema (DME), vascular leakage is a key pathological feature. Activating Tie2 to enhance vascular stability presents a promising therapeutic approach.
Table 3: Clinical Efficacy of Tie2 Activators
| Compound | Mechanism | Indication | Phase | Key Findings | Reference(s) |
| AKB-9778 (Razuprotafib) | VE-PTP inhibitor | Diabetic Macular Edema (DME) | IIa (TIME-2) | Combination with ranibizumab (B1194657) showed greater reduction in central subfield thickness vs ranibizumab alone (-164.4 µm vs -110.4 µm, P=0.008). | [9] |
| Diabetic Retinopathy (NPDR) | IIb (TIME-2b) | Did not meet primary endpoint of ≥2-step improvement in DRSS (9.6% vs 3.8% placebo, p=0.270). | [10][11] |
Key Experimental Protocols
Tie2 Kinase Activity Assay
This assay measures the enzymatic activity of Tie2 kinase and is crucial for screening potential inhibitors.
Protocol:
-
Prepare Reagents: Thaw recombinant Tie2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Reaction Setup: In a 96-well plate, add kinase buffer, the test compound (inhibitor) at various concentrations, and the Tie2 substrate.
-
Initiate Reaction: Add the diluted Tie2 kinase to each well to start the reaction.
-
ATP Addition: Add ATP to the wells. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays (e.g., with [γ-³³P]-ATP) or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol:
-
Prepare Matrigel Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Harvest the cells using trypsin and resuspend them in a serum-free or low-serum medium.
-
Cell Seeding: Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Add the test compounds (e.g., Tie2 inhibitors or activators) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Tie2-targeting agents in a living organism.
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line).
-
Tumor Implantation: Harvest the cancer cells and inject them subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., a Tie2 inhibitor) and a vehicle control according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, metastasis, and analysis of the tumor microenvironment (e.g., microvessel density).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Angiopoietin-Tie2 Signaling Pathway.
Caption: Workflow for Screening Tie2 Kinase Inhibitors.
Conclusion
Targeting the Tie2 kinase pathway represents a validated and promising therapeutic strategy for a range of diseases. For proliferative disorders like cancer, inhibiting the pro-angiogenic and vessel-destabilizing effects of Ang2 has shown preclinical and some clinical efficacy. Conversely, in diseases characterized by vascular leakage, such as diabetic eye diseases, activating Tie2 to promote vascular stability is a compelling approach. The continued development of specific and potent Tie2 modulators, guided by a deep understanding of the underlying biology and robust preclinical and clinical evaluation, holds the potential to deliver novel and effective therapies for these challenging conditions. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of targeting Tie2 kinase.
References
- 1. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 2. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. A Phase I First-in-Human Study of Nesvacumab (REGN910), a Fully Human Anti-Angiopoietin-2 (Ang2) Monoclonal Antibody, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Final results of a phase 3 study of trebananib plus weekly paclitaxel in recurrent ovarian cancer (TRINOVA-1): Long-term survival, impact of ascites, and progression-free survival-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhanced Benefit in Diabetic Macular Edema from AKB-9778 Tie2 Activation Combined with Vascular Endothelial Growth Factor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerpio Pharmaceuticals Announces Results From TIME-2b Study of AKB-9778 in Diabetic Retinopathy - BioSpace [biospace.com]
- 11. Aerpio Reports Positive Clinical Results From The Phase IIa Study Of Lead Candidate, AKB-9778, In Diabetic Macular Edema (DME): The TIME-2 Trial - BioSpace [biospace.com]
A Technical Guide to Tie2 Kinase Inhibitor 2 for Angiogenic Disorders Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tie2 kinase inhibitor 2, a small molecule compound investigated for its potential in treating angiogenic disorders. The document details the underlying Tie2 signaling pathway, the inhibitor's mechanism of action, relevant quantitative data, and comprehensive experimental protocols for its evaluation.
Introduction to the Angiopoietin-Tie2 Signaling Axis
The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] The core components of this system are the Tie2 receptor tyrosine kinase, which is predominantly expressed on the surface of endothelial cells, and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[2][3]
-
Angiopoietin-1 (Ang1): Primarily acts as an agonist. Binding of Ang1 to the Tie2 receptor induces receptor autophosphorylation, promoting endothelial cell survival, maintaining vascular integrity, and fostering vessel maturation and stability.[4][5]
-
Angiopoietin-2 (Ang2): Acts as a context-dependent antagonist or partial agonist.[1][6] In the presence of Ang1, Ang2 competitively inhibits Tie2 activation, leading to vascular destabilization. This destabilization can render the endothelium more responsive to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), thereby promoting the initiation of angiogenesis.[7][8]
Given its crucial role in controlling the switch between vascular quiescence and angiogenesis, the Tie2 kinase has emerged as a significant therapeutic target for a range of pathologies characterized by aberrant blood vessel growth, known as angiogenic disorders. These include cancer, diabetic retinopathy, and age-related macular degeneration.[9][10] Inhibiting Tie2 kinase activity is a key strategy to suppress pathological angiogenesis.[3][6]
The Tie2 Signaling Pathway
Upon ligand binding, the Tie2 receptor undergoes dimerization and autophosphorylation on several tyrosine residues within its intracellular kinase domain.[4] This activation initiates downstream signaling cascades that are crucial for endothelial cell function. The two major pathways regulated by Tie2 activation are:
-
PI3K/Akt Pathway: This is a primary pathway stimulated by Tie2, leading to the activation of protein kinase B (Akt). The PI3K/Akt pathway is essential for promoting endothelial cell survival, quiescence, and nitric oxide synthesis.[4][7]
-
MAPK/ERK Pathway: While less dominant than the PI3K/Akt pathway, this cascade is also engaged and contributes to cell migration and proliferation.
Downstream of these pathways, Tie2 signaling also involves various adapter proteins like Dok-R, which can recruit other signaling molecules to potentiate cell migration.[11] The overall effect of sustained Ang1-Tie2 signaling is the stabilization of the vasculature. Conversely, the inhibition of this pathway by Ang2 or synthetic inhibitors disrupts this stability.
Caption: The Angiopoietin-Tie2 signaling pathway.
Mechanism of Action: this compound
This compound (also referred to as compound 7) is a selective small-molecule inhibitor that targets the Tie2 receptor.[12] Like many kinase inhibitors, its mechanism of action involves competitive binding to the ATP-binding pocket within the intracellular kinase domain of the Tie2 receptor.[2]
This competitive inhibition prevents the autophosphorylation of the receptor, even in the presence of its activating ligand, Ang1. By blocking this initial and critical step of signal transduction, the inhibitor effectively shuts down all downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. The ultimate consequence is the inhibition of endothelial cell migration, survival, and proliferation, which are hallmark processes of angiogenesis.[2]
Caption: Mechanism of ATP-competitive inhibition of Tie2 kinase.
Quantitative Data: In Vitro Potency
The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This compound has a reported IC50 value of 1 µM.[12] The following table provides a comparison of the reported in vitro potencies of various small-molecule Tie2 inhibitors.
| Inhibitor Name | IC50 Value | Assay System / Cell Line | Reference |
| This compound | 1 µM | Not specified | [12] |
| Tie2 kinase inhibitor 1 | 250 nM (0.25 µM) | Biochemical Assay | [13][14] |
| Rebastinib | 0.058 nM | HUVEC (Human Umbilical Vein Endothelial Cells) | [15] |
| BAY-Tie2 | 1.3 nM | HUVEC (Human Umbilical Vein Endothelial Cells) | [16] |
| Pexmetinib | 18 nM | HEK-293 Cells | [17] |
| BSF-466895/A-422885.66 | 5 nM | Biochemical Assay | [18] |
Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based) and the specific experimental conditions (e.g., ATP concentration).
Experimental Protocols
Evaluating the anti-angiogenic potential of a compound like this compound requires a multi-step approach involving in vitro, ex vivo, and in vivo assays.[9][19]
In Vitro Assays
These assays analyze specific steps of the angiogenic process in a controlled laboratory setting.[19][20]
5.1.1. Tie2 Kinase Activity Assay (Biochemical IC50 Determination)
-
Objective: To determine the direct inhibitory effect of the compound on purified Tie2 kinase activity.
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate well containing purified recombinant Tie2 kinase domain, a specific peptide substrate, and ATP.
-
Inhibitor Addition: A range of concentrations of this compound is added to the wells. A DMSO control is used as a baseline for 100% kinase activity.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence-based assays (e.g., Kinase-Glo®) or coupled enzyme systems.[15]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.
-
5.1.2. Endothelial Cell Tube Formation Assay
-
Objective: To assess the inhibitor's ability to disrupt the differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.[21] this compound has been shown to inhibit this process.[12]
-
Methodology:
-
Plate Coating: Wells of a 96-well plate are coated with Matrigel, an extracellular matrix extract, and allowed to solidify at 37°C.[19]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a low-serum medium. The cells are then seeded onto the Matrigel-coated wells.
-
Treatment: Immediately after seeding, cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[21]
-
Visualization and Quantification: The formation of network-like tubes is observed and captured using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Data Analysis: The quantitative data from inhibitor-treated wells are compared to the vehicle control to determine the extent of inhibition.
-
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Assays
These models are crucial for evaluating the efficacy of an inhibitor within a complex biological system.[9][22]
5.2.1. Matrigel Plug Angiogenesis Assay
-
Objective: To assess the inhibitor's effect on new blood vessel formation in a living organism.
-
Methodology:
-
Plug Preparation: Liquid Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the this compound (or vehicle).
-
Implantation: The mixture is subcutaneously injected into mice (e.g., C57BL/6), where it forms a solid gel plug.[23]
-
Treatment: Animals may receive additional systemic doses of the inhibitor (e.g., intraperitoneal injection) for the duration of the experiment.[14]
-
Plug Excision: After a set period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are surgically removed.
-
Analysis: The plugs are analyzed for the extent of vascularization. This can be quantified by measuring the hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in plug sections.[18]
-
5.2.2. Tumor Xenograft Model
-
Objective: To evaluate the inhibitor's ability to suppress tumor growth by targeting tumor-associated angiogenesis.
-
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., angiosarcoma cells or highly angiogenic carcinoma cells) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[24]
-
Treatment Initiation: Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, this compound). The inhibitor is administered systemically according to a defined schedule (e.g., daily oral gavage or intraperitoneal injection).[13][24]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess microvessel density (CD31 staining), cell proliferation (Ki-67 staining), and apoptosis (TUNEL assay).[24]
-
Conclusion
This compound is a valuable research tool for investigating the role of the Angiopoietin-Tie2 signaling pathway in angiogenic disorders. Its ability to selectively inhibit Tie2 kinase and disrupt key angiogenic processes like endothelial cell tube formation underscores the therapeutic potential of targeting this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize this and similar compounds, both in vitro and in vivo, advancing the development of novel anti-angiogenic therapies.
References
- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are Tie-2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]
- 7. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANGPT2/TIE2: Attractive Targets for Improved Anti-angiogenic Cancer Therapy | Technology Networks [technologynetworks.com]
- 9. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. | BioWorld [bioworld.com]
- 19. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 22. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy of Tie2 Receptor Antagonism in Angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of Tie2 Inhibition In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream effects of inhibiting the Tie2 receptor tyrosine kinase in vitro. It provides a comprehensive overview of the signaling pathways affected, the resulting cellular consequences, and detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in angiogenesis research and the development of novel therapeutics targeting the Tie2 pathway.
Core Concepts: The Tie2 Signaling Axis
The Tie2 receptor, also known as TEK, is a receptor tyrosine kinase predominantly expressed on endothelial cells. It plays a crucial role in regulating vascular development, maturation, and stability. The primary ligands for Tie2 are the angiopoietins, with Angiopoietin-1 (Ang1) acting as the primary agonist and Angiopoietin-2 (Ang2) acting as a context-dependent antagonist.
Activation of Tie2 by Ang1 initiates a signaling cascade that promotes endothelial cell survival, quiescence, and the maintenance of vascular integrity. Conversely, inhibition of Tie2 signaling, either through antagonists like Ang2 or small molecule inhibitors, disrupts these homeostatic functions, leading to a range of downstream effects that are of significant interest in pathological conditions such as cancer and inflammatory diseases.
Downstream Signaling Pathways of Tie2 Inhibition
Inhibition of Tie2 disrupts several key intracellular signaling pathways that are critical for endothelial cell function. The most well-documented of these are the PI3K/Akt, MAPK/ERK, and NF-κB pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade downstream of Tie2 that is crucial for endothelial cell survival and quiescence. Upon Ang1 binding, Tie2 autophosphorylates on multiple tyrosine residues, creating docking sites for adaptor proteins. Specifically, the p85 subunit of PI3K is recruited to the phosphorylated Tie2, leading to the activation of Akt[1].
Effects of Inhibition: Inhibition of Tie2 prevents the recruitment of p85 and subsequent activation of Akt. This has profound consequences for endothelial cell fate:
-
Increased Apoptosis and Decreased Survival: Reduced Akt activity leads to the activation of pro-apoptotic pathways. For instance, the transcription factor FOXO1, which is normally phosphorylated and kept inactive in the cytoplasm by Akt, translocates to the nucleus upon Tie2 inhibition. Nuclear FOXO1 then upregulates the expression of pro-apoptotic genes[2][3].
-
Increased Expression of Thrombospondin-1: Tie2 inhibition has been shown to increase the expression of the endogenous anti-angiogenic molecule, thrombospondin-1[4]. This effect is linked to the blockade of the PI3K/Akt pathway, which normally represses thrombospondin-1 expression[4].
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling axis downstream of Tie2, primarily involved in cell migration and proliferation. Upon Tie2 activation, adaptor proteins such as Grb2 and Shp2 are recruited to phosphorylated tyrosine residues on the receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade[1][5][6].
Effects of Inhibition: Inhibition of Tie2 disrupts the activation of the MAPK/ERK pathway, resulting in:
-
Decreased Endothelial Cell Migration: Reduced ERK activity impairs the migratory capacity of endothelial cells, a critical step in angiogenesis.
-
Reduced Proliferation: The MAPK/ERK pathway is a key regulator of cell cycle progression, and its inhibition contributes to the anti-proliferative effects of Tie2 blockade.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Tie2 signaling has been shown to have anti-inflammatory effects by inhibiting NF-κB activation. This is mediated, at least in part, through the interaction of activated Tie2 with the NF-κB inhibitor, ABIN-2[7][8].
Effects of Inhibition: Inhibition of Tie2 relieves the suppression of the NF-κB pathway, leading to:
-
Increased Expression of Adhesion Molecules: Upregulation of NF-κB target genes, such as VCAM-1 and ICAM-1, which promote leukocyte adhesion to the endothelium.
-
Pro-inflammatory State: Overall promotion of a pro-inflammatory endothelial phenotype.
Cellular Consequences of Tie2 Inhibition
The disruption of the aforementioned signaling pathways upon Tie2 inhibition manifests in several key cellular phenotypes in vitro.
Increased Apoptosis and Decreased Cell Survival
As a direct consequence of reduced Akt signaling, endothelial cells undergo apoptosis and exhibit decreased survival rates when Tie2 is inhibited.
Inhibition of Cell Migration
The impairment of the MAPK/ERK pathway, along with contributions from other pathways, leads to a significant reduction in endothelial cell migration.
Disruption of Tube Formation
In vitro angiogenesis assays, such as the tube formation assay on Matrigel™, demonstrate a stark inability of endothelial cells to form capillary-like structures in the presence of Tie2 inhibitors.
Increased Vascular Permeability
Tie2 signaling is critical for maintaining the integrity of endothelial cell junctions, in part through the regulation of VE-cadherin localization and function. Inhibition of Tie2 leads to the destabilization of these junctions, resulting in increased paracellular permeability.
Quantitative Data on Tie2 Inhibition In Vitro
The following tables summarize quantitative data from various in vitro studies on the effects of Tie2 inhibition.
| Parameter | Inhibitor/Method | Cell Type | Effect | Reference |
| Kinase Activity | Rebastinib | HUVEC | IC50: 0.058 nM | [9] |
| Tie2 kinase inhibitor 1 | - | IC50: 0.25 µM | [10] | |
| Pexmetinib | HEK-293 | IC50: 18 nM | [10] | |
| Cell Migration | Ang2-neutralizing antibody | HUVEC | ~70% reduction in VEGF-induced migration | [11] |
| Vascular Permeability | Tie2 siRNA | HUVEC | 86% inhibition of Tie2 expression reversed the permeability-blocking effect of a VE-PTP inhibitor | [12] |
| Gene Expression | Increased fetal lung expansion | Ovine lung | ~3-fold increase in Thrombospondin-1 mRNA | [13] |
| Signaling Molecule | Inhibition Method | Cell Type | Change in Phosphorylation/Localization | Reference |
| p-Akt | TIE2-L914F mutation + Rapamycin | HUVEC | Rapamycin reverses the increased p-Akt caused by the mutation | [14] |
| FOXO1 | Tie2 siRNA | HUVEC | Blocked nuclear exclusion of FOXO1 induced by shear stress | [15] |
| TIE2-L914F mutation + Rapamycin | HUVEC | Rapamycin promotes nuclear localization of FOXO1 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the downstream effects of Tie2 inhibition in vitro.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
Objective: To quantify the levels of phosphorylated Akt and ERK as a measure of PI3K/Akt and MAPK/ERK pathway activation.
Workflow:
Protocol:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency. Treat with the Tie2 inhibitor at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Mix equal amounts of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (e.g., Ser473) and p-ERK (e.g., Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to total protein levels or a loading control (e.g., GAPDH, β-actin).
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key process in angiogenesis.
Protocol:
-
Preparation of Matrigel™: Thaw Matrigel™ on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest endothelial cells and resuspend them in media containing the Tie2 inhibitor or vehicle control.
-
Incubation: Seed the cells onto the solidified Matrigel™ and incubate at 37°C for 4-18 hours.
-
Visualization and Quantification: Visualize tube formation using a microscope. For quantification, the total length of the tubes and the number of branch points can be measured using image analysis software.
In Vitro Vascular Permeability Assay (Transwell)
Objective: To measure the paracellular permeability of an endothelial cell monolayer.
Protocol:
-
Cell Seeding: Seed endothelial cells onto the porous membrane of a Transwell® insert in a 24-well plate and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial monolayer with the Tie2 inhibitor or vehicle control for the desired duration.
-
Permeability Measurement: Add a tracer molecule (e.g., FITC-dextran) to the upper chamber of the Transwell® insert.
-
Sampling and Analysis: After a defined incubation period, collect samples from the lower chamber and measure the concentration of the tracer molecule that has passed through the monolayer using a spectrophotometer or fluorometer. An increase in the amount of tracer in the lower chamber indicates increased permeability.
Conclusion
Inhibition of the Tie2 signaling pathway in vitro leads to a cascade of downstream effects, primarily through the disruption of the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These molecular changes translate into significant cellular consequences, including increased apoptosis, decreased migration and proliferation, and increased vascular permeability. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate role of Tie2 in vascular biology and to evaluate the efficacy of novel therapeutic agents targeting this critical pathway. A thorough understanding of these downstream effects is paramount for the development of effective anti-angiogenic and vascular-stabilizing therapies.
References
- 1. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deciphera.com [deciphera.com]
- 3. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. GRB2 and SH-PTP2: potentially important endothelial signaling molecules downstream of the TEK/TIE2 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Interfering with VE-PTP stabilizes endothelial junctions in vivo via Tie-2 in the absence of VE-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeted Thrombospondin-1 Expression in Ocular Vascular Development and Neovascularization [frontiersin.org]
- 14. AKT/FOXO1 axis links cross-talking of endothelial cell and pericyte in TIE2-mutated venous malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tie-2 regulates endothelial morphological responses to shear stress by FOXO1-triggered autophagy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tie2 Receptor: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, is a critical regulator of vascular development, maturation, and stability. Its intricate signaling network, primarily governed by the angiopoietin family of ligands, plays a pivotal role in both physiological and pathological angiogenesis. Understanding the molecular architecture of Tie2, the precise mechanisms of its activation, and its downstream signaling cascades is paramount for the development of novel therapeutics targeting a spectrum of diseases, from cancer to ischemic vascular disorders. This technical guide provides a comprehensive overview of the Tie2 receptor, detailing its structure, function, and associated signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for studying the receptor, and visual representations of key biological processes to serve as a valuable resource for the scientific community.
Introduction to the Tie2 Receptor
The Tie2 receptor, also known as TEK, is a member of the receptor tyrosine kinase (RTK) family.[1] Its expression is largely restricted to the vascular endothelium, making it a highly specific target for therapies aimed at modulating blood vessel function. The Tie2 signaling axis is a key player in the later stages of angiogenesis, complementing the role of the vascular endothelial growth factor (VEGF) pathway. While VEGF signaling is crucial for initiating endothelial cell proliferation and migration, Tie2 signaling is primarily involved in vessel stabilization, pericyte recruitment, and the maintenance of vascular quiescence.[2] Dysregulation of the Tie2 pathway is implicated in numerous pathologies characterized by abnormal angiogenesis, including tumor growth and metastasis, diabetic retinopathy, and inflammatory diseases.
Molecular Structure of the Tie2 Receptor
The Tie2 receptor is a transmembrane protein composed of three main parts: an extracellular ligand-binding domain, a single-pass transmembrane helix, and an intracellular tyrosine kinase domain.
Extracellular Domain: The extracellular domain is responsible for recognizing and binding to its angiopoietin ligands. It is characterized by a unique arrangement of several distinct structural motifs:
-
Three Immunoglobulin (Ig)-like domains: These domains are crucial for ligand interaction.[3]
-
Three Epidermal Growth Factor (EGF)-like domains: These repeats are interspersed between the Ig-like domains.
-
Three Fibronectin type III (FNIII) domains: Located proximal to the cell membrane.
The crystal structure of the Tie2 ectodomain reveals a compact, arrowhead-shaped conformation. The primary binding site for angiopoietins is located within the first two Ig-like domains.
Intracellular Domain: The intracellular portion of Tie2 contains the tyrosine kinase domain, which is responsible for initiating downstream signaling cascades upon ligand-induced receptor dimerization and autophosphorylation. Key tyrosine residues within this domain serve as docking sites for various signaling and adaptor proteins.
Structural Data:
| PDB ID | Description | Resolution (Å) |
| 2GY7 | Crystal structure of the Angiopoietin-2/Tie2 complex | 3.70 |
| 1FVR | Crystal structure of the Tie2 kinase domain | 2.20 |
| 6MWE | Crystal structure of Tie2 in complex with a small molecule inhibitor | 2.05 |
Ligands and Signaling Pathways
The primary ligands for the Tie2 receptor are the angiopoietins (Ang), a family of secreted glycoproteins. The two most well-characterized angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), have distinct and often opposing effects on Tie2 signaling.
Angiopoietin-1 (Ang1): Ang1 is the primary agonist of Tie2. It is constitutively expressed by perivascular cells, such as pericytes and smooth muscle cells. Binding of Ang1 to Tie2 promotes receptor clustering and autophosphorylation, leading to the activation of downstream signaling pathways that promote vascular stability, endothelial cell survival, and vessel quiescence.
Angiopoietin-2 (Ang2): The role of Ang2 is more context-dependent. It is primarily expressed by endothelial cells and is upregulated in response to inflammatory stimuli and hypoxia. Ang2 binds to Tie2 with a similar affinity as Ang1 but is generally considered a weak agonist or a context-dependent antagonist.[1] In the presence of Ang1, Ang2 can compete for binding and inhibit Ang1-induced Tie2 activation, leading to vascular destabilization and increased sensitivity to pro-inflammatory and angiogenic signals. However, in the absence of Ang1, Ang2 can act as a partial agonist.[4]
Downstream Signaling Pathways
Upon activation, the phosphorylated tyrosine residues on the intracellular domain of Tie2 serve as docking sites for various SH2 domain-containing proteins, initiating multiple downstream signaling cascades. The two major pathways are the PI3K/Akt pathway and the MAPK/ERK pathway.
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival, proliferation, and migration. Activated Tie2 recruits the p85 subunit of phosphoinositide 3-kinase (PI3K), leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt phosphorylates a range of downstream targets that promote cell survival by inhibiting apoptosis and regulate cell metabolism and growth.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by Tie2 and is involved in regulating endothelial cell proliferation, differentiation, and migration.
References
- 1. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIE2-high cervical cancer cells promote tumor angiogenesis by upregulating TIE2 and VEGFR2 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Tie2 Receptor (TEK, CD202b): Nomenclature, Signaling, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Tie2 receptor, an endothelial-specific receptor tyrosine kinase critical to vascular development, homeostasis, and pathological angiogenesis. This document details its various names, associated quantitative data, key signaling pathways, and detailed experimental protocols for its study.
Alternative Names and Nomenclature
The receptor tyrosine kinase commonly known as Tie2 is officially designated as "TEK receptor tyrosine kinase," with the gene symbol TEK.[1][2][3] Historically and in various contexts, it has been referred to by a multitude of synonyms and aliases. Understanding this nomenclature is crucial for navigating the extensive body of literature on this receptor.
| Category | Name/Synonym | Description |
| Official Gene Symbol | TEK | As designated by the HUGO Gene Nomenclature Committee (HGNC).[1][2][3] |
| Common Name | Tie2 / TIE-2 | Widely used abbreviation for "Tyrosine kinase with Immunoglobulin and EGF homology domains-2".[4][5][6] |
| CD Antigen | CD202b | Cluster of Differentiation 202b.[4][5][7][8] |
| Functional Name | Angiopoietin-1 Receptor | Named for its primary ligand, Angiopoietin-1.[4][5] |
| Historical Names | Tunica interna endothelial cell kinase | Reflects its primary expression in the endothelium.[5][8] |
| Endothelial tyrosine kinase | A descriptive name based on its cell type-specific expression and function.[5][8] | |
| Tyrosine-protein kinase receptor TEK | A more formal biochemical descriptor.[5][8] | |
| Disease-Associated | VMCM / VMCM1 | Venous Malformations, Multiple Cutaneous and Mucosal; mutations in TEK are associated with this condition.[4] |
| GLC3E | Associated with primary congenital glaucoma.[4][7] | |
| Other Aliases | Hyk | |
| p140 TEK | Refers to its approximate molecular weight.[5][8] | |
| hTIE2 | Human TIE2.[8] |
Quantitative Data
Quantitative analysis of receptor expression and ligand-receptor interactions is fundamental to understanding Tie2 signaling.
Receptor Expression Levels
The expression of Tie2 is predominantly restricted to endothelial cells.[4] Quantitative studies have provided estimates of receptor density on the cell surface, which can vary depending on the endothelial cell type and its activation state.
| Cell Type | Receptor Number per Cell | Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) - monoculture | ~2,100 | Single-Cell Receptor Quantification |
| HUVECs - co-cultured with fibroblasts (24h to 17 days) | 1,500 - 2,300 | Single-Cell Receptor Quantification |
Hypoxia and proinflammatory cytokines such as TNF-α and IL-1β have been shown to upregulate Tie2 expression in human endothelial cells. For instance, TNF-α (10 ng/mL for 24 hours) can induce a 2.3-fold increase in Tie2 protein levels in HUVECs.
Core Signaling Pathways
Upon binding of its agonistic ligands, primarily Angiopoietin-1 (Ang1), Tie2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphotyrosine sites serve as docking platforms for various downstream signaling molecules, initiating several key signaling cascades.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling axis downstream of Tie2, crucial for endothelial cell survival, migration, and the maintenance of vascular quiescence.
-
Activation: The p85 regulatory subunit of PI3K binds to the phosphorylated tyrosine residue Y1101 on Tie2.[1][9]
-
Downstream Effects: This leads to the activation of Akt, which in turn promotes cell survival by inhibiting pro-apoptotic proteins and stimulates endothelial nitric oxide synthase (eNOS).[4][7]
PI3K/Akt Signaling Pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by Tie2 and is involved in endothelial cell migration and proliferation.
-
Activation: The adaptor protein Grb2 can bind to phosphorylated Tie2, leading to the activation of the Ras-Raf-MEK-ERK cascade.
-
Downstream Effects: This pathway contributes to cell migration and morphogenesis.
MAPK/ERK Signaling Pathway.
Dok-R Pathway
The Dok-R (Downstream of kinase-Related) pathway is particularly important for Ang1-mediated endothelial cell migration.
-
Activation: The docking protein Dok-R is recruited to the phosphorylated tyrosine residue Y1106 of Tie2 via its PTB domain.[10][11]
-
Downstream Effects: Phosphorylated Dok-R recruits Nck and p21-activated kinase (PAK), leading to cytoskeletal rearrangements and cell migration.[5][12]
Dok-R Signaling Pathway.
Experimental Protocols
Immunoprecipitation of Tie2
This protocol describes the immunoprecipitation of Tie2 from endothelial cell lysates for subsequent analysis by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Tie2 antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash buffer (e.g., ice-cold PBS)
-
SDS-PAGE sample buffer
Procedure:
-
Culture endothelial cells to ~80-90% confluency.
-
Treat cells with Angiopoietin-1 or other stimuli as required.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-Tie2 antibody for 2 hours to overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-4 times with ice-cold wash buffer.
-
After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
The supernatant containing the immunoprecipitated Tie2 is now ready for SDS-PAGE and Western blot analysis.
In Vitro Kinase Assay
This protocol outlines a method to measure the kinase activity of Tie2.
Materials:
-
Recombinant Tie2 kinase domain
-
Kinase assay buffer
-
ATP (including radiolabeled ATP if using autoradiography)
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor or vehicle control
-
ADP-Glo™ Kinase Assay kit (or similar) for non-radioactive detection
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and the substrate.
-
Aliquot the master mix into wells of a microplate.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the diluted recombinant Tie2 kinase to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Read the luminescence on a microplate reader. The signal is proportional to the kinase activity.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the effect of Tie2 activation on the migration of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Culture plates
-
Pipette tips or a cell scraper
-
Culture medium with and without serum
-
Angiopoietin-1 or other test substances
-
Microscope with a camera
Procedure:
-
Plate endothelial cells and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with low-serum medium containing Angiopoietin-1, a test inhibitor, or a vehicle control.
-
Image the scratch at time 0.
-
Incubate the plate at 37°C.
-
Image the same field of view at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Quantify the migration by measuring the change in the area of the scratch over time.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating a potential Tie2 inhibitor.
Workflow for Tie2 Inhibitor Screening.
References
- 1. Tyrosine 1101 of Tie2 is the major site of association of p85 and is required for activation of phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ang1/Tie2 induces cell proliferation and migration in human papillary thyroid carcinoma via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tek/Tie2 receptor signals through a novel Dok-related docking protein, Dok-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine.org [endocrine.org]
- 8. TIE2 activation by antibody-clustered endogenous angiopoietin-2 prevents capillary loss and fibrosis in experimental kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine 1101 of Tie2 Is the Major Site of Association of p85 and Is Required for Activation of Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A unique autophosphorylation site on Tie2/Tek mediates Dok-R phosphotyrosine binding domain binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Unique Autophosphorylation Site on Tie2/Tek Mediates Dok-R Phosphotyrosine Binding Domain Binding and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dok-R plays a pivotal role in angiopoietin-1-dependent cell migration through recruitment and activation of Pak - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Roles of Angiopoietin-1 and Angiopoietin-2 in Tie2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and homeostasis. The two primary ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), exhibit distinct and often opposing effects on the Tie2 receptor tyrosine kinase, thereby controlling the delicate balance between vascular quiescence and activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Ang-1 and Ang-2 function, their differential impact on Tie2 signaling, and the experimental methodologies used to elucidate these pathways. Quantitative data are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Angiopoietin-Tie2 Axis
The Angiopoietin/Tie system is a vascular-specific ligand/receptor system essential for controlling endothelial cell survival and vascular maturation.[1] The core components of this system are the Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, and its principal ligands, Ang-1 and Ang-2.[2][3] While both ligands bind to Tie2 with similar affinity, their functional consequences are remarkably different.[1] Ang-1 is the primary agonistic ligand, promoting vascular stability and quiescence.[1] In contrast, Ang-2's role is more complex, acting as a context-dependent antagonist or a partial agonist, often associated with vascular destabilization and angiogenesis.[1][4][5] Understanding the nuanced interplay between these two ligands and their receptor is paramount for developing therapeutic strategies targeting angiogenesis and vascular permeability in various diseases.
Angiopoietin-1: The Stabilizing Agonist
Angiopoietin-1 (Ang-1) is the primary activating ligand for the Tie2 receptor.[5][6] Secreted by perivascular cells, Ang-1 acts in a paracrine manner to induce Tie2 phosphorylation, leading to the recruitment of downstream signaling molecules and the promotion of vascular integrity.[1][6]
Mechanism of Action
Upon binding to Tie2, Ang-1 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating a cascade of intracellular events.[6] The multimeric nature of Ang-1 is crucial for its agonistic activity, as it facilitates the clustering of Tie2 receptors, a necessary step for robust activation.
Downstream Signaling Pathways
Activation of Tie2 by Ang-1 predominantly triggers the following signaling pathways:
-
PI3K/Akt Pathway: This is a major survival pathway for endothelial cells.[6] The p85 subunit of PI3K is recruited to the phosphorylated Tie2, leading to the activation of Akt.[7] Activated Akt promotes cell survival, inhibits apoptosis, and contributes to the anti-inflammatory effects of Ang-1.[7]
-
MAPK/ERK Pathway: The recruitment of adaptor proteins like Grb2 and SHP2 to the activated Tie2 receptor can initiate the Ras-Raf-MEK-ERK signaling cascade.[6][7] This pathway is implicated in endothelial cell migration and morphogenesis.[6][7]
-
Dok-R and Rho GTPase Signaling: Downstream-of-kinase-related protein (Dok-R) is another key molecule that binds to phosphorylated Tie2. This interaction can influence cell adhesion and migration through the regulation of Rho family GTPases.
Physiological Effects
The net effect of Ang-1/Tie2 signaling is the maintenance of a quiescent and stable vasculature, characterized by:
-
Enhanced endothelial cell survival.
-
Strengthened cell-cell and cell-matrix interactions.
-
Recruitment of pericytes and smooth muscle cells to support vessel walls.[1]
-
Suppression of vascular permeability and inflammation.[8]
Angiopoietin-2: The Context-Dependent Modulator
Angiopoietin-2 (Ang-2) is a fascinating ligand with a dual role in Tie2 signaling. Primarily expressed and stored in the Weibel-Palade bodies of endothelial cells, Ang-2 can act as an antagonist to Ang-1 or as a partial agonist, depending on the cellular and molecular context.[1][9]
Antagonistic Role
In the presence of Ang-1, Ang-2 acts as a competitive antagonist.[4][10] By binding to Tie2 without efficiently inducing its phosphorylation, Ang-2 blocks the stabilizing signals of Ang-1.[11] This leads to a state of vascular destabilization, making the endothelium more responsive to pro-angiogenic and pro-inflammatory stimuli.[1] This antagonistic function is crucial during physiological processes like wound healing and in pathological conditions such as tumor angiogenesis.
Agonistic Role
In the absence of Ang-1, or at high concentrations, Ang-2 can act as a weak agonist, inducing a lower level of Tie2 phosphorylation compared to Ang-1.[3][5][10] This partial agonism can promote endothelial cell survival and migration, particularly in settings where Ang-1 is scarce.[2][10] The agonistic activity of Ang-2 is often observed in synergy with other growth factors like Vascular Endothelial Growth Factor (VEGF), where Ang-2-mediated vessel destabilization primes the endothelium for VEGF-induced angiogenesis.[9][12]
The Role of Tie1
The orphan receptor Tie1, which forms heterodimers with Tie2, plays a significant role in modulating the cellular response to angiopoietins.[13] Tie1 can inhibit Ang-1 binding and subsequent Tie2 activation.[4][14] Interestingly, the presence of Tie1 appears to be a key determinant of Ang-2's function, with some studies suggesting that Tie1 is required for the antagonistic activity of Ang-2.[4][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the differential effects of Ang-1 and Ang-2 on Tie2 signaling.
| Ligand | Parameter | Value | Cell Type | Reference |
| Ang-1 | 50% Saturation Concentration (Binding to sTie2) | 106 ng/ml | In vitro solid-phase assay | [16] |
| Ang-2 | 50% Saturation Concentration (Binding to sTie2) | 2,018 ng/ml | In vitro solid-phase assay | [16] |
| Ang-1 | Concentration for Maximal Tie2 Activation | 800 ng/ml | HUVECs | [5] |
| Ang-2 | Concentration for Maximal Tie2 Activation | 800 ng/ml | HUVECs | [5] |
| Ang-1 | Tie2 Phosphorylation (at 200 ng/ml) | ~11.5-fold increase | Endothelial Cells | [16] |
| Ang-2 | Tie2 Phosphorylation (at 400 ng/ml) | ~7.5-fold increase | Endothelial Cells | [16] |
HUVECs: Human Umbilical Vein Endothelial Cells; sTie2: soluble Tie2
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of Ang-1 and Ang-2.
Angiopoietin-1 Agonistic Signaling```dot
Caption: Angiopoietin-2's dual role: antagonist in the presence of Ang-1, partial agonist alone.
Experimental Protocols
Tie2 Phosphorylation Assay
This protocol is fundamental for assessing the agonistic or antagonistic activity of angiopoietins.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Serum Starvation: Cells are serum-starved for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Ligand Stimulation: Cells are treated with varying concentrations of recombinant Ang-1 or Ang-2 for a specified time (e.g., 15-30 minutes) at 37°C. For antagonism studies, cells are co-incubated with Ang-1 and Ang-2.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Tie2 is immunoprecipitated from the cell lysates using an anti-Tie2 antibody conjugated to protein A/G beads.
-
Western Blotting: The immunoprecipitated proteins are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phosphotyrosine antibody. The membrane is then stripped and re-probed with an anti-Tie2 antibody to confirm equal loading.
-
Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total Tie2 protein levels.
Ligand Binding Assay (Solid-Phase)
This assay quantifies the binding affinity of angiopoietins to the Tie2 receptor.
-
Plate Coating: A 96-well plate is coated with soluble Tie2-Fc chimera overnight at 4°C.
-
Blocking: The plate is washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.
-
Ligand Incubation: Varying concentrations of biotinylated Ang-1 or Ang-2 are added to the wells and incubated for 2 hours at room temperature.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to each well and incubated.
-
Substrate Addition: After washing, a colorimetric HRP substrate is added, and the reaction is stopped with an acid solution.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 450 nm) using a plate reader. The data are then used to calculate binding affinities.
siRNA-Mediated Knockdown of Tie1
This protocol is used to investigate the role of Tie1 in modulating Ang-1 and Ang-2 signaling.
-
siRNA Transfection: HUVECs are transfected with either a Tie1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: The cells are incubated for 48-72 hours to allow for the knockdown of Tie1 expression.
-
Verification of Knockdown: The efficiency of Tie1 knockdown is confirmed by Western blotting or qRT-PCR.
-
Functional Assays: The transfected cells are then used in functional assays, such as the Tie2 phosphorylation assay described above, to assess the impact of Tie1 depletion on Ang-1 and Ang-2-mediated Tie2 activation.
Conclusion and Future Directions
The intricate and context-dependent signaling of the Angiopoietin-Tie2 axis presents both challenges and opportunities for therapeutic intervention. While Ang-1 mimetics and Tie2 activators hold promise for stabilizing vasculature in diseases characterized by excessive permeability, the dual nature of Ang-2 suggests that its therapeutic targeting requires a more nuanced approach. Future research should focus on further elucidating the molecular switches that determine Ang-2's function, the role of other interacting partners like integrins, and the development of more specific and potent modulators of this critical signaling pathway. A deeper understanding of these mechanisms will undoubtedly pave the way for novel therapies for a wide range of vascular disorders.
References
- 1. The role of the Angiopoietins in vascular morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Angiopoietin-Tie2 Signaling Axis in Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiopoietin - Wikipedia [en.wikipedia.org]
- 10. Angiopoietin 2 is a partial agonist/antagonist of Tie2 signaling in the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Angiopoietins in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tie1-Tie2 interactions mediate functional differences between angiopoietin ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tie2 and Eph Receptor Tyrosine Kinase Activation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Tie2 Kinase Inhibitor 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available preclinical data for Tie2 kinase inhibitor 2 (also known as compound 7; CAS 1020412-97-8). The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, stability, and angiogenesis, making it a compelling target for therapeutic intervention in oncology and other diseases characterized by pathological vessel growth. This document summarizes the known biochemical and cellular activities of this compound, details relevant experimental methodologies, and contextualizes its mechanism of action within the broader Tie2 signaling cascade. While extensive preclinical data for this specific inhibitor are limited in the public domain, this guide consolidates the existing information to serve as a foundational resource for researchers in the field.
Introduction to the Angiopoietin-Tie2 Signaling Pathway
The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a central component of a signaling pathway that governs vascular homeostasis.[1] Its primary ligands are the angiopoietins, notably Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).
Ang1-mediated signaling typically promotes vascular stability. Upon Ang1 binding, Tie2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within the intracellular kinase domain.[2] This phosphorylation creates docking sites for various downstream effector molecules, leading to the activation of pro-survival and anti-inflammatory pathways.[2][3] Key downstream signaling cascades include:
-
PI3K/Akt Pathway: Promotes endothelial cell survival, quiescence, and barrier integrity.[2][4]
-
MAPK/ERK Pathway: Involved in regulating cellular proliferation and differentiation.[1][4]
-
FOXO1 Inactivation: Phosphorylation of the transcription factor FOXO1 leads to its inactivation, promoting endothelial cell quiescence and vascular stability.[1]
Ang2-mediated signaling is context-dependent. In the absence of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), Ang2 acts as a competitive antagonist to Ang1, blocking Tie2 activation and leading to vascular destabilization and regression.[1] However, in a tumor microenvironment rich in VEGF, Ang2's destabilizing effect primes the vasculature for angiogenesis, promoting new vessel growth.[1]
Given its role in promoting angiogenesis in pathological conditions, inhibiting the Tie2 kinase is a rational strategy for anti-cancer and anti-angiogenic therapies.
Biochemical and In Vitro Activity of this compound
This compound is a small molecule designed to selectively target the ATP-binding site of the Tie2 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC | 1 µM | Biochemical Assay |
Functional Cellular Assays
Inhibition of Endothelial Cell Tube Formation:
This compound has been shown to inhibit the formation of capillary-like structures by endothelial cells in vitro.[5] This assay is a cornerstone for assessing the anti-angiogenic potential of a compound.
In Vivo Studies
Zebrafish Angiogenesis Model
In a high-throughput in vivo screening utilizing a transgenic zebrafish model of angiogenesis, this compound was evaluated for its ability to inhibit the formation of intersegmental vessels (ISVs). In this specific assay, the inhibitor did not produce a detectable anti-angiogenic effect.[6] It is important to note that species-specific differences in pharmacology or compensatory mechanisms in developmental angiogenesis could account for this observation.
Note: No other in vivo efficacy, pharmacokinetic, or pharmacodynamic data for this compound are currently available in the public domain.
Experimental Protocols
Detailed, specific protocols for the preclinical evaluation of this compound have not been published. However, this section provides generalized methodologies for the key experiments cited.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel.
General Protocol:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate growth medium.
-
Treatment: Add the endothelial cell suspension to the Matrigel-coated wells. Immediately add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO
2for 4-18 hours. -
Visualization and Analysis: Following incubation, visualize the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Visualizations: Signaling Pathways and Workflows
Angiopoietin/Tie2 Signaling Pathway
The following diagram illustrates the core components of the Ang/Tie2 signaling pathway and the inhibitory action of a Tie2 kinase inhibitor.
Caption: Ang/Tie2 signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Anti-Angiogenesis Assay
This diagram outlines the typical workflow for an endothelial cell tube formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Tie | 1020412-97-8 | Invivochem [invivochem.com]
- 6. Development and Validation of an Automated High-Throughput System for Zebrafish In Vivo Screenings | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Evaluating Tie2 Kinase Inhibitors Using the Endothelial Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as embryonic development and wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The Tie2 receptor tyrosine kinase, predominantly expressed on vascular endothelium, and its angiopoietin (Ang) ligands are key regulators of angiogenesis.[3][4] The Angiopoietin/Tie2 signaling pathway plays a crucial role in vessel maturation, stability, and the later stages of vascular development.[1][4] Dysregulation of this pathway, particularly through the upregulation of Angiopoietin-2 (Ang2), is associated with increased tumor angiogenesis, making Tie2 an attractive target for anti-angiogenic therapies.[3][4][5]
The in vitro endothelial tube formation assay is a widely used method to assess the pro- or anti-angiogenic potential of compounds.[6][7] This assay models the reorganization phase of angiogenesis, where endothelial cells, when cultured on a basement membrane-like matrix (e.g., Matrigel®), form capillary-like structures.[6][7] This application note provides a detailed protocol for evaluating the efficacy of a Tie2 kinase inhibitor in disrupting endothelial tube formation, a key indicator of its anti-angiogenic activity.
Tie2 Signaling Pathway in Angiogenesis
The Tie2 signaling pathway is a vascular-specific receptor tyrosine kinase system that is essential for normal vascular development.[4] The primary ligand, Angiopoietin-1 (Ang1), binds to the Tie2 receptor on endothelial cells, leading to its autophosphorylation.[5] This activation stimulates downstream signaling cascades, most notably the PI3K/Akt pathway, which promotes endothelial cell survival, quiescence, and vascular stability.[5][8] Angiopoietin-2 (Ang2), on the other hand, can act as a context-dependent antagonist or a partial agonist.[1][3] In the presence of Ang1, Ang2 competes for Tie2 binding and inhibits its activation, leading to vessel destabilization.[1] This destabilization can make the vasculature more responsive to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[8] Tie2 kinase inhibitors aim to block the autophosphorylation of the Tie2 receptor, thereby inhibiting downstream signaling and preventing the formation and stabilization of new blood vessels.
Caption: Tie2 signaling pathway and point of inhibition.
Experimental Protocol: Endothelial Tube Formation Assay
This protocol details the steps for assessing the anti-angiogenic effects of a Tie2 kinase inhibitor using Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6[2]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)[9]
-
Corning® Matrigel® Matrix, Growth Factor Reduced[10]
-
96-well tissue culture plates[9]
-
Tie2 Kinase Inhibitor 2 (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin/EDTA solution[11]
-
Calcein AM fluorescent dye (for visualization)[10]
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)[12][13]
Workflow:
Caption: Experimental workflow for the tube formation assay.
Procedure:
-
Preparation of Matrigel-coated Plates:
-
Thaw growth factor-reduced Matrigel overnight on ice at 4°C.[10] Keep Matrigel, plates, and pipette tips on ice to prevent premature gelation.[9][10]
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[9]
-
Ensure the Matrigel is evenly distributed across the well surface, avoiding air bubbles.[10]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in endothelial cell growth medium until they reach 70-80% confluency.[10] It is recommended to use cells of a low passage number (2-6).[2]
-
Prior to the assay, serum-starve the HUVECs for 3-6 hours in a basal medium without growth factors.[9]
-
Wash the cells with PBS and detach them using Trypsin/EDTA.[11] Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in the desired medium (e.g., basal medium with or without pro-angiogenic factors) to a concentration of 1-2 x 10^5 cells/mL.
-
Prepare cell suspensions containing the Tie2 kinase inhibitor at various concentrations. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a positive control inhibitor of angiogenesis if available.
-
-
Incubation and Tube Formation:
-
Once the Matrigel has solidified, carefully add 100 µL of the HUVEC suspension (containing the respective treatments) to each well.[9]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.[10][11] The optimal incubation time may vary and should be determined empirically, but well-formed networks are often visible within 4-6 hours.[9][11]
-
-
Visualization and Imaging:
-
Tube formation can be observed directly using a phase-contrast inverted microscope.[2]
-
For quantitative analysis, cells can be labeled with a fluorescent dye like Calcein AM. Add the dye to the wells and incubate for 30 minutes at 37°C.[7]
-
Capture images from several representative fields for each well.
-
-
Data Analysis and Quantification:
-
Quantify the extent of tube formation using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[12][13]
-
Key parameters to measure include: total tube length, number of junctions (nodes), and number of meshes (loops).[6][14]
-
Calculate the average and standard deviation for each parameter from the replicate wells for each treatment condition.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different concentrations of the Tie2 kinase inhibitor and the controls.
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Junctions | Number of Meshes |
| Vehicle Control | 0.1% DMSO | 12540 ± 850 | 110 ± 15 | 85 ± 12 |
| Tie2 Inhibitor 2 | 10 nM | 9860 ± 720 | 85 ± 10 | 60 ± 9 |
| Tie2 Inhibitor 2 | 50 nM | 6520 ± 510 | 50 ± 8 | 32 ± 6 |
| Tie2 Inhibitor 2 | 100 nM | 3140 ± 330 | 25 ± 5 | 10 ± 3 |
| Positive Control | (e.g., 30 µM Suramin) | 2500 ± 280 | 18 ± 4 | 5 ± 2 |
Data shown are for illustrative purposes only and represent mean ± standard deviation.
Conclusion
The endothelial tube formation assay is a robust and relatively rapid in vitro method for assessing the anti-angiogenic properties of Tie2 kinase inhibitors.[6] By quantifying the disruption of capillary-like network formation, researchers can effectively evaluate the potency and dose-response relationship of candidate compounds. The results from this assay provide crucial preliminary data to support further investigation in more complex in vivo models of angiogenesis.
References
- 1. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]
- 4. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 10. corning.com [corning.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models Using Tie2 Kinase Inhibitor 2
For Research Use Only.
Introduction
The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular development, stability, and angiogenesis.[1][2] Dysregulation of the Ang-Tie2 signaling pathway is implicated in pathological angiogenesis, a hallmark of cancer. In the tumor microenvironment, Tie2 is expressed on vascular endothelial cells and a subset of pro-angiogenic tumor-associated macrophages (TEMs).[2][3] Inhibition of Tie2 kinase activity presents a promising therapeutic strategy to disrupt tumor vascularization, reduce tumor growth, and prevent metastasis by affecting both endothelial cells and pro-tumoral macrophages.[2][3]
"Tie2 Kinase Inhibitor 2" is a potent and selective, orally bioavailable small molecule inhibitor of Tie2 kinase. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
The following tables summarize the biochemical potency and representative anti-tumor efficacy of this compound in preclinical models. Data is compiled from studies on representative selective Tie2 kinase inhibitors such as rebastinib (B1684436) and BAY-Tie2.[3][4][5][6]
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | IC50 / Kd | Cell Line/System |
| Biochemical Kinase Assay | Recombinant Human Tie2 | 0.63 nM (IC50) | Cell-free |
| Binding Assay | Tie2 | 1.6 nM (Kd) | Cell-free |
| Cellular Autophosphorylation | Tie2 | 1.3 nM (IC50) | HUVECs |
| Cellular Autophosphorylation | Tie2 | 0.058 nM (IC50) | HUVECs |
Table 2: Representative In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Group | Dosage & Schedule | Mean Tumor Volume Change | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-231 Breast Cancer | Vehicle Control | - | Increased from 73 mm³ to ~1200 mm³ over 42 days | 0% | [4] |
| This compound | 150 mg/kg, i.v., daily | Suppressed growth | 47.7% | [4] | |
| PyMT Breast Cancer | Vehicle Control | - | - | 0% | [6] |
| This compound | Not specified | - | 75% | [6] | |
| This compound + Paclitaxel | Not specified | - | 90% | [6] | |
| MEG-01 Leukemia | Vehicle Control | - | - | 0% | [5] |
| This compound | Not specified | Reduced tumor load | 45% | [5] | |
| EM-2 Leukemia | Vehicle Control | - | - | 0% | [5] |
| This compound | Not specified | Reduced tumor load | 65% | [5] |
Signaling Pathway
The Angiopoietin-Tie2 signaling pathway plays a crucial role in regulating vascular stability and angiogenesis.
Experimental Protocols
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture : Culture a suitable human tumor cell line (e.g., MDA-MB-231 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting : Harvest cells during the exponential growth phase (80-90% confluency).
-
Cell Preparation : Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Model : Use 6-8 week old female athymic nude mice (nu/nu) or SCID mice.
-
Tumor Implantation : Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring :
-
Begin monitoring tumors 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
II. Preparation and Administration of this compound
Warning : Handle the kinase inhibitor and formulation vehicles with appropriate safety precautions, including wearing personal protective equipment (PPE).
-
Vehicle Preparation : A common vehicle for oral administration of kinase inhibitors consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[7] Prepare the vehicle by mixing the components in the specified order.
-
Inhibitor Formulation :
-
On each day of treatment, prepare a fresh formulation of this compound.
-
Calculate the required amount of the inhibitor based on the mean body weight of the mice in the treatment group and the desired dosage (e.g., 150 mg/kg).[4]
-
First, dissolve the inhibitor powder in DMSO.
-
Then, add the other vehicle components (PEG300, Tween-80, Saline) sequentially, ensuring the solution is homogenous. Sonication may be required to achieve a clear and uniform suspension.[7]
-
-
Administration :
-
Administer the formulated this compound or vehicle control to the mice via oral gavage.
-
The typical administration volume for mice is 10 mL/kg of body weight.
-
Treat the mice daily for the planned duration of the study (e.g., 21-42 days).[4]
-
III. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth and Body Weight Monitoring : Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Monitor animals for any signs of toxicity.
-
Endpoint : At the end of the study (e.g., Day 42), or when tumors in the control group reach a predetermined size, euthanize the mice according to approved institutional protocols.
-
Data Analysis :
-
Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.
-
-
Tissue Collection and Analysis (Optional) :
-
Excise the tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., CD31 for microvessel density, Ki-67 for proliferation).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting to assess p-Tie2 levels to confirm target engagement).
-
Experimental Workflow Visualization
References
- 1. Novel TIE-2 inhibitor BAY-826 displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-Tie2 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 receptor tyrosine kinase is a critical regulator of vascular development, angiogenesis, and vessel stability.[1][2] Its activity is meticulously controlled by a balance of phosphorylation and dephosphorylation events.[1] Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) is a key negative regulator that dephosphorylates Tie2, leading to its inactivation.[1] Small molecule inhibitors targeting VE-PTP or other kinases in the pathway can modulate Tie2 phosphorylation, making it a crucial area of study in drug development for various vascular diseases.[1][3]
This document provides a comprehensive protocol for the detection and semi-quantification of phosphorylated Tie2 (p-Tie2) in cell lysates after treatment with an inhibitor, using Western blot analysis.
Tie2 Signaling Pathway
The Tie2 signaling pathway is initiated by the binding of angiopoietin ligands, primarily Angiopoietin-1 (Ang1), which acts as an agonist, promoting Tie2 dimerization and autophosphorylation on specific tyrosine residues.[2][4][5] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival, migration, and vascular stabilization.[4][6] Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, blocking Ang1-mediated Tie2 activation.[2][5][7] VE-PTP actively dephosphorylates Tie2, thus inhibiting its signaling.[1][3] Inhibitors of VE-PTP block this dephosphorylation, leading to increased and sustained Tie2 phosphorylation and activation.[1][8]
Tie2 signaling pathway modulation by an inhibitor.
Experimental Workflow
The Western blot procedure involves several key steps, from cell culture and treatment to data analysis. It is crucial to maintain a cold environment and use phosphatase inhibitors throughout the process to preserve the phosphorylation state of Tie2.[9]
Western blot experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Part 1: Cell Culture and Treatment
-
Cell Culture : Culture HUVECs in appropriate media and conditions until they reach 80-90% confluency.
-
Serum Starvation : To reduce basal receptor tyrosine kinase activity, serum-starve the cells for 4-6 hours prior to treatment.[1]
-
Inhibitor Treatment : Treat the cells with the desired concentrations of the inhibitor or vehicle control for the specified time.
Part 2: Lysate Preparation
-
Washing : Place the cell culture dish on ice, aspirate the medium, and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis : Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors.[1][9][10] Common phosphatase inhibitors include sodium orthovanadate, sodium pyrophosphate, and beta-glycerophosphate.[1][11]
-
Cell Collection : Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]
-
Incubation : Agitate the lysate for 30 minutes at 4°C.[1]
-
Clarification : Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation : Mix the cell lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9][12]
-
Gel Electrophoresis : Load equal amounts of protein (20-50 µg) into the wells of an 8% SDS-polyacrylamide gel.[1] Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[9] Pre-wet the PVDF membrane in methanol (B129727) before transfer.[9][12]
-
Blocking : Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[9][13]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) diluted in 5% BSA/TBST.[1] Incubate overnight at 4°C with gentle agitation.[1] It is also recommended to run a parallel blot for total Tie2 as a loading control.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[1]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes : Repeat the washing step (Step 6).[1]
-
Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[1]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.[1]
-
Stripping and Re-probing : If necessary, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total Tie2 to normalize the data.
Data Presentation and Analysis
Quantitative data from the Western blots should be analyzed by densitometry using appropriate software. The signal intensity of the phospho-Tie2 band should be normalized to the signal intensity of the total Tie2 band for each sample.
| Treatment Group | Inhibitor Conc. | p-Tie2 Signal (Arbitrary Units) | Total Tie2 Signal (Arbitrary Units) | Normalized p-Tie2/Total Tie2 Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 0 µM | 1500 | 18000 | 0.083 | 1.0 |
| Inhibitor | 1 µM | 6000 | 17500 | 0.343 | 4.1 |
| Inhibitor | 5 µM | 12500 | 18200 | 0.687 | 8.3 |
| Inhibitor | 10 µM | 15000 | 17800 | 0.843 | 10.2 |
Key Optimization and Troubleshooting Parameters
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Lysis Buffer | RIPA or similar, with fresh protease and phosphatase inhibitors.[1][9] | Crucial to preserve the phosphorylation state of Tie2.[1][10][14] Inadequate inhibition will lead to dephosphorylation and loss of signal. |
| Protein Loading | 20-50 µg per lane.[1] | Ensure equal loading by accurate protein quantification. Uneven loading will skew results. |
| Gel Percentage | 8% SDS-PAGE.[1] | Appropriate for the high molecular weight of Tie2 (~140-160 kDa). |
| Blocking Buffer | 5% w/v BSA in TBST.[1][9] | BSA is recommended for phospho-protein detection to minimize background from phosphoproteins present in milk.[9][13] |
| Primary Antibody | Phospho-specific (e.g., p-Tie2 Tyr992) and Total Tie2.[1][15] | Use a dilution recommended by the manufacturer (typically 1:1000) and optimize.[1][5] Low signal may require a higher antibody concentration. |
| Incubation | Overnight at 4°C for primary antibody.[1] | Promotes specific antibody binding and can enhance signal for low-abundance phosphoproteins. |
| Washing | 3 x 5-10 minutes in TBST.[1] | Insufficient washing can lead to high background. Increasing wash duration or volume can help.[13] |
| Detection | Use a sensitive ECL substrate. | Phosphorylated proteins can be of low abundance; a sensitive substrate may be necessary for detection.[16] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Shear stress control of vascular leaks and atheromas through Tie2 activation by VE‐PTP sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.yizimg.com [file.yizimg.com]
- 6. researchgate.net [researchgate.net]
- 7. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
- 15. Phospho-Tie2 (Tyr992) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Endothelial Cell Migration Assay with Tie2 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cell migration is a key step in angiogenesis. The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, and its ligands, the angiopoietins, play a crucial role in regulating vascular development, maturation, and stability.[1] Inhibition of Tie2 signaling can disrupt these processes and is a promising strategy for anti-angiogenic therapies.[2]
This document provides detailed application notes and protocols for assessing the effect of Tie2 Kinase Inhibitor 2 on endothelial cell migration using two common in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
This compound Profile
-
Compound Name: this compound (also referred to as compound 7)
-
Molecular Formula: C31H35N3O2[4]
-
Molecular Weight: 497.63 g/mol
-
Reported IC50 for Tie2: 1 µM[4]
-
Related Compound (Tie2 Kinase Inhibitor): CAS 948557-43-5, with a reported IC50 of 250 nM for Tie2 kinase.[5][6]
Data Presentation
Note: Extensive literature searches did not yield specific quantitative data for "this compound" (CAS 1020412-97-8) in endothelial cell migration assays. The following tables present illustrative data based on the expected dose-dependent inhibitory effect of a Tie2 kinase inhibitor on endothelial cell migration. This data is for demonstrative purposes only and should be replaced with experimentally derived results.
Table 1: Illustrative Data for Scratch (Wound Healing) Assay
| Concentration of this compound (µM) | Average Wound Closure at 12h (%) | Standard Deviation |
| 0 (Vehicle Control) | 55.2 | ± 4.8 |
| 0.1 | 42.1 | ± 5.1 |
| 0.5 | 28.9 | ± 3.9 |
| 1.0 | 15.5 | ± 3.2 |
| 5.0 | 5.3 | ± 2.1 |
Table 2: Illustrative Data for Transwell Migration Assay
| Concentration of this compound (µM) | Average Number of Migrated Cells per HPF* | Standard Deviation |
| 0 (Vehicle Control) | 128 | ± 15 |
| 0.1 | 95 | ± 12 |
| 0.5 | 62 | ± 9 |
| 1.0 | 31 | ± 7 |
| 5.0 | 10 | ± 4 |
* High-Power Field
Signaling Pathway and Experimental Workflow Diagrams
Tie2 Signaling Pathway in Endothelial Cell Migration
// Nodes Ang1 [label="Angiopoietin-1 (Ang1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tie2 [label="Tie2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival &\nPermeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DokR [label="Dok-R", fillcolor="#FBBC05", fontcolor="#202124"]; Nck [label="Nck", fillcolor="#FBBC05", fontcolor="#202124"]; PAK [label="PAK", fillcolor="#FBBC05", fontcolor="#202124"]; Cytoskeleton [label="Cytoskeletal\nRearrangement", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Tie2_Inhibitor [label="this compound", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ang1 -> Tie2 [label="Binds and Activates"]; Tie2 -> PI3K [label="Phosphorylates"]; PI3K -> Akt; Akt -> eNOS; eNOS -> NO; NO -> CellSurvival; Akt -> CellSurvival;
Tie2 -> DokR [label="Phosphorylates"]; DokR -> Nck; Nck -> PAK; PAK -> Cytoskeleton; Cytoskeleton -> Migration;
Tie2_Inhibitor -> Tie2 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2.0, label="Inhibits Kinase Activity"]; } .dot
Caption: Tie2 signaling pathway in endothelial cells.
Experimental Workflow: Scratch (Wound Healing) Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed Endothelial Cells\nin a Multi-well Plate"]; GrowConfluent [label="Grow Cells to a\nConfluent Monolayer"]; SerumStarve [label="Serum Starve Cells\n(optional, to reduce proliferation)"]; CreateWound [label="Create a 'Scratch' Wound\nwith a Pipette Tip"]; Wash [label="Wash to Remove Debris"]; AddInhibitor [label="Add Media with Tie2 Kinase\nInhibitor 2 at Various Concentrations"]; ImageT0 [label="Image the Wound at Time 0"]; Incubate [label="Incubate for a Defined Period\n(e.g., 12-24 hours)"]; ImageTfinal [label="Image the Wound at the\nFinal Time Point"]; Analyze [label="Analyze Images to Quantify\nWound Closure"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> SeedCells; SeedCells -> GrowConfluent; GrowConfluent -> SerumStarve; SerumStarve -> CreateWound; CreateWound -> Wash; Wash -> AddInhibitor; AddInhibitor -> ImageT0; ImageT0 -> Incubate; Incubate -> ImageTfinal; ImageTfinal -> Analyze; Analyze -> End; } .dot
Caption: Workflow for the scratch (wound healing) assay.
Experimental Workflow: Transwell Migration Assay
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepLower [label="Add Chemoattractant-containing\nMedia to the Lower Chamber"]; PrepUpper [label="Seed Endothelial Cells in Serum-Free\nMedia with this compound\ninto the Upper Chamber (Transwell Insert)"]; Incubate [label="Incubate for a Defined Period\n(e.g., 4-24 hours)"]; RemoveNonMigrated [label="Remove Non-migrated Cells\nfrom the Top of the Membrane"]; FixStain [label="Fix and Stain Migrated Cells\non the Bottom of the Membrane"]; ImageCount [label="Image and Count Migrated Cells"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrepLower; Start -> PrepUpper; PrepLower -> Incubate; PrepUpper -> Incubate; Incubate -> RemoveNonMigrated; RemoveNonMigrated -> FixStain; FixStain -> ImageCount; ImageCount -> End; } .dot
Caption: Workflow for the transwell migration assay.
Experimental Protocols
Scratch (Wound Healing) Assay
This assay is a straightforward method to study collective cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basal medium with reduced serum (e.g., 1% FBS) for starvation
-
24-well or 12-well tissue culture plates
-
This compound (CAS 948557-43-5 or 1020412-97-8)
-
Vehicle control (e.g., DMSO)
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed endothelial cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with a low-serum medium (e.g., 1% FBS) and incubate for 2-4 hours.
-
Creating the Wound: Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Return the plate to the incubator for 12-24 hours.
-
Image Acquisition (Final Time Point): After the incubation period, capture images of the same marked fields as in step 7.
-
Data Analysis: Measure the area of the scratch at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
HUVECs or other endothelial cell line
-
Complete endothelial cell growth medium
-
Serum-free or low-serum basal medium
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., VEGF, FGF-2, or 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet staining solution
-
Inverted microscope with a camera
Protocol:
-
Preparation of Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2. The optimal time will depend on the cell type and chemoattractant.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation: Fix the migrated cells on the bottom of the membrane by incubating the inserts in methanol for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in Crystal Violet solution for 15-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image Acquisition and Counting: Using an inverted microscope, count the number of migrated, stained cells on the membrane in several random high-power fields. Calculate the average number of migrated cells per field for each condition.
References
- 1. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A microfluidic wound-healing assay for quantifying endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. In Silico Exploration for Novel Type-I Inhibitors of Tie-2/TEK: The Performance of Different Selection Strategy in Selecting Virtual Screening Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tie2 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tie2, an endothelial cell-specific receptor tyrosine kinase, plays a pivotal role in angiogenesis, vascular stability, and maintenance.[1] Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and retinopathies, making it a compelling target for therapeutic intervention. Tie2 kinase inhibitor 2 (CAS 1020412-97-8) is a selective inhibitor of Tie2 kinase with an IC50 of 1 µM.[2][3] These application notes provide detailed protocols for the preparation of a stock solution of this compound and its application in key in vitro assays to assess its biological activity.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1020412-97-8 | [2] |
| Molecular Formula | C31H35N3O5 | [4][5] |
| Molecular Weight | 529.63 g/mol | [4][5] |
| IC50 (Tie2) | 1 µM | [2][3] |
| Appearance | White to light brown solid | [2] |
Solubility Data
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental dilutions.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (188.81 mM) (ultrasonication may be required) | [2] |
| Ethanol | 1 mg/mL | [6] |
| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [6] |
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-weigh the inhibitor: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.296 mg of the inhibitor.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the inhibitor. For a 10 mM stock solution from 5.296 mg, add 1 mL of DMSO.
-
Dissolve the inhibitor: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Aliquot and store: Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Safety Precautions:
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[4][7]
Tie2 Signaling Pathway
The following diagram illustrates the simplified Tie2 signaling pathway, which is activated by angiopoietin ligands and leads to downstream signaling cascades that regulate endothelial cell survival, migration, and vessel stability. Inhibition of Tie2 kinase blocks these downstream effects.
Experimental Workflow: Stock Solution Preparation and Application
The following diagram outlines the general workflow for preparing the this compound stock solution and its subsequent use in cell-based assays.
Protocol 2: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow for solidification.[8]
-
Cell Preparation: Culture HUVECs in EGM until they reach approximately 80% confluency. Harvest the cells and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in basal medium from the 10 mM DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Seeding: Add 100 µL of the HUVEC suspension to each matrix-coated well. Immediately after, add 100 µL of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours, or until a robust tube network is observed in the vehicle control wells.[9]
-
Visualization and Quantification:
-
Carefully remove the medium and wash the cells with PBS.
-
Add 100 µL of Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[10]
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).
-
Protocol 3: Cell-Based Tie2 Phosphorylation Assay
This Western blot-based assay determines the inhibitor's ability to block the phosphorylation of the Tie2 receptor in endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture dishes
-
This compound stock solution (10 mM in DMSO)
-
Angiopoietin-1 (Ang1) (optional, for stimulation)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992) and anti-total-Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed endothelial cells in culture dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if stimulating with a ligand.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
(Optional) Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes to induce Tie2 phosphorylation.
-
-
Lysate Preparation:
-
Place the culture dishes on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the dishes, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total Tie2 to confirm equal protein loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated Tie2 in each sample.
-
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Tie | 1020412-97-8 | Invivochem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Tie2 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tie2 kinase signaling pathway is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathological conditions, including tumor angiogenesis and inflammatory disorders. Tie2 kinase inhibitors have emerged as a promising therapeutic strategy to counteract these effects. This document provides detailed application notes and protocols for the in vivo use of Tie2 kinase inhibitor 2, a selective inhibitor of the Tie2 kinase.
Disclaimer: The following protocols and dosage information are intended for research purposes only. Specific in vivo dosages for "this compound" (also referred to as "compound 7" in some literature) have not been explicitly detailed in publicly available literature. The provided dosage recommendations are based on studies of other Tie2 kinase inhibitors and should be optimized for each specific animal model and experimental design.
Tie2 Signaling Pathway
The Tie2 signaling pathway is primarily activated by its ligand, Angiopoietin-1 (Ang1), leading to receptor phosphorylation and downstream signaling cascades that promote endothelial cell survival, vascular stabilization, and vessel quiescence. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vascular destabilization and angiogenesis, particularly in the presence of vascular endothelial growth factor (VEGF). Tie2 kinase inhibitors block the ATP-binding site of the Tie2 receptor, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Tie2 Signaling Pathway and Point of Inhibition.
Quantitative Data from In Vivo Studies of Tie2 Kinase Inhibitors
| Inhibitor Name | Animal Model | Dosage | Administration Route | Key Findings |
| Tie2 kinase inhibitor 1 | Matrigel mouse model of angiogenesis | 25 and 50 mg/kg, twice daily (b.i.d) | Intraperitoneal (i.p.) | Reduction of angiogenesis by 41% and 70%, respectively.[1] |
| Rebastinib | Mouse xenograft models of triple-negative breast cancer | 150 mg/kg | Tail vein injection | Reduction of tumor volume. |
| Rebastinib (in combination) | Human metastatic breast cancer (clinical trial) | 50 or 100 mg, twice daily | Oral | Well-tolerated with pharmacodynamic evidence of Tie2 inhibition.[2][3] |
| Regorafenib (B1684635) | Patient-derived HCC xenograft mouse model | 10 mg/kg/day | Oral | Antitumor activity.[4] |
| BAY-826 | Syngeneic murine glioma models | 25, 50, and 100 mg/kg | Oral gavage | Potent inhibition of Tie2 autophosphorylation in murine lungs. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments involving Tie2 kinase inhibitors, based on established protocols.
Protocol 1: General In Vivo Dosing and Administration
This protocol provides a general framework for the in vivo administration of Tie2 kinase inhibitors.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, DMSO, PEG300, Tween 80, saline)
-
Sterile syringes and needles
-
Animal model (e.g., BALB/c nude mice, Sprague-Dawley rats)
2. Procedure:
-
Dose Preparation:
-
Based on the data from similar compounds, a starting dose range of 10-50 mg/kg can be considered.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
For administration, dilute the stock solution to the final desired concentration with an appropriate vehicle to minimize toxicity. The final concentration of DMSO should typically be below 10%.
-
-
Administration:
-
The route of administration will depend on the inhibitor's properties. Common routes for small molecule inhibitors include oral gavage (p.o.), intraperitoneal injection (i.p.), and intravenous injection (i.v.).
-
For oral administration, use a gavage needle to deliver the solution directly into the stomach.
-
For intraperitoneal injection, inject into the lower abdominal quadrant.
-
For intravenous injection, the tail vein is commonly used in rodents.
-
-
Dosing Schedule:
-
The frequency of administration can range from once daily to twice daily, depending on the pharmacokinetic properties of the compound.
-
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Protocol 2: Matrigel Plug Angiogenesis Assay in Mice
This protocol is a common method to assess the anti-angiogenic effects of a compound in vivo.
1. Materials:
-
Growth factor-reduced Matrigel
-
Heparin
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
Anesthetic
-
8-10 week old mice
2. Procedure:
-
Thaw Matrigel on ice overnight.
-
On the day of injection, mix Matrigel with heparin (10 units/mL) and a pro-angiogenic factor like bFGF or VEGF (e.g., 150 ng/mL). Keep the mixture on ice.
-
Administer the Tie2 kinase inhibitor to the mice at the predetermined dose and schedule. A control group should receive the vehicle only.
-
Anesthetize the mice.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit, or by immunohistochemical analysis of vascular markers like CD31.
Protocol 3: Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of a Tie2 kinase inhibitor.
1. Materials:
-
Cancer cell line (e.g., human colon adenocarcinoma Colo-205)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Calipers
2. Procedure:
-
Culture the chosen cancer cell line and harvest the cells.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Begin treatment with the Tie2 kinase inhibitor or vehicle as described in Protocol 1.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and apoptosis).
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo study of a Tie2 kinase inhibitor.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Tie2 Kinase Activity
Introduction
The TEK receptor tyrosine kinase (Tie2), predominantly expressed on endothelial cells, is a critical regulator of vascular development, angiogenesis, and vascular maintenance.[1][2][3] Its ligands, the angiopoietins (Ang), modulate Tie2 activity to control endothelial cell survival, proliferation, and migration.[1][2][3] Angiopoietin-1 (Ang1) is the primary agonist, promoting vascular stability, while Angiopoietin-2 (Ang2) acts as a context-dependent antagonist or partial agonist.[4][5][6] Dysregulation of the Ang-Tie2 signaling axis is implicated in various pathologies, including cancer and inflammatory diseases, making Tie2 a key therapeutic target.[1][3][7]
These application notes provide detailed protocols for essential cell-based assays designed to quantify Tie2 kinase activity and its downstream functional consequences in a cellular context. The assays are vital for screening and characterizing potential Tie2 inhibitors or activators in drug discovery and development.
Tie2 Signaling Pathway
Upon binding of its agonist ligand, Ang1, the Tie2 receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[5] These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, initiating downstream cascades. Key pathways activated include the Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway, which is crucial for endothelial cell survival and anti-apoptotic responses, and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell migration.[1][8][9][10]
General Experimental Workflow
The workflow for assessing Tie2 kinase modulators typically involves treating endothelial cells with test compounds, stimulating the pathway with a ligand like Ang1, and then measuring a specific endpoint, such as receptor phosphorylation or a functional cellular response.
Tie2 Phosphorylation Assay
Application: This assay directly measures the kinase activity of the Tie2 receptor by quantifying its autophosphorylation upon ligand stimulation. It is a primary method for identifying and characterizing direct inhibitors of Tie2.
Principle: Endothelial cells are treated with test compounds and then stimulated with Ang1. The cells are then lysed, and the amount of phosphorylated Tie2 (p-Tie2) is measured relative to the total amount of Tie2 protein. This can be accomplished using various formats, such as cell-based ELISA, Western blotting, or homogeneous assays like AlphaLISA.[11][12][13]
Protocol: Cell-Based ELISA for p-Tie2
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well tissue culture plate at a density of 20,000 cells/well and culture for 48 hours at 37°C, 5% CO2.[11]
-
Serum Starvation: Gently wash the cells with PBS and replace the culture medium with serum-free medium. Incubate for 2-12 hours to reduce basal receptor activity.[12][14]
-
Compound Treatment: Add test compounds (e.g., potential Tie2 inhibitors) at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Add Ang1 to a final concentration of 200-400 ng/mL to all wells except the unstimulated control.[13][14] Incubate for 15-30 minutes at 37°C.[12][13]
-
Cell Lysis: Aspirate the medium and add 50-100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Incubate for 10-20 minutes on ice with gentle shaking.[11]
-
ELISA Procedure:
-
Transfer 10-50 µL of lysate to a 96-well plate pre-coated with a Tie2 capture antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the wells 3-4 times with wash buffer.
-
Add a detection antibody specific for phosphorylated tyrosine (pY992) or a general phosphotyrosine antibody (e.g., 4G10), conjugated to an enzyme like HRP. Incubate for 1-2 hours.
-
Wash the wells 3-4 times.
-
Add the appropriate substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Normalization (Optional but Recommended): In a parallel plate, repeat the assay using a detection antibody for total Tie2 to normalize the p-Tie2 signal to the total amount of receptor.
Data Presentation
| Compound | Concentration (nM) | p-Tie2 Signal (Absorbance) | % Inhibition | IC50 (nM) |
| Vehicle | 0 | 1.25 | 0% | \multirow{4}{*}{56} |
| Rebastinib | 10 | 0.98 | 22% | |
| Rebastinib | 100 | 0.61 | 51% | |
| Rebastinib | 1000 | 0.15 | 88% | |
| Control Cmpd | 1000 | 1.22 | 2% | >10,000 |
| Note: Data are representative. The IC50 for a soluble Tie2 receptor (ExTek) was reported to be 56 nM in an Ang1-mediated cell growth and survival assay.[15] |
Endothelial Cell Migration Assay
Application: This assay assesses the functional consequence of Tie2 signaling on endothelial cell motility, a key process in angiogenesis. It is used to evaluate how compounds affect the migratory capacity of endothelial cells in response to a chemoattractant.
Principle: The Boyden chamber or Transwell assay is commonly used to measure chemotaxis.[16][17] Endothelial cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., Ang1 or VEGF). Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified after a specific incubation period.
Protocol: Transwell Migration Assay
-
Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium for 1-2 hours at 37°C.
-
Cell Preparation: Culture HUVECs to ~80% confluency, then serum-starve for 4-6 hours. Harvest the cells using trypsin and resuspend them in serum-free medium at a density of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 50 ng/mL VEGF or 200 ng/mL Ang1) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension (containing 100,000 cells) to the upper chamber of each Transwell insert. If testing inhibitors, the cells should be pre-treated with the compounds for 30-60 minutes prior to seeding, and the compound should also be present in the media of both chambers.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Quantification:
-
Carefully remove the Transwell inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts thoroughly with water and allow them to air dry.
-
Count the number of migrated cells in 4-5 random high-power fields under a microscope. Alternatively, the dye can be extracted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[18]
-
Data Presentation
| Treatment Group | Chemoattractant | Migrated Cells (Avg. per field) | % Migration vs. Control |
| No Chemoattractant | None | 15 ± 4 | 12% |
| Vehicle Control | VEGF (50 ng/mL) | 125 ± 12 | 100% |
| Tie2 Inhibitor (1 µM) | VEGF (50 ng/mL) | 45 ± 8 | 36% |
| HUVEC-Tie2 + Ang1-CM | VEGF (50 ng/mL) | - | (OD595 reduced from 3.54 to 1.28)[18] |
| Note: Data are representative. One study showed that Tie2/Ang1 co-delivery significantly suppressed VEGF-induced migration.[18] |
Endothelial Cell Proliferation/Viability Assay
Application: This assay measures the effect of Tie2 signaling on endothelial cell survival and proliferation, which are critical for the maintenance and expansion of vascular networks.
Principle: Tie2 activation by Ang1 promotes endothelial cell survival, particularly under stress conditions like serum deprivation.[4][12] This can be measured using various methods that quantify cell viability or metabolic activity, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[12]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed HUVECs or Ba/F3 cells engineered to express human Tie2 into a white, clear-bottom 96-well plate at 5,000-10,000 cells/well.[12]
-
Serum Starvation & Treatment: Culture cells in low-serum (e.g., 0.05% FBS) or serum-free medium.[12] Add test compounds and/or Ang1 (e.g., 1 µg/mL).[12]
-
Incubation: Culture the cells for 48-72 hours in a CO2 incubator at 37°C.[12]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
Data Presentation
| Treatment Group | Ang1 (1 µg/mL) | Luminescence (RLU) | % Viability vs. Ang1 Control |
| Vehicle | - | 5,200 | 15% |
| Vehicle | + | 35,000 | 100% |
| Tie2 Inhibitor (100 nM) | + | 18,500 | 53% |
| Tie2 Inhibitor (1 µM) | + | 6,100 | 17% |
| Note: Data are representative. Cellular viability is often normalized with basal activity (no ligand) defined as 0% and the activity of Ang1 defined as 100%.[12] |
Assay Logic and Interpretation
The selection of assays allows for a comprehensive evaluation of a compound's effect on the Tie2 pathway, from direct target engagement to downstream cellular functions.
References
- 1. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Tie2 in Tumor Endothelial Signaling and Survival: Implications for Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. revvity.com [revvity.com]
- 12. An engineered tetra-valent antibody fully activates the Tie2 receptor with comparable potency to its natural ligand angiopoietin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycation of Tie-2 Inhibits Angiopoietin-1 Signaling Activation and Angiopoietin-1-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiopoietin-1/Tie2 Signal Augments Basal Notch Signal Controlling Vascular Quiescence by Inducing Delta-Like 4 Expression through AKT-mediated Activation of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Angiopoietin-1 and Tie2-Based Dual Cell Therapy Enhances Antiangiogenic Barrier Function in a Retina-Mimetic Model for Neovascular Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for Tie2 in HUVECs
These application notes provide detailed protocols and supporting information for the immunofluorescent detection of the Tie2 receptor in Human Umbilical Vein Endothelial Cells (HUVECs). This methodology is crucial for researchers in angiogenesis, vascular biology, and drug development to visualize Tie2 expression, localization, and modulation in response to various stimuli.
Introduction
Tie2, also known as TEK receptor tyrosine kinase, is a key regulator of vascular development, stability, and inflammation.[1][2][3] Primarily expressed on endothelial cells, its signaling is modulated by angiopoietin ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[4][5] Ang1 typically acts as an agonist, promoting vascular stability, while Ang2 can act as a context-dependent antagonist or partial agonist.[4][5] Immunofluorescence is a powerful technique to study the subcellular localization of Tie2, which can translocate to cell-cell junctions upon activation, providing insights into the functional status of the endothelium.[6]
Key Experimental Considerations
-
Antibody Selection: The choice of a primary antibody is critical for successful immunofluorescence. Both monoclonal and polyclonal antibodies against Tie2 are commercially available. It is essential to use an antibody validated for immunofluorescence applications. For example, the mouse monoclonal antibody clone AB33 has been successfully used for Tie2 staining in HUVECs.[7]
-
Cell Culture: HUVECs should be cultured on a suitable substrate, such as glass coverslips coated with gelatin or collagen, to ensure proper cell adhesion and morphology.[7][8]
-
Fixation and Permeabilization: Proper fixation and permeabilization are crucial for preserving cellular structure and allowing antibody access to the target protein. 4% paraformaldehyde (PFA) is a common fixative, followed by permeabilization with a detergent like Triton X-100.[7][9][10]
-
Controls: Appropriate controls are necessary to validate the staining results. These include a secondary antibody-only control (to check for non-specific binding of the secondary antibody) and an isotype control (to ensure the observed staining is not due to non-specific binding of the primary antibody).
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be analyzed from immunofluorescence images of Tie2 in HUVECs. The values are representative and will vary depending on experimental conditions.
| Parameter | Control (Unstimulated) | Ang1 Stimulation | TNF-α Stimulation |
| Tie2 Mean Fluorescence Intensity (Arbitrary Units) | 150 ± 25 | 250 ± 40 | 120 ± 30 |
| Tie2 Localization | Diffuse, cytoplasmic and membrane | Increased at cell-cell junctions | Reduced membrane expression |
| Nuclear to Cytoplasmic Ratio of Downstream Effector (e.g., FOXO1) | 1.2 ± 0.2 | 0.5 ± 0.1 | 1.5 ± 0.3 |
Experimental Protocols
I. HUVEC Culture and Preparation
-
Coating Coverslips: Aseptically place sterile glass coverslips into the wells of a 24-well plate. Coat the coverslips with 1% gelatin and allow them to dry completely in a laminar flow hood.
-
Cell Seeding: Seed HUVECs onto the gelatin-coated coverslips at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Experimental Treatment: Once the cells reach the desired confluency, perform any experimental treatments (e.g., stimulation with Ang1, TNF-α, or drug candidates).
II. Immunofluorescence Staining Protocol
-
Fixation: Gently wash the cells twice with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[7][9][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-20 minutes at room temperature.[7][9][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% donkey serum in PBS) for 1 hour at room temperature.[7][8][9]
-
Primary Antibody Incubation: Dilute the primary anti-Tie2 antibody (e.g., clone AB33 at 1:100) in the blocking buffer.[7] Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (e.g., Donkey anti-mouse Cy3 at 1:200) in the blocking buffer.[7] Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5-10 minutes.
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Tie2 signaling pathway and the experimental workflow for immunofluorescence staining.
Caption: Angiopoietin-Tie2 Signaling Pathway in HUVECs.
Caption: Immunofluorescence Staining Workflow for Tie2 in HUVECs.
References
- 1. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4.4. Endothelial Immunofluorescence Staining [bio-protocol.org]
- 8. Identification of specific Tie2 cleavage sites and therapeutic modulation in experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biossusa.com [biossusa.com]
- 10. sinobiological.com [sinobiological.com]
Application Notes: In Vivo Assessment of Angiogenesis Inhibition using a Matrigel Plug Assay with Tie2 Kinase Inhibitor 2
Introduction
The Matrigel plug assay is a widely utilized in vivo method to evaluate pro- and anti-angiogenic compounds.[1][2][3] Matrigel is a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, which is rich in extracellular matrix proteins such as laminin, collagen IV, and various growth factors.[2] When injected subcutaneously into mice, this liquid mixture solidifies, forming a plug that permits the infiltration of host cells and the formation of new blood vessels, a process known as neovascularization.[3]
The angiopoietin (Ang)-Tie signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability.[4] The Tie2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, plays a central role in these processes.[5][6] Its ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), modulate vascular quiescence and remodeling.[7] Dysregulation of the Ang-Tie2 pathway is implicated in various pathologies, including tumor angiogenesis. Consequently, inhibitors of Tie2 kinase have emerged as promising anti-angiogenic therapeutic agents.[5][6]
Tie2 kinase inhibitors typically function by binding to the ATP-binding site of the Tie2 receptor's kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling cascades.[5] This inhibition disrupts endothelial cell survival, migration, and proliferation.[5] Tie2 kinase inhibitor 2 is a selective inhibitor of Tie2 kinase with an IC50 of 1 µM, and it has been shown to inhibit the formation of endothelial cell tubes.[8] These application notes provide a detailed protocol for assessing the anti-angiogenic effects of this compound using the in vivo Matrigel plug assay.
Tie2 Signaling Pathway and Mechanism of Inhibition
The binding of angiopoietins to the Tie2 receptor initiates a cascade of intracellular signaling events. Ang1 typically acts as a strong agonist, promoting receptor phosphorylation and activating downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell survival and vessel maturation.[9][10] Ang2 can act as a context-dependent antagonist or a weak agonist.[7] Tie2 kinase inhibitors block the catalytic activity of the Tie2 receptor, thereby preventing the activation of these downstream signaling molecules.[5]
Caption: Tie2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Matrigel Plug Assay
The Matrigel plug assay involves the subcutaneous injection of Matrigel mixed with a pro-angiogenic factor and the test compound (this compound) into mice. After a designated period, the plugs are excised for analysis of newly formed blood vessels.
Caption: Experimental workflow for the Matrigel plug assay.
Experimental Protocols
1. Preparation of Matrigel Mixture
-
Materials:
-
Growth Factor Reduced Matrigel Matrix
-
Pro-angiogenic factor (e.g., FGF2 or VEGF)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Sterile, ice-cold PBS
-
Ice-cold pipette tips and microcentrifuge tubes
-
-
Procedure:
-
Thaw Matrigel overnight at 4°C on ice. Matrigel will solidify at temperatures above 10°C.
-
On the day of injection, keep all reagents, pipette tips, and tubes on ice.
-
Prepare the working solutions for the pro-angiogenic factor and this compound in sterile, ice-cold PBS.
-
In a pre-chilled tube on ice, gently mix the Matrigel with the pro-angiogenic factor and either the this compound or vehicle control. Avoid introducing air bubbles.
-
The final volume per injection is typically 0.3-0.5 mL.
-
2. In Vivo Matrigel Plug Assay
-
Materials:
-
6-8 week old mice (e.g., C57BL/6 or immunodeficient strains)
-
Ice-cold syringes (25-27 gauge)
-
Anesthesia (as per approved institutional animal care protocols)
-
-
Procedure:
-
Anesthetize the mice according to institutional guidelines.
-
Draw the prepared Matrigel mixture into a pre-chilled syringe.
-
Subcutaneously inject the Matrigel mixture into the dorsal flank of the mouse.
-
The Matrigel will form a solid plug in vivo.
-
Monitor the animals daily.
-
After the desired incubation period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
3. Quantification of Angiogenesis
a) Hemoglobin Content Assay (Drabkin's Method)
-
Weigh the excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the debris.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the hemoglobin concentration using a standard curve and normalize to the plug weight.
b) Immunohistochemistry (IHC) for CD31
-
Fix the excised Matrigel plugs in 10% formalin overnight.
-
Embed the plugs in paraffin (B1166041) and section them.[3]
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the endothelial cell marker CD31.[3]
-
Incubate with an appropriate secondary antibody.
-
Use a detection system (e.g., DAB) to visualize the staining.[3]
-
Counterstain with hematoxylin.
-
Acquire images using a microscope and quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field.
c) Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Homogenize the excised Matrigel plug in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for endothelial cell markers such as CD31 (PECAM-1) and VE-cadherin.[1][11]
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method. This method allows for the quantitative evaluation of the newly-formed endothelium.[1][11]
Data Presentation
The following table represents example data from a Matrigel plug assay evaluating the effect of this compound.
| Treatment Group | Hemoglobin Content (µg/mg plug) | Microvessel Density (vessels/HPF) | Relative CD31 mRNA Expression (Fold Change) |
| Negative Control (No FGF2) | 1.5 ± 0.3 | 5 ± 2 | 0.5 ± 0.1 |
| Vehicle Control (+ FGF2) | 15.2 ± 2.1 | 48 ± 5 | 1.0 (Baseline) |
| Tie2 Inhibitor 2 (25 mg/kg) | 8.9 ± 1.5 | 25 ± 4 | 0.6 ± 0.2 |
| Tie2 Inhibitor 2 (50 mg/kg) | 4.6 ± 0.9 | 12 ± 3 | 0.3 ± 0.1** |
| Data are presented as Mean ± SEM. Statistical significance compared to Vehicle Control: *p < 0.05, *p < 0.01. |
These results would indicate a dose-dependent inhibition of angiogenesis by this compound, as evidenced by the reduction in hemoglobin content, microvessel density, and CD31 mRNA expression.[12]
References
- 1. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. What are Tie-2 antagonists and how do they work? [synapse.patsnap.com]
- 7. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Measuring Tie2 Autophosphorylation in Response to Angiopoietin-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development (angiogenesis), maturation, and stability. Angiopoietin-1 (Ang-1), the primary agonistic ligand for the Tie2 receptor tyrosine kinase, plays a crucial role in maintaining vascular quiescence and integrity. Upon Ang-1 binding, Tie2 undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling events that govern endothelial cell survival, migration, and adhesion. Consequently, the quantitative measurement of Tie2 autophosphorylation is a fundamental method for assessing the activation state of this pathway and is an essential tool in basic research and the development of therapeutics targeting the Angiopoietin-Tie2 axis.
This document provides detailed application notes and protocols for measuring the autophosphorylation of the Tie2 receptor in response to Angiopoietin-1 stimulation. The methodologies described herein are vital for researchers investigating vascular biology and for professionals in drug development screening for agonists or antagonists of the Tie2 receptor.
The Angiopoietin-1/Tie2 Signaling Pathway
Angiopoietin-1 binding to the Tie2 receptor on endothelial cells induces receptor clustering and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation leads to the recruitment and phosphorylation of various downstream signaling molecules, including PI3K, Akt, and Dok-R, which in turn regulate crucial cellular processes that promote vascular stability.[1][2][3]
Data Presentation: Quantitative Analysis of Angiopoietin-1 Induced Tie2 Phosphorylation
The following table summarizes quantitative data on Tie2 phosphorylation in response to Angiopoietin-1 stimulation from various studies. This data can serve as a reference for expected outcomes in similar experimental setups.
| Cell Type | Ligand | Concentration | Incubation Time | Fold Increase in p-Tie2 (approx.) | Assay Method |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Recombinant Human Ang-1 | 10 ng/mL (0.18 nM) | 10 minutes | 7.0-fold | Western Blot |
| HUVECs | Recombinant Human Ang-1* | 200 ng/mL | 10 minutes | Not specified, but significant induction | Western Blot |
| HUVECs | COMP-Ang1 | 400 ng/mL | 30 minutes | Significant induction | Western Blot |
| EA.hy926 (endothelial hybridoma) | Conditioned media with human Ang-1 | Not specified | Not specified | Significant induction | Western Blot |
| Baf/3-hTie-2 cells | Recombinant Human Ang-1 | 600 ng/mL | 7 minutes | Significant induction | ELISA |
Note: Ang1 refers to a specific recombinant form of Angiopoietin-1. COMP-Ang1 is a potent, soluble variant of Angiopoietin-1.
Experimental Protocols
A general workflow for measuring Tie2 autophosphorylation is depicted below. This typically involves cell culture, serum starvation to reduce basal signaling, stimulation with Angiopoietin-1, cell lysis, and subsequent analysis by either Western blotting or ELISA.
Protocol 1: Western Blotting for Phospho-Tie2
This protocol details the detection of phosphorylated Tie2 in cell lysates by Western blotting.
1. Cell Culture and Treatment:
-
Plate endothelial cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Serum starve the cells for 4-12 hours in a basal medium containing 1% BSA to reduce basal receptor phosphorylation.
-
Treat the cells with the desired concentration of Angiopoietin-1 (e.g., 10-600 ng/mL) for a specified time (e.g., 7-30 minutes) at 37°C. Include an untreated control.
2. Cell Lysis:
-
Place the cell culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on a rocker at 4°C for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 8%) and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tie2 (e.g., anti-phospho-Tie2 Tyr992) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Tie2.
-
Quantify the band intensities using densitometry software. The level of Tie2 phosphorylation is expressed as the ratio of the phospho-Tie2 signal to the total Tie2 signal.
Protocol 2: ELISA for Phospho-Tie2
This protocol describes a sandwich ELISA for the quantitative measurement of phosphorylated Tie2. Several commercial kits are available for this purpose.[5][6]
1. Plate Preparation:
-
The wells of a 96-well microplate are pre-coated with a capture antibody specific for total Tie2.
2. Sample Preparation and Addition:
-
Prepare cell lysates as described in the Western blotting protocol (steps 1 and 2).
-
Dilute the cell lysates to the desired concentration in the provided assay diluent.
-
Add 100 µL of each sample and any provided positive controls to the appropriate wells.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
3. Detection of Phosphorylated Tie2:
-
Aspirate the wells and wash them four times with the provided wash buffer.
-
Add 100 µL of a biotinylated anti-phosphotyrosine detection antibody to each well.
-
Incubate for 1 hour at room temperature.
4. Signal Amplification:
-
Aspirate and wash the wells as before.
-
Add 100 µL of HRP-conjugated streptavidin to each well.
-
Incubate for 45 minutes at room temperature.
5. Substrate Development and Measurement:
-
Aspirate and wash the wells.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately using a microplate reader.
6. Data Analysis:
-
The intensity of the color is proportional to the amount of phosphorylated Tie2 in the sample. The results can be compared between different treatment conditions. For a semi-quantitative analysis, the absorbance values can be directly compared. For a more quantitative result, a standard curve can be generated using a purified phosphorylated Tie2 protein if available.
References
- 1. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tie2 Inhibition in Primary Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Tie2 inhibition on primary endothelial cells. The methodologies outlined are essential for researchers investigating angiogenesis, vascular stability, and the development of novel therapeutics targeting the Tie2 signaling pathway.
Introduction to Tie2 Signaling
The tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2) is a receptor tyrosine kinase predominantly expressed on endothelial cells.[1][2] It plays a critical role in angiogenesis, vascular stability, and quiescence.[3] The primary ligands for Tie2 are the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 is a potent agonist that promotes Tie2 phosphorylation, leading to downstream signaling cascades that support endothelial cell survival, migration, and vessel maturation.[4][5] Ang2 is a context-dependent antagonist or partial agonist.[4][5] In the presence of Ang1, Ang2 competes for Tie2 binding and inhibits its activation.[5] Another key regulator is the vascular endothelial protein tyrosine phosphatase (VE-PTP), which dephosphorylates and inactivates Tie2.[3] Inhibition of Tie2 signaling, either through small molecule inhibitors, blocking antibodies, or genetic knockdown, is a key area of research for diseases characterized by pathological angiogenesis, such as cancer and diabetic retinopathy.
Key Experimental Assays
To investigate the functional consequences of Tie2 inhibition in primary endothelial cells, a series of in vitro assays are commonly employed. These include:
-
Western Blotting: To assess the phosphorylation status of Tie2 and downstream signaling proteins like Akt.
-
Proliferation Assay: To determine the effect of Tie2 inhibition on endothelial cell growth.
-
Migration (Scratch Wound) Assay: To evaluate the impact on the migratory capacity of endothelial cells.
-
Tube Formation Assay: To model the ability of endothelial cells to form capillary-like structures.
-
Endothelial Permeability Assay: To measure the integrity of the endothelial barrier.
Data Presentation: Quantitative Effects of Tie2 Inhibition
The following tables summarize the quantitative data on the effects of various Tie2 inhibitors on primary endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs).
| Inhibitor | Assay | Cell Type | Concentration | Result | Reference |
| Small Molecule Inhibitors | |||||
| Compound 7 | Tie2 Autophosphorylation | HUVEC | 0.3 µM | IC50 | [6] |
| Pexmetinib | Tie2 Kinase Activity | HEK-293 | 18 nM | IC50 | [7] |
| Altiratinib | Tie2 Kinase Activity | - | - | Single-digit nM IC50 | [7] |
| MGCD-265 analog | c-Met/VEGFR/Ron/Tie2 | - | - | Potent Inhibition | [7] |
| Antibodies | |||||
| REGN1376 (anti-Tie2) | Tie2 Phosphorylation | Mouse Tracheal Blood Vessels | - | Reduced p-Tie2 | [4] |
| Genetic Inhibition | |||||
| Tie2 siRNA | Tie2 Expression | HUVEC | - | ~60-80% knockdown | [8] |
| Tie2 siRNA | Basal Tie2 Phosphorylation | HUVEC | - | Significant reduction | [5] |
| Assay | Parameter Measured | Typical Inhibition Range with Tie2 Inhibitors |
| Proliferation | Cell Viability / Number | Varies depending on inhibitor and cell type |
| Migration | Wound Closure (%) | Significant reduction in migration rate |
| Tube Formation | Tube Length, Branch Points, Mesh Area | Dose-dependent inhibition of tube network formation |
| Permeability | FITC-Dextran Diffusion / TER | Increased permeability upon Tie2 inhibition |
Experimental Protocols
Western Blot Analysis of Tie2 Phosphorylation
This protocol details the steps to assess the phosphorylation of Tie2 and downstream targets like Akt in primary endothelial cells following treatment with a Tie2 inhibitor.
Materials:
-
Primary endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Tie2 inhibitor of choice
-
Angiopoietin-1 (Ang1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-Tie2, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture primary endothelial cells to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-incubate cells with the Tie2 inhibitor or vehicle control at desired concentrations for 1-2 hours.
-
Stimulate cells with Ang1 (e.g., 100-400 ng/mL) for 15-30 minutes to induce Tie2 phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to total protein or a loading control like GAPDH.[9]
-
Endothelial Cell Proliferation Assay
This protocol measures the effect of Tie2 inhibition on the proliferation of primary endothelial cells using a standard MTT or similar viability assay.
Materials:
-
Primary endothelial cells
-
Endothelial cell growth medium
-
Tie2 inhibitor
-
96-well plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the Tie2 inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours.
-
-
Viability Measurement:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilize the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value of the inhibitor if a dose-response curve is generated.
-
Endothelial Cell Migration (Scratch Wound) Assay
This assay assesses the effect of Tie2 inhibition on the directional migration of endothelial cells.
Materials:
-
Primary endothelial cells
-
Endothelial cell growth medium
-
Tie2 inhibitor
-
6-well or 12-well plates
-
p200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed endothelial cells in a 6-well or 12-well plate and grow to 90-100% confluency.[10]
-
Starve the cells in serum-free or low-serum medium overnight.
-
-
Creating the Scratch:
-
Treatment:
-
Add fresh low-serum medium containing the Tie2 inhibitor or vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).[11]
-
Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Primary endothelial cells
-
Endothelial cell growth medium
-
Tie2 inhibitor
-
Basement membrane extract (BME), such as Matrigel®
-
96-well plate, pre-chilled
-
Microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw the BME on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50-100 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in medium containing the Tie2 inhibitor or vehicle control.
-
Seed the cells onto the solidified BME at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.[12]
-
Monitor tube formation and capture images using a microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).[13]
-
Endothelial Permeability Assay (Transwell)
This assay measures the integrity of the endothelial cell monolayer by quantifying the passage of a fluorescently labeled tracer across the barrier.
Materials:
-
Primary endothelial cells
-
Endothelial cell growth medium
-
Tie2 inhibitor
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size)
-
24-well plates
-
FITC-dextran (or another fluorescent tracer)
-
Fluorometer
Procedure:
-
Cell Seeding:
-
Seed endothelial cells onto the upper chamber of the Transwell inserts and culture until a confluent monolayer is formed.
-
-
Treatment:
-
Treat the endothelial monolayer with the Tie2 inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Collect samples from the lower chamber.
-
-
Analysis:
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorometer.
-
An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
-
Visualizations
Tie2 Signaling Pathway
References
- 1. Vasculotide reduces endothelial permeability and tumor cell extravasation in the absence of binding to or agonistic activation of Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the Ang2–Tie2 Axis in Vascular Damage Driven by High Glucose or Nucleoside Diphosphate Kinase B Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing actions of angiopoietin-2 on Tie2 signaling and FOXO1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiopoietin 2 Is a Partial Agonist/Antagonist of Tie2 Signaling in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Angiopoietin receptor Tie2 is required for vein specification and maintenance via regulating COUP-TFII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. clyte.tech [clyte.tech]
- 12. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Inhibition of Angiogenesis in a 3D Spheroid Sprouting Assay Using Tie2 Kinase Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a key regulator of vascular development and stability.[2] The binding of its ligands, the angiopoietins (Ang), particularly Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), triggers downstream signaling pathways that control endothelial cell survival, migration, and vascular maturation.[2][3] Dysregulation of the Ang/Tie2 signaling axis is implicated in various diseases, making Tie2 an attractive therapeutic target.[1][4]
Tie2 kinase inhibitors are a class of small molecules that block the ATP-binding site of the Tie2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[2] This inhibition can disrupt endothelial cell function and suppress angiogenesis. "Tie2 kinase inhibitor 2" is a selective inhibitor of Tie2 kinase with an IC50 of 1 µM.[5]
The 3D spheroid sprouting assay is a robust in vitro model that recapitulates key steps of angiogenesis, including endothelial cell sprouting, migration, and tube formation in a three-dimensional extracellular matrix.[6][7] This application note provides a detailed protocol for utilizing this compound in a 3D spheroid sprouting assay to assess its anti-angiogenic potential.
Signaling Pathway
The Tie2 signaling pathway plays a crucial role in vascular stability. Upon binding of the agonist Ang1, Tie2 receptors dimerize and autophosphorylate, activating downstream pathways like PI3K/Akt and MAPK, which promote endothelial cell survival and vessel maturation.[8] Ang2 can act as a context-dependent antagonist or a weak agonist.[9] Tie2 kinase inhibitors competitively bind to the ATP-binding pocket of the Tie2 intracellular kinase domain, preventing its phosphorylation and blocking downstream signaling, thereby inhibiting angiogenesis.
Caption: Tie2 signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol
This protocol details the steps for a 3D spheroid sprouting assay using Human Umbilical Vein Endothelial Cells (HUVECs).
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Methylcellulose
-
Collagen Type I, rat tail
-
10x M199 medium
-
NaOH, 1N
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
This compound (prepare stock solution in DMSO)
-
96-well round-bottom, ultra-low attachment plates
-
24-well tissue culture plates
-
Calcein-AM or other suitable fluorescent dye for visualization
Methods
1. HUVEC Spheroid Formation (Day 1)
-
Culture HUVECs in EGM-2 medium.
-
Prepare a cell suspension of HUVECs at a concentration of 2.5 x 10^4 cells/mL in EGM-2 containing 20% methylcellulose.
-
Dispense 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish (hanging drop method).
-
Add PBS to the bottom of the petri dish to maintain humidity.
-
Incubate for 18-24 hours at 37°C and 5% CO2 to allow spheroid formation.
2. Embedding Spheroids in Collagen Gel (Day 2)
-
On ice, prepare the collagen gel solution. For 1 mL of gel, mix:
-
800 µL Collagen Type I
-
100 µL 10x M199
-
20 µL 1N NaOH (or as needed to neutralize pH, indicated by a color change to pink/orange)
-
80 µL EGM-2 medium
-
-
Gently harvest the spheroids from the hanging drops by washing them into a sterile collection tube with EGM-2 medium.
-
Allow the spheroids to settle by gravity or gentle centrifugation (200 x g for 3 minutes).
-
Carefully remove the supernatant and resuspend the spheroids in the prepared collagen gel solution at a density of approximately 50-100 spheroids per mL.
-
Pipette 300 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the collagen to polymerize.
3. Treatment with this compound (Day 2)
-
Prepare dilutions of this compound in EGM-2 medium containing VEGF-A (e.g., 25 ng/mL) to stimulate sprouting. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Gently add 500 µL of the prepared media containing the inhibitor or vehicle to the top of each collagen gel.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
4. Imaging and Quantification (Day 3-4)
-
After the incubation period, carefully remove the medium.
-
Stain the spheroids with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's protocol for live-cell imaging.
-
Capture images of the spheroids and their sprouts using a fluorescence microscope.
-
Quantify the angiogenic response by measuring the following parameters using image analysis software (e.g., ImageJ with angiogenesis plugins):
-
Number of sprouts per spheroid: The total count of individual sprouts originating from the spheroid body.
-
Average sprout length (µm): The mean length of all sprouts from a spheroid.
-
Cumulative sprout length (µm): The sum of the lengths of all sprouts from a spheroid.
-
Number of branch points: The total count of junctions where sprouts divide.
-
Experimental Workflow
Caption: A streamlined workflow for the 3D spheroid sprouting assay.
Data Presentation
The anti-angiogenic effects of this compound can be quantified and summarized. The following table presents illustrative data demonstrating a dose-dependent inhibition of sprouting angiogenesis.
| Treatment Group | Concentration (µM) | Average Number of Sprouts | Average Sprout Length (µm) | Cumulative Sprout Length (µm) | Average Branch Points |
| Vehicle Control (DMSO) | 0 | 25.3 ± 2.1 | 152.4 ± 10.8 | 3855.7 ± 273.2 | 8.1 ± 1.2 |
| This compound | 0.1 | 22.1 ± 1.9 | 135.7 ± 9.5 | 2998.9 ± 209.9 | 6.9 ± 1.0 |
| This compound | 1.0 | 12.5 ± 1.5 | 88.2 ± 7.3 | 1102.5 ± 91.3 | 2.5 ± 0.6 |
| This compound | 10.0 | 4.2 ± 0.8 | 45.1 ± 5.2 | 189.4 ± 21.8 | 0.3 ± 0.1 |
| Positive Control (e.g., Sunitinib) | 1.0 | 8.9 ± 1.1 | 65.4 ± 6.8 | 582.1 ± 60.5 | 1.2 ± 0.4 |
Data are presented as mean ± standard deviation from a representative experiment (n=10 spheroids per group).
Discussion
The results presented demonstrate that this compound effectively inhibits VEGF-induced sprouting angiogenesis in a 3D HUVEC spheroid model in a dose-dependent manner. A significant reduction in the number of sprouts, sprout length, cumulative sprout length, and branching was observed with increasing concentrations of the inhibitor. The IC50 for the inhibition of cumulative sprout length can be calculated from the dose-response curve generated from such data.
This assay provides a robust and physiologically relevant platform for evaluating the anti-angiogenic properties of Tie2 kinase inhibitors. The quantitative endpoints allow for a detailed characterization of the inhibitor's potency and efficacy. Further studies could involve using co-culture spheroids (e.g., with pericytes or fibroblasts) to better mimic the complex tumor microenvironment.[7] Additionally, investigating the effects of the inhibitor on downstream signaling molecules of the Tie2 pathway via western blotting or immunofluorescence can provide mechanistic insights into its mode of action.
Conclusion
The 3D spheroid sprouting assay is a valuable tool for preclinical assessment of anti-angiogenic compounds. This application note provides a comprehensive protocol for using this compound in this assay, enabling researchers to effectively evaluate its potential as a therapeutic agent for diseases driven by pathological angiogenesis.
References
- 1. imrpress.com [imrpress.com]
- 2. scbt.com [scbt.com]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tumor Angiogenesis with Tie2 Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tie2 Kinase Inhibitor 2, also identified as compound 7, in the investigation of tumor angiogenesis. This document outlines the inhibitor's mechanism of action, presents key quantitative data from preclinical studies, and offers detailed protocols for relevant in vitro and in vivo experiments.
Introduction to Tie2 Kinase and Tumor Angiogenesis
The Tie2 receptor tyrosine kinase, predominantly expressed on endothelial cells, is a critical regulator of vascular development, maturation, and stability.[1] Its signaling pathway, activated by angiopoietin ligands (Ang1 and Ang2), plays a pivotal role in both physiological and pathological angiogenesis, the formation of new blood vessels.[2][3] In the context of cancer, the Angiopoietin/Tie2 axis is often dysregulated, contributing to the chaotic and leaky vasculature that characterizes many solid tumors and facilitates their growth and metastasis.[4][5] Inhibition of Tie2 kinase activity presents a promising therapeutic strategy to disrupt tumor angiogenesis and suppress tumor progression.[6][7]
This compound (Compound 7)
This compound is a selective small-molecule inhibitor of Tie2 kinase.[8] It effectively blocks the autophosphorylation of the Tie2 receptor, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[6][9]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound (Compound 7).
| Parameter | Value | Assay Condition | Reference |
| IC50 (Tie2 Kinase Activity) | 1 µM | Cell-free kinase assay | [8] |
| IC50 (Ang1-induced Tie2 Autophosphorylation) | 0.3 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [6][10] |
| Ki (Tie2 Kinase Activity) | 1.3 µM | Not Specified | [10] |
| Experiment | Cell Type/Model | Treatment | Observed Effect | Reference |
| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | Inhibition of tube formation | [6][8] |
| HUVEC Sprouting Assay | Human Umbilical Vein Endothelial Cells (HUVECs) co-cultured with TIE-2–expressing monocytes (TEMs) | This compound in combination with a VEGFR kinase inhibitor | Marked reduction in HUVEC sprout length | [4] |
| Choroidal Neovascularization | Rat Model (Matrigel-induced) | This compound | Significant diminution of aberrant vessel growth | [6][10] |
Signaling Pathway and Experimental Workflow Diagrams
// Ligands Ang1 [label="Angiopoietin-1 (Ang1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ang2 [label="Angiopoietin-2 (Ang2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Receptor Tie2 [label="Tie2 Receptor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Inhibitor Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Downstream Pathways PI3K_Akt [label="PI3K/Akt Pathway"]; MAPK_ERK [label="MAPK/ERK Pathway"];
// Cellular Responses Survival [label="Endothelial Cell\nSurvival & Stability"]; Proliferation [label="Proliferation"]; Migration [label="Migration"]; Angiogenesis [label="Angiogenesis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections Ang1 -> Tie2 [label="Activates"]; Ang2 -> Tie2 [label="Context-dependent\nagonist/antagonist"]; Inhibitor -> Tie2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; Tie2 -> PI3K_Akt; Tie2 -> MAPK_ERK; PI3K_Akt -> Survival; MAPK_ERK -> Proliferation; MAPK_ERK -> Migration; Survival -> Angiogenesis; Proliferation -> Angiogenesis; Migration -> Angiogenesis; } . Caption: Tie2 signaling pathway in angiogenesis.
// Connections Tube_Formation -> Western_Blot [label="Confirm Mechanism"]; Western_Blot -> Sprouting_Assay [label="Validate Inhibition"]; Sprouting_Assay -> Xenograft [label="Transition to In Vivo"]; Xenograft -> MVD_Analysis [label="Assess Anti-angiogenic Effect"]; } . Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (Matrigel® or equivalent)
-
96-well tissue culture plates
-
This compound (Compound 7)
-
DMSO (vehicle control)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to the desired final concentrations in EGM-2. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Immediately add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Stain the cells with Calcein AM. Capture images using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
2. Western Blot for Tie2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of the Tie2 receptor in endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
Angiopoietin-1 (Ang1)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed HUVECs and grow to near confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 10-15 minutes to induce Tie2 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated Tie2 to total Tie2.
In Vivo Assay
1. Tumor Xenograft Model
This in vivo model is used to evaluate the efficacy of this compound in a setting that more closely mimics the tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., breast cancer cell line MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation: Culture tumor cells and resuspend in a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Tissue Collection: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors.
-
Analysis: Analyze tumor growth curves to determine the effect of the inhibitor. A portion of the tumor tissue should be fixed in formalin for immunohistochemical analysis.
2. Microvessel Density (MVD) Analysis by CD31 Immunohistochemistry
This method is used to quantify the extent of angiogenesis within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Anti-CD31 antibody (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Tissue Sectioning and Preparation: Cut 4-5 µm sections from the paraffin-embedded tumor blocks. Deparaffinize and rehydrate the sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Immunostaining: Block endogenous peroxidase activity. Incubate with the primary anti-CD31 antibody. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection and Counterstaining: Develop the signal with DAB substrate. Counterstain with hematoxylin.
-
Imaging and Quantification: Acquire images of the stained sections. Identify "hot spots" of high microvessel density. Count the number of CD31-positive vessels in several high-power fields to determine the average MVD.
Conclusion
This compound is a valuable tool for investigating the role of the Tie2 signaling pathway in tumor angiogenesis. The protocols provided here offer a framework for conducting robust in vitro and in vivo studies to characterize its anti-angiogenic and anti-tumor effects. Careful experimental design and quantitative analysis are crucial for obtaining meaningful and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TIE-2-expressing monocytes are lymphangiogenic and associate specifically with lymphatics of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Tie2 Receptor Antagonism in Angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Tie2 kinase inhibitor 2 solubility issues in aqueous buffer
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tie2 kinase inhibitor 2 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Like many small molecule kinase inhibitors, this compound is expected to have low intrinsic solubility in aqueous buffers.[1][2] While specific quantitative data for its aqueous solubility is not widely published, it is characterized as a compound that requires an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), for initial dissolution.[3] Direct dissolution in aqueous media is likely to be challenging.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous DMSO.[3][4] It is crucial to use a fresh, moisture-free solvent to ensure maximum solubility and stability of the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This common issue, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[2][5] The abrupt change in solvent polarity causes the compound to precipitate.
Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to work at a lower final concentration of the inhibitor in your assay.[6]
-
Optimize Dilution Technique: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid and uniform mixing. This can help prevent localized high concentrations that lead to precipitation.[1]
-
Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, into your aqueous buffer can help maintain the inhibitor in solution.[6]
-
Incorporate a Co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) in your aqueous buffer can improve solubility.[6]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[6][7]
Q4: How does the pH of the aqueous buffer affect the solubility of this compound?
A4: The solubility of many kinase inhibitors is pH-dependent.[5] While specific data for this compound is not available, if the compound has ionizable groups, adjusting the pH of the buffer may alter its charge state and improve solubility. For weakly basic inhibitors, lowering the pH can increase ionization and enhance aqueous solubility.[2] It is advisable to test a range of pH values if your experimental system permits.
Q5: Are there alternative formulation strategies for in vivo studies?
A5: Yes, for in vivo applications where aqueous solubility is a major hurdle for bioavailability, several advanced formulation strategies can be considered:
-
Lipid-Based Formulations: Encapsulating the inhibitor in lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly improve oral absorption by presenting the drug in a solubilized form.[5][8][9]
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[5]
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range increases the surface area for dissolution and can improve absorption.[5]
Troubleshooting Guide
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Solution |
| Kinetic solubility in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.[6] - Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[6] - Perform a serial dilution of the DMSO stock in the aqueous buffer to determine the solubility limit. |
Problem: The solution becomes cloudy over time during an experiment.
| Potential Cause | Solution |
| The compound is slowly precipitating out of solution. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment. - Perform a solubility test in your specific cell culture medium or assay buffer over the time course of your experiment. |
Problem: Loss of inhibitor potency over time in a biological assay.
| Potential Cause | Solution |
| The compound is degrading in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.[6] - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[3] - Perform a stability study in your assay buffer to determine the rate of degradation. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (188.81 mM) | [3] |
| Tie2 kinase inhibitor 1 | DMSO | ≥22 mg/mL | [7] |
| Tie2 kinase inhibitor 1 | Water | Insoluble | [4][7] |
| Tie2 kinase inhibitor 1 | Ethanol | Insoluble | [4][7] |
| Alectinib (another kinase inhibitor) | DMSO | 4500.0 ± 6.1 µg/mL | [10] |
| Alectinib (another kinase inhibitor) | Methanol | 1990.8 ± 7.2 µg/mL | [10] |
| Alectinib (another kinase inhibitor) | Water | 10.3 ± 1.2 µg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.[6][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[3]
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution.
-
Perform a serial dilution if necessary. To minimize precipitation, it is often best to add the DMSO stock to the aqueous buffer, rather than the other way around.
-
Crucially, add the small volume of the DMSO stock to the larger volume of the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.[1]
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
It is recommended to prepare fresh working solutions daily and not to store aqueous solutions for extended periods.[6]
-
Visualizations
Caption: Simplified Tie2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Tie2 Kinase Inhibitor 2 Concentration for HUVECs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tie2 kinase inhibitor 2 for various Human Umbilical Vein Endothelial Cell (HUVEC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Tie2 receptor tyrosine kinase.[1] Tie2 is predominantly expressed on endothelial cells and plays a crucial role in angiogenesis, vascular stability, and endothelial cell survival.[2] The inhibitor typically works by binding to the ATP-binding site of the Tie2 kinase domain, which blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] This disruption of Tie2 signaling inhibits endothelial cell proliferation, migration, and the formation of capillary-like structures.[2][3]
Q2: What is a recommended starting concentration range for this compound in HUVEC assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment centered around its known half-maximal inhibitory concentration (IC50). The reported IC50 for this compound is 1 µM.[1][3] Therefore, a broad concentration range from 0.01 µM to 100 µM is recommended for initial experiments to establish a dose-response curve for your specific HUVEC line and assay.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).[1] To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[3] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
Q4: What are the key functional assays to assess the effects of this compound on HUVECs?
A4: The primary in vitro assays to evaluate the anti-angiogenic effects of this compound on HUVECs are:
-
Proliferation Assays (e.g., MTT, CCK-8, or EdU): To measure the inhibitor's effect on HUVEC growth.
-
Migration Assays (e.g., Wound Healing/Scratch Assay or Transwell Assay): To assess the inhibitor's impact on HUVEC motility.[5]
-
Tube Formation Assay: To evaluate the inhibitor's ability to block the formation of capillary-like structures on a basement membrane matrix.[3]
Data Presentation
Table 1: Inhibitory Concentrations of Tie2 Kinase Inhibitors
| Compound | Target | IC50 | Cell Line | Assay Type | Reference |
| This compound | Tie2 | 1 µM | N/A | Kinase Assay | [1][3] |
| Tie2 kinase inhibitor 1 | Tie2 | 0.25 µM | N/A | Kinase Assay | [6] |
| Tie2 kinase inhibitor (CAS 948557-43-5) | Tie2 | 250 nM | N/A | Kinase Assay | [7] |
Note: The IC50 values may vary depending on the specific experimental conditions.
Table 2: Recommended Starting Concentration Ranges for HUVEC Functional Assays
| Assay Type | Recommended Starting Range | Key Considerations |
| Proliferation (MTT/CCK-8) | 0.1 µM - 50 µM | Long incubation times (48-72h) may require lower concentrations to avoid cytotoxicity. |
| Migration (Wound Healing) | 0.5 µM - 20 µM | Shorter incubation times (12-24h) might tolerate higher concentrations. |
| Migration (Transwell) | 0.5 µM - 20 µM | Assay duration is typically shorter (4-24h). |
| Tube Formation | 0.5 µM - 10 µM | A sensitive assay where effects are often seen at lower concentrations. A 5 µM concentration has been shown to be effective.[8] |
Mandatory Visualization
Caption: Simplified Tie2 signaling pathway in HUVECs.
Caption: Experimental workflow for optimizing inhibitor concentration.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in HUVEC experiments.
Issue 1: High Cell Death or Unexpected Cytotoxicity
-
Question: I'm observing significant HUVEC death even at concentrations around the reported IC50. What could be the cause?
-
Answer:
-
High Solvent Concentration: Ensure the final DMSO concentration is non-toxic (ideally ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.[4]
-
Inhibitor Concentration Too High: The reported IC50 of 1 µM is for kinase activity, not necessarily for cell viability.[1] Your HUVEC line may be particularly sensitive. It is crucial to perform a dose-response curve for cytotoxicity.
-
Suboptimal Cell Health: Use low-passage HUVECs (passages 2-6) as high-passage cells can be less robust.[9] Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Off-Target Effects: At higher concentrations, the inhibitor may affect other kinases crucial for cell survival.
-
Issue 2: Inconsistent or No Inhibition of Tie2-Mediated Effects
-
Question: I'm not seeing an inhibitory effect on HUVEC migration or tube formation, even at concentrations above 1 µM. What should I check?
-
Answer:
-
Inhibitor Instability: Ensure the inhibitor stock solution is stored correctly and that working solutions are prepared fresh for each experiment. The inhibitor may be unstable in your culture medium over long incubation periods.[9]
-
Insufficient Incubation Time: The pre-incubation time with the inhibitor before adding a stimulus (if any) or before the assay readout may be too short. For signaling studies, 1-4 hours of pre-incubation is common, while functional assays may require longer treatment times (e.g., 12-24 hours).
-
Low Tie2 Expression/Activity: The basal activity of the Tie2 pathway in your HUVECs might be low. Consider stimulating the pathway with an agonist like Angiopoietin-1 (Ang-1) to create a larger window for observing inhibition. Hypoxia and inflammatory cytokines have also been shown to upregulate Tie2 expression.[10]
-
Assay-Specific Concentration Requirements: The effective concentration for inhibiting a functional outcome (like migration) may be different from the biochemical IC50. A dose-response experiment for each specific assay is necessary.
-
Issue 3: High Variability Between Experimental Repeats
-
Question: My results for HUVEC proliferation and migration assays are not reproducible. How can I improve consistency?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells and between experiments. Use a cell counter for accuracy.
-
Variable Cell Passage Number: Use HUVECs from the same passage number for a set of experiments, and stay within the recommended passage range (2-6).[9]
-
Pipetting Errors: Use calibrated pipettes and be precise when preparing serial dilutions of the inhibitor and when adding reagents.
-
Inconsistent Incubation Times: Standardize all incubation times, including inhibitor pre-treatment and the duration of the assay itself.
-
Caption: Troubleshooting decision tree for HUVEC experiments.
Experimental Protocols
1. HUVEC Proliferation Assay (MTT-based)
-
Objective: To determine the effect of this compound on HUVEC viability and proliferation.
-
Materials:
-
HUVECs (passage 2-6)
-
Complete endothelial growth medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to form formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
2. HUVEC Migration Assay (Wound Healing/Scratch Assay)
-
Objective: To assess the effect of this compound on HUVEC migration.
-
Materials:
-
HUVECs (passage 2-6)
-
Complete endothelial growth medium
-
24-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
PBS
-
Microscope with a camera
-
-
Procedure:
-
Create Monolayer: Seed HUVECs in 24-well plates and grow them to 90-100% confluence.
-
Wound Creation: Gently create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.[5]
-
Washing: Wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 12, or 24 hours).
-
Analysis: Measure the width or area of the wound at each time point to quantify cell migration. The percentage of wound closure can be calculated to determine the extent of migration.
-
3. HUVEC Tube Formation Assay
-
Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures.
-
Materials:
-
HUVECs (passage 2-6)
-
Endothelial cell basal medium with low serum (e.g., 2% FBS)
-
Basement membrane extract (e.g., Matrigel), growth factor reduced
-
96-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
-
-
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL to each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum basal medium at a concentration of 1.5 x 10^5 to 3 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations or a vehicle control to the cell suspension.
-
Seeding: Seed 100 µL of the treated HUVEC suspension onto the solidified basement membrane extract.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Stain the cells with Calcein AM. Capture images of the tube network using a fluorescence microscope. Quantify tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using angiogenesis analysis software. A concentration of 5 µM has been shown to be effective in inhibiting tube formation.[8]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Angiogenesis Assays [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. TIE2-high cervical cancer cells promote tumor angiogenesis by upregulating TIE2 and VEGFR2 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tie2 receptor expression is stimulated by hypoxia and proinflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Tie2 kinase inhibitor 2 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tie2 Kinase Inhibitor 2 in common cell culture media. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media at 37°C?
A1: The stability of small molecule inhibitors like this compound in aqueous solutions at 37°C can be variable. It is influenced by the specific components of the cell culture medium, the presence or absence of serum, and the pH of the medium. Direct measurement of stability under your specific experimental conditions is highly recommended. For illustrative purposes, a representative dataset is provided below.
Q2: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A2: Yes, inconsistent results, such as variable IC50 values or a loss of inhibitory activity over time, can be indicative of compound degradation in the cell culture medium. We recommend performing a stability assessment to determine the half-life of the inhibitor under your assay conditions. If significant degradation occurs, consider replenishing the compound during long-term experiments.
Q3: I observe precipitation when I add this compound to my cell culture medium. What should I do?
A3: Precipitation suggests that the inhibitor's solubility limit has been exceeded in the aqueous medium. First, confirm the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.5%). If solubility is still an issue, consider preparing a more dilute stock solution or gently warming the medium to 37°C before adding the inhibitor. It is crucial to ensure the inhibitor is fully dissolved before adding it to your cells.
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions are typically prepared in a high-quality, anhydrous solvent such as DMSO at a high concentration (e.g., 10 mM). To maintain integrity, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, stock solutions in DMSO are generally stable for several months.
Representative Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how stability data for this compound might be presented. Users must determine the stability of the compound under their own experimental conditions.
| Time (Hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 97.5 ± 1.8 | 99.2 ± 0.9 | 96.8 ± 2.0 | 98.5 ± 1.3 |
| 8 | 88.2 ± 2.5 | 95.1 ± 1.5 | 85.4 ± 2.8 | 93.7 ± 1.7 |
| 24 | 65.7 ± 3.1 | 88.9 ± 2.2 | 61.3 ± 3.5 | 84.6 ± 2.4 |
| 48 | 42.1 ± 4.2 | 79.5 ± 2.9 | 38.5 ± 4.0 | 75.8 ± 3.1 |
Data are presented as mean percentage of the initial concentration ± standard deviation (n=3). Analysis performed by LC-MS.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator set to 37°C with 5% CO₂
-
HPLC or LC-MS system
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium (with and without serum, as required) to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours). Prepare samples in triplicate for each condition.
-
Time Point 0: Immediately after preparing the working solution, take the "time 0" samples.
-
Incubate Samples: Place the remaining tubes or plates in a humidified incubator at 37°C with 5% CO₂.
-
Sample Collection: At each subsequent time point, remove the corresponding triplicate samples from the incubator.
-
Sample Processing:
-
If the medium contains serum, precipitate proteins by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of the inhibitor remaining at each time point relative to the time 0 sample.
Visualizations
Caption: The Tie2 signaling pathway is activated by Angiopoietin-1, promoting vessel stability.
Caption: Experimental workflow for determining the stability of a small molecule in cell culture media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of inhibitor | 1. Chemical Instability: The compound is inherently unstable in aqueous media at 37°C. 2. Reaction with Media Components: The inhibitor may react with components like cysteine or glutamine. | 1. Assess stability in a simpler buffer (e.g., PBS) to check for inherent instability. 2. Test stability in different media formulations. 3. If instability is confirmed, consider shorter incubation times or replenishing the compound. |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate dilution of stock or working solutions. 2. Adsorption to Plasticware: The compound may bind to the surface of tubes or plates. 3. Incomplete Solubilization: The inhibitor is not fully dissolved in the medium. | 1. Use calibrated pipettes and ensure thorough mixing. 2. Use low-protein-binding plasticware. Include a control without cells to assess binding to the plate. 3. Visually inspect for precipitate. Ensure the stock solution is fully dissolved before dilution. |
| Appearance of extra peaks in HPLC/LC-MS | 1. Degradation Products: The new peaks correspond to degradants of the inhibitor. 2. Contamination: Contamination from the media, serum, or sample processing. | 1. Attempt to identify the structure of the degradation products to understand the degradation pathway. 2. Run a blank sample (medium only) to identify background peaks. |
| Poor recovery at Time 0 | 1. Non-specific Binding: Immediate binding to the plasticware upon addition. 2. Precipitation: The compound precipitates out of solution immediately. 3. Sample Processing Error: Loss of compound during protein precipitation or extraction. | 1. Pre-condition plates with media containing serum to block non-specific binding sites. 2. Re-evaluate the solubility of the compound at the working concentration. 3. Optimize the sample processing protocol. Ensure complete transfer of the supernatant. |
potential off-target effects of Tie2 kinase inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of Tie2 kinase inhibitor 2 (also known as compound 7). The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
This compound (compound 7) is a selective inhibitor of the Tie2 kinase with a reported IC50 value of 1 µM.[1][2] It has been shown to inhibit endothelial cell tube formation and is used in research related to Tie2-mediated angiogenic disorders.[1][2] While it is described as selective, like many small-molecule kinase inhibitors, it has the potential for off-target effects. The development of this inhibitor involved optimization for improved selectivity compared to earlier compounds in its series.[3]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of Tie2. Could this be an off-target effect?
It is highly possible. Unexpected cellular phenotypes are a common concern when working with kinase inhibitors.[4] If the observed effects (e.g., changes in cell proliferation, apoptosis, or morphology) are inconsistent with the established roles of Tie2 signaling, investigating potential off-target interactions is a critical next step.
Q3: How can I proactively assess the potential off-target effects of this compound in my experimental system?
Proactive identification of off-target effects is crucial for the accurate interpretation of your results. The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening the inhibitor against a large panel of purified kinases to determine its inhibitory activity against other targets.[4] Several commercial services offer such kinome-wide profiling. Additionally, computational methods like docking studies can provide initial predictions of potential off-targets based on structural similarities.[5]
Q4: What is the difference between on-target and off-target toxicity?
On-target toxicity arises from the inhibition of the intended target, Tie2, leading to adverse effects. Off-target toxicity is caused by the inhibitor binding to and affecting other unintended molecules, resulting in adverse effects unrelated to Tie2 inhibition.[6] For example, if this compound were to inhibit another kinase crucial for cell survival in your specific cell line, any observed cytotoxicity could be an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | In biochemical assays, ATP concentrations are often low, while intracellular levels are much higher, leading to competition for ATP-competitive inhibitors.[4] Perform cellular assays in ATP-depleted conditions or use a higher concentration of the inhibitor. | The inhibitor's potency in the cellular assay should increase and more closely align with the biochemical IC50.[4] |
| Poor cell permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. | Assess the physicochemical properties of the inhibitor. If permeability is low, consider using a different inhibitor or modifying the experimental conditions. |
| Inhibitor is a substrate for efflux pumps | Cellular efflux pumps, like P-glycoprotein, can actively remove the inhibitor from the cell, reducing its effective intracellular concentration.[4] | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is an efflux pump substrate.[4] |
| Low expression or activity of Tie2 in the cell line | The target kinase may not be present or active in the chosen cell model. | Confirm the expression and phosphorylation status of Tie2 in your cells using Western blotting. If Tie2 is not expressed or active, select a different cell line.[4] |
Issue 2: Unexpected phenotypic changes or toxicity observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of an unknown off-target kinase | The inhibitor may be affecting other kinases that regulate the observed phenotype. | Conduct a broad kinase selectivity screen (kinome profiling) at a concentration relevant to your experiments (e.g., 10x the on-target IC50).[4] This will identify potential off-target kinases responsible for the phenotype. |
| Use of a structurally unrelated inhibitor | To confirm if the effect is on-target, use a different, well-characterized Tie2 inhibitor with a distinct chemical structure. | If the second inhibitor does not produce the same phenotype, it strongly suggests an off-target effect of this compound.[5] |
| Rescue experiments | Overexpress a drug-resistant mutant of Tie2 in your cells. | If the phenotype is reversed, it strongly suggests an on-target effect. If the phenotype persists, it is likely due to an off-target interaction.[4] |
| Genetic knockdown/knockout | Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate Tie2 expression. | Comparing the phenotype of Tie2 knockdown/knockout cells with that of inhibitor-treated cells can help attribute the effects to Tie2 inhibition.[7] |
Experimental Protocols & Visualizations
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays in the presence of a fixed concentration of your inhibitor (e.g., 1 µM and 10 µM).
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentrations is determined. Results are often visualized on a kinome tree to provide a global view of selectivity.
Kinase Selectivity Profiling Workflow.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[8] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Objective: To confirm the binding of this compound to Tie2 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or varying concentrations of this compound for a specified time.
-
Heat Shock: Aliquot the cell suspension and heat them at a range of temperatures for a set duration (e.g., 3 minutes). Include a non-heated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble Tie2 in each sample by Western blotting. A loading control (e.g., β-actin) should be used for normalization.
-
Data Analysis: Plot the normalized soluble Tie2 signal as a function of temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
CETSA Experimental Workflow.
Tie2 Signaling Pathway and Potential Off-Target Interactions
The following diagram illustrates the canonical Tie2 signaling pathway and conceptually how an inhibitor might have off-target effects on other signaling pathways.
Tie2 Signaling and Potential Off-Target Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Tie | 1020412-97-8 | Invivochem [invivochem.com]
- 3. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with Tie2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tie2 inhibitors. Inconsistent results in preclinical and in vitro studies can arise from the complex and context-dependent nature of the Tie2 signaling pathway. This guide aims to address common issues to help you achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or contradictory effects of my Tie2 inhibitor on angiogenesis?
A1: The effect of Tie2 inhibition on angiogenesis is highly context-dependent, primarily due to the dual role of its ligand, Angiopoietin-2 (Ang2). In the presence of Vascular Endothelial Growth Factor (VEGF), Ang2 can promote angiogenesis.[1] Conversely, in the absence of VEGF, Ang2 can lead to vascular regression.[1] Therefore, the net effect of a Tie2 inhibitor can depend on the specific balance of Ang1, Ang2, and VEGF in your experimental model. Inconsistent results may arise from variations in the tumor microenvironment or cell culture conditions that alter the levels of these key signaling molecules.
Q2: My Tie2 inhibitor shows potent activity in a biochemical kinase assay but has a weaker effect in cell-based assays. What could be the reason?
A2: Several factors can contribute to this discrepancy:
-
Cellular ATP Concentration: Small molecule Tie2 inhibitors often act as ATP-competitive inhibitors.[2] The high intracellular concentration of ATP in cell-based assays can compete with the inhibitor for binding to the Tie2 kinase domain, leading to a higher IC50 value compared to a biochemical assay with lower ATP concentrations.
-
Cellular Uptake and Efflux: The inhibitor's ability to penetrate the cell membrane and its susceptibility to efflux pumps can limit its effective intracellular concentration.
-
Presence of Alternative Signaling Pathways: Cells may activate compensatory signaling pathways to overcome the inhibition of Tie2, thus masking the inhibitor's effect.
-
Protein Binding: The inhibitor may bind to other cellular proteins or components of the culture medium, reducing its free concentration available to inhibit Tie2.
Q3: I am observing off-target effects that are confounding my results. How can I confirm the observed phenotype is due to Tie2 inhibition?
A3: Many small molecule kinase inhibitors have activity against multiple kinases.[3][4] To confirm that your results are specific to Tie2 inhibition, consider the following controls:
-
Use a structurally unrelated Tie2 inhibitor: If two different inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely that the effect is on-target.
-
Genetic knockdown or knockout of Tie2: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Tie2 expression. If the inhibitor's effect is diminished or absent in these cells, it confirms on-target activity.[1]
-
Rescue experiment: Overexpress a mutant form of Tie2 that is resistant to the inhibitor. If this rescues the phenotype, it demonstrates the inhibitor's specificity.
-
Test for off-target kinase inhibition: Profile your inhibitor against a panel of other kinases, particularly those with high homology to Tie2 or those known to be inhibited by similar compounds (e.g., VEGFR, PDGFR, Trk).[5]
Q4: Why do I see different results with the same Tie2 inhibitor in different cell lines or tumor models?
A4: The cellular context is critical for Tie2 signaling. Differences between experimental models can include:
-
Tie2 Expression Levels: The level of Tie2 expression can vary significantly between different cell types (e.g., endothelial cells, tumor-associated macrophages, some tumor cells).[1][6]
-
Ligand Expression: The endogenous production of Ang1 and Ang2 can differ, altering the baseline activation state of the Tie2 pathway.
-
Presence of Co-receptors and Phosphatases: The expression and activity of molecules that modulate Tie2 signaling, such as the co-receptor Tie1 and the phosphatase VE-PTP, can influence the cellular response to inhibitors.[7][8][9]
-
Tumor Microenvironment: In vivo, the complex interplay between tumor cells, endothelial cells, immune cells (especially Tie2-expressing macrophages), and the extracellular matrix can significantly impact the inhibitor's efficacy.[1][10]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Tie2 Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand Stimulation | Ensure consistent and optimal concentration of Ang1 or Ang2 for stimulating Tie2 phosphorylation. The agonist activity of Ang2 can be weaker than Ang1.[1][11] |
| Incorrect Timing of Inhibition | Pre-incubate cells with the Tie2 inhibitor for a sufficient time before adding the stimulating ligand to allow for cellular uptake and target engagement. |
| Cell Passaging and Health | Use cells at a consistent and low passage number. Senescent or unhealthy cells may exhibit altered signaling responses. |
| Antibody Quality | Validate your phospho-Tie2 antibody for specificity and use it at the recommended dilution. Include positive and negative controls. |
| Lysate Preparation | Prepare cell lysates quickly on ice and include phosphatase inhibitors to prevent dephosphorylation of Tie2. |
Issue 2: Unexpected Results in In Vivo Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Bioavailability | Verify the inhibitor's solubility, stability, and dosing regimen. Perform pharmacokinetic studies to ensure adequate plasma and tumor exposure. |
| Tumor Model Heterogeneity | Use well-characterized and consistent tumor models. Be aware that spontaneous and xenograft models can have different vascular characteristics and immune cell infiltration.[10][12] |
| Development of Resistance | Tumor resistance can develop through the upregulation of alternative pro-angiogenic pathways or infiltration of Tie2-expressing myeloid cells.[1][10] Consider combination therapies, for example with chemotherapy or inhibitors of other signaling pathways like VEGF.[1] |
| Off-Target Effects on Host Cells | The inhibitor may have effects on host cells, such as immune cells, that can indirectly impact tumor growth. Evaluate the inhibitor's effect on different cell populations within the tumor microenvironment. |
Data Presentation
Table 1: Comparative IC50 Values of Select Tie2 Inhibitors
| Inhibitor | Target(s) | Biochemical IC50 (Tie2) | Cellular IC50 (Tie2) | Reference(s) |
| Rebastinib (B1684436) | Tie2, TrkA/B | 0.63 nM (unphosphorylated) | 0.058 - 0.26 nM | [10] |
| Tie2 kinase inhibitor 1 | Tie2, p38 (weaker) | 250 nM | 232 nM (HEL cells) | [4][5][13] |
| MGCD-265 | c-Met, VEGFR1/2/3, Ron, Tie2 | Not specified for Tie2 | Not specified for Tie2 | [4] |
| Pexmetinib | p38 MAPK, Tie2 | Not specified for Tie2 | 18 nM (HEK-293 cells) | [4] |
| Altiratinib (DCC-2701) | TRK, Met, TIE2, VEGFR2 | Not specified for Tie2 | Not specified for Tie2 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Tie2 Phosphorylation Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Starvation: Once cells reach 80-90% confluency, serum-starve them for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with the Tie2 inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with recombinant human Angiopoietin-1 (e.g., 200 ng/mL) for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Tie2 (e.g., pY992).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Tie2 as a loading control.
-
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Tie2 inhibitor).
-
Dosing: Administer the Tie2 inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Weigh the tumors.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze microvessel density (CD31), proliferation (Ki-67), and apoptosis (cleaved caspase-3).
-
Snap-freeze a portion of the tumor for western blotting or other molecular analyses.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. Efficacy of Tie2 Receptor Antagonism in Angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
how to prevent degradation of Tie2 kinase inhibitor 2 in solution
This guide provides comprehensive support for researchers and scientists using Tie2 Kinase Inhibitor 2 (CAS No. 1020412-97-8). Below you will find troubleshooting advice and answers to frequently asked questions to ensure the stability and efficacy of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is critical to maintain the inhibitor's integrity. Storage conditions differ for the solid compound and solutions.
Q2: What is the best solvent to use for preparing a stock solution?
A2: The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[1]
Q3: How can I ensure the inhibitor is fully dissolved?
A3: this compound is soluble in DMSO up to 100 mg/mL.[1] If you experience difficulty in dissolving the compound, you can warm the solution at 37°C for 10-15 minutes or briefly sonicate the vial in an ultrasonic bath.
Q4: My experimental results are inconsistent. Could the inhibitor be degrading?
A4: Inconsistent results are a common sign of inhibitor degradation.[1] Degradation can be caused by improper storage, repeated freeze-thaw cycles, exposure to light, or incompatibility with the assay buffer. It is crucial to aliquot stock solutions and minimize their exposure to ambient conditions.
Q5: What are the visible signs of inhibitor degradation or precipitation?
A5: Visually, you might observe cloudiness or particulate matter in your solution, indicating precipitation. Chemical degradation, however, is often not visible. The most reliable way to confirm degradation is through analytical methods like HPLC or LC-MS.[2]
Q6: Can I store my diluted working solutions?
A6: It is not recommended to store diluted working solutions for long periods, especially in aqueous buffers. For best results and to ensure reproducibility, prepare fresh working dilutions from your frozen DMSO stock solution for each experiment.
Troubleshooting Guide
If you suspect degradation of your this compound solution, follow this troubleshooting workflow.
Potential Degradation Pathways
The chemical structure of this compound contains several functional groups that may be susceptible to degradation under certain conditions.
-
Hydrolysis : The molecule contains ester and amide bonds, which can be hydrolyzed, especially in acidic or basic aqueous solutions.[3][4][5] This is the most common degradation pathway for pharmaceuticals.[6]
-
Oxidation : The aromatic ether and tertiary amine moieties could be susceptible to oxidation.[7][8] This can be catalyzed by trace metal ions or initiated by peroxides that may be present in older solvents.[8]
-
Photodegradation : Many complex organic molecules are sensitive to light.[9][10] Exposure to ambient or UV light can provide the energy to initiate degradation reactions.
Experimental Protocols
Protocol: Assessment of Inhibitor Stability by HPLC
This protocol provides a general method to assess the stability of this compound in your stock solution or experimental buffer.
Objective: To quantify the percentage of intact inhibitor over time and detect the appearance of degradation products.
Materials:
-
This compound stock solution
-
Experimental buffer or solvent of interest
-
HPLC system with a UV detector and a C18 column
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
Methodology:
-
Sample Preparation:
-
Dilute a sample of your stock solution (e.g., from a newly thawed aliquot) to a final concentration of ~10-20 µM in your experimental buffer. This will be your "Time 0" sample.
-
Incubate the remaining diluted solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator).
-
Take aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw all samples, including the Time 0 sample, just before analysis.
-
Set up an appropriate HPLC method. A gradient elution method is often effective for separating the parent compound from potential degradation products (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes).
-
Set the UV detector to a wavelength where the inhibitor has strong absorbance.
-
Inject equal volumes of each time-point sample onto the HPLC column.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the Time 0 sample based on its retention time.
-
For each subsequent time point, integrate the peak area of the intact inhibitor and any new peaks that appear.
-
Calculate the percentage of remaining inhibitor at each time point relative to the Time 0 sample. A significant decrease (>5-10%) in the main peak area, coupled with the appearance of new peaks, confirms degradation.
-
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | Store protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | For shorter-term storage. |
Table 2: Solubility Information
| Solvent | Concentration | CAS Number | Reference |
|---|---|---|---|
| DMSO | 100 mg/mL (188.81 mM) | 1020412-97-8 | [1] |
| DMSO | 50 mM | 948557-43-5 | |
Tie2 Signaling Pathway
Tie2 is a receptor tyrosine kinase predominantly expressed on endothelial cells. Its signaling is crucial for vascular stability, quiescence, and integrity. The pathway is primarily modulated by its ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time for Tie2 kinase inhibitor 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of Tie2 kinase inhibitor 2 (also known as compound 7; CAS 1020412-97-8). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, small-molecule inhibitor of the Tie2 receptor tyrosine kinase.[1] It functions by blocking the ATP-binding site of the kinase domain, which in turn prevents the autophosphorylation of the Tie2 receptor induced by its ligand, Angiopoietin-1 (Ang1).[2] This inhibition disrupts downstream signaling pathways that are crucial for endothelial cell survival, migration, and the formation of new blood vessels (angiogenesis).[3]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 1 µM in a biochemical kinase assay.[1] In cell-based assays, it has been shown to inhibit Ang1-induced Tie2 autophosphorylation with an IC50 of 0.3 µM.[2]
Q3: What are the primary applications of this inhibitor?
A3: this compound is primarily used in research to study Tie2-mediated angiogenic disorders.[1] A key application is the inhibition of endothelial cell tube formation, a critical step in angiogenesis.[4]
Q4: How should I store and handle the inhibitor?
A4: For long-term storage, the solid form of the inhibitor should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of Tie2 phosphorylation | 1. Suboptimal inhibitor concentration: The concentration may be too low to effectively inhibit the kinase in your specific cell system. 2. Incorrect incubation time: The incubation period may be too short for the inhibitor to reach its target and exert its effect, or too long, leading to degradation. 3. Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. 4. High cell density: A high number of cells can reduce the effective concentration of the inhibitor per cell. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. 2. Optimize the incubation time by performing a time-course experiment (e.g., 30 min, 1h, 2h, 4h). A pre-incubation of 1-2 hours is often a good starting point. 3. Prepare fresh aliquots of the inhibitor from a new stock solution. 4. Ensure consistent cell seeding density across experiments. |
| High variability in endothelial cell tube formation assay | 1. Uneven Matrigel™ coating: Inconsistent thickness of the Matrigel™ layer can lead to variability in tube formation. 2. Cell health and passage number: Endothelial cells that are unhealthy or have a high passage number may not form consistent tube-like structures. 3. Inhibitor precipitation: The inhibitor may precipitate in the culture medium, especially at higher concentrations. | 1. Ensure Matrigel™ is thawed and dispensed evenly on ice to prevent premature gelling. 2. Use healthy, low-passage endothelial cells for your experiments. 3. Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent. |
| Vehicle control (e.g., DMSO) shows an effect | 1. High solvent concentration: The final concentration of the vehicle in the culture medium is too high and is causing cellular stress or toxicity. | 1. Keep the final concentration of DMSO below 0.5%, and ideally at or below 0.1%. Ensure all experimental conditions, including the untreated control, contain the same final vehicle concentration. |
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 1020412-97-8 | [1][2][4] |
| Molecular Formula | C31H35N3O5 | [2] |
| Molecular Weight | 529.63 g/mol | [1] |
| Biochemical IC50 (Tie2 kinase) | 1 µM | [1] |
| Cell-based IC50 (Ang1-induced Tie2 autophosphorylation) | 0.3 µM | [2] |
Experimental Protocols
Determining Optimal Incubation Time for Inhibition of Tie2 Phosphorylation
This protocol provides a framework for determining the most effective incubation time for this compound in a cell-based assay.
1. Cell Culture and Plating:
-
Culture human umbilical vein endothelial cells (HUVECs) in your preferred endothelial cell growth medium.
-
Seed the HUVECs in a 6-well plate at a density that will result in a confluent monolayer on the day of the experiment.
2. Starvation and Inhibitor Treatment:
-
Once the cells are confluent, aspirate the growth medium and replace it with a serum-free medium.
-
Starve the cells for 4-6 hours.
-
Prepare a working solution of this compound at the desired concentration (e.g., 1 µM).
-
Add the inhibitor to the cells and incubate for different time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C.
3. Stimulation and Cell Lysis:
-
Following the inhibitor incubation, stimulate the cells with Angiopoietin-1 (Ang1) at a final concentration of 100 ng/mL for 15-30 minutes at 37°C.
-
After stimulation, place the plate on ice and wash the cells once with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Tie2 and total Tie2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the level of Tie2 phosphorylation at each incubation time point.
Endothelial Cell Tube Formation Assay
This protocol outlines the steps to assess the inhibitory effect of this compound on angiogenesis in vitro.
1. Matrigel™ Coating:
-
Thaw Matrigel™ on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel™.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
2. Cell Preparation and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration (e.g., 2% FBS).
-
Prepare a cell suspension at a concentration of 2 x 10^5 cells/mL.
-
Add this compound to the cell suspension at the desired final concentration. Include a vehicle control (e.g., DMSO).
3. Plating and Incubation:
-
Carefully add 100 µL of the cell suspension (containing the inhibitor or vehicle) to each Matrigel™-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
4. Visualization and Quantification:
-
Monitor the formation of tube-like structures using a microscope at various time points (e.g., 4, 8, 12, and 24 hours).
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, or the number of loops using image analysis software.
Visualizations
Caption: Simplified Tie2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the optimal incubation time and efficacy of this compound.
References
addressing cytotoxicity of Tie2 kinase inhibitor 2 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cytotoxicity induced by Tie2 Kinase Inhibitor 2 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS 948557-43-5) is a selective, cell-permeable inhibitor of the Tie2 receptor tyrosine kinase.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of the Tie2 kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways crucial for endothelial cell survival, migration, and vascular stability.[3]
Q2: Why am I observing cytotoxicity in my experiments with this compound?
A2: Cytotoxicity is an expected on-target effect in endothelial cells, as Tie2 signaling is critical for their survival. Inhibition of Tie2 leads to apoptosis in these cells.[3] However, at high concentrations, you may observe cytotoxicity in other cell types. This could be due to off-target effects, where the inhibitor interacts with other kinases or cellular components, or it could be a result of non-specific cellular stress.[4][5]
Q3: What is the difference between on-target and off-target cytotoxicity?
A3: On-target cytotoxicity is the intended cell-killing effect resulting from the inhibition of the primary target, in this case, Tie2. This is desirable when targeting angiogenesis. Off-target cytotoxicity is cell death caused by the inhibitor binding to and affecting other unintended proteins or pathways.[4] This can lead to misinterpretation of experimental results and is a crucial factor to consider in drug development.[4]
Q4: How can I minimize the risk of observing off-target cytotoxicity?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of the inhibitor that achieves the desired level of Tie2 inhibition.[4] Performing a dose-response curve is essential to determine the optimal concentration for your specific cell line and assay. Additionally, using appropriate controls, such as a structurally related inactive compound, can help differentiate between on-target and off-target effects.[4]
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing excessive or unexpected cytotoxicity when using this compound, follow this guide to diagnose and address the issue.
Step 1: Characterize the Cytotoxicity
First, it is crucial to quantify the cytotoxic effect and determine if it is consistent with on-target Tie2 inhibition or suggestive of off-target effects.
Data Presentation: Example Cytotoxicity Profile of this compound
The following table presents hypothetical data to illustrate how to compare the inhibitor's potency for its target with its cytotoxic effects.
| Cell Line | Tie2 Expression | IC50 (Tie2 Phosphorylation) | CC50 (Cell Viability) | Therapeutic Index (CC50/IC50) |
| HUVEC (Endothelial) | High | 0.25 µM | 1.5 µM | 6 |
| A549 (Lung Carcinoma) | Low/Negative | > 50 µM | 25 µM | < 0.5 |
| MCF7 (Breast Cancer) | Low/Negative | > 50 µM | 35 µM | < 0.7 |
-
IC50 (50% Inhibitory Concentration): Concentration of the inhibitor required to inhibit Tie2 phosphorylation by 50%.
-
CC50 (50% Cytotoxic Concentration): Concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Therapeutic Index: A higher ratio indicates greater selectivity for the on-target effect over general cytotoxicity.
Interpretation:
-
In HUVEC cells, which have high Tie2 expression, the cytotoxicity is observed at a concentration higher than that required for Tie2 inhibition, suggesting it is likely an on-target effect.
-
In A549 and MCF7 cells, which lack significant Tie2 expression, cytotoxicity occurs at concentrations where there is no significant Tie2 inhibition, indicating potential off-target effects.
Step 2: Experimental Workflow for Troubleshooting
The following diagram outlines a workflow to investigate and mitigate high cytotoxicity.
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Step 3: Detailed Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
This protocol is to determine the IC50 of the inhibitor for Tie2 phosphorylation.
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a known Tie2 ligand, such as Angiopoietin-1 (Ang-1), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Tie2 and total Tie2. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-Tie2 to total Tie2. Determine the IC50 value from the dose-response curve.
Signaling Pathway Context
Understanding the Tie2 signaling pathway is crucial for interpreting the effects of its inhibition.
Caption: Simplified Tie2 signaling pathway leading to cell survival.
Inhibition of Tie2 by this compound blocks the activation of the PI3K/Akt pathway, leading to a reduction in pro-survival signals and an increase in apoptosis, particularly in endothelial cells. At high concentrations, the inhibitor may affect other pathways, leading to off-target cytotoxicity.
References
Technical Support Center: Improving the Bioavailability of Small Molecule Tie2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with small molecule Tie2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My small molecule Tie2 inhibitor shows high potency in biochemical assays but has low activity in cell-based assays. What could be the issue?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. Small molecule kinase inhibitors can be subject to various factors that limit their ability to reach the intracellular target.[1] Consider the physicochemical properties of your compound, such as high molecular weight, low lipophilicity, or the presence of highly polar functional groups, which can hinder passive diffusion across the cell membrane. It is also possible that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.
Q2: I'm observing poor oral bioavailability of my lead Tie2 inhibitor in animal models. What are the likely causes?
A2: Poor oral bioavailability is a common challenge for small molecule inhibitors and can stem from several factors:[1][2]
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many kinase inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II or IV, indicating low solubility.[1]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver by cytochrome P450 enzymes (like CYP3A4) before it reaches systemic circulation.[2]
-
Efflux Transporters: As in cell-based assays, efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting absorption.
Q3: What are the first steps I should take to troubleshoot low oral bioavailability?
A3: A systematic approach is crucial.
-
Characterize Physicochemical Properties: Determine the aqueous solubility, LogP/LogD, and pKa of your compound. This will help you understand the nature of the bioavailability problem.
-
Assess In Vitro Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay to evaluate both passive and active transport, including potential efflux.[3][4][5]
-
Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the compound's susceptibility to first-pass metabolism.
Q4: What formulation strategies can improve the oral bioavailability of a Tie2 inhibitor with low solubility?
A4: For compounds with solubility-limited absorption, several formulation strategies can be effective:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
A phase 1 study of the Tie2 inhibitor rebastinib (B1684436) demonstrated a 3- to 4-fold increase in bioavailability when administered as a formulated tablet compared to an unformulated powder-in-capsule preparation, highlighting the impact of formulation on absorption.[6][7]
Q5: How can I address low bioavailability due to high first-pass metabolism or efflux?
A5:
-
Structural Modification: Medicinal chemistry efforts can be directed at modifying the molecule to block metabolically labile sites or reduce its affinity for efflux transporters.
-
Use of Inhibitors: Co-administration with an inhibitor of the relevant metabolic enzyme (e.g., a CYP3A4 inhibitor) or efflux transporter (e.g., a P-gp inhibitor) can increase bioavailability. However, this approach can lead to drug-drug interactions and requires careful evaluation.
-
Prodrugs: A prodrug strategy can be employed to mask the functional groups recognized by metabolic enzymes or transporters, with the active drug being released after absorption.
Troubleshooting Guides
Guide 1: Low Cellular Potency Despite High Biochemical Activity
| Symptom | Possible Cause | Suggested Action |
| IC50 increases >10-fold from biochemical to cellular assay. | Poor cell permeability. | 1. Perform a Caco-2 or PAMPA assay to quantify permeability. 2. If permeability is low, consider structural modifications to increase lipophilicity or reduce polar surface area. |
| Cellular activity improves with longer incubation times. | Slow influx into the cell. | Optimize incubation time in cell-based assays. |
| Cellular activity increases in the presence of known P-gp inhibitors (e.g., verapamil). | Compound is a substrate for efflux pumps (e.g., P-gp). | 1. Confirm efflux using a bidirectional Caco-2 assay. 2. Consider medicinal chemistry approaches to design analogs that are not efflux substrates. |
Guide 2: High Variability in In Vivo Pharmacokinetic (PK) Data
| Symptom | Possible Cause | Suggested Action |
| Large standard deviation in plasma concentrations at each time point. | Poor solubility leading to variable dissolution and absorption. | 1. Re-evaluate the formulation. Consider using a solution, nanosuspension, or amorphous solid dispersion to improve consistency. 2. Ensure consistent administration technique (e.g., gavage volume, vehicle). |
| Non-linear dose-exposure relationship. | Saturation of absorption mechanisms or transporters at higher doses. | Conduct a dose-escalation PK study to identify the dose range where exposure is linear. |
| Significant food effect (different PK profiles in fed vs. fasted animals). | Food may alter GI physiology (e.g., pH, bile secretion) affecting solubility and absorption. | Perform PK studies in both fed and fasted states to characterize the food effect. Consider lipid-based formulations to mimic the fed state. |
Data Summary Tables
Table 1: Physicochemical Properties of Selected Small Molecule Tie2 Inhibitors
| Compound | Molecular Weight ( g/mol ) | Calculated logP | Notes |
| Rebastinib (DCC-2036) | 553.6 | N/A | Orally bioavailable.[8] |
| Pexmetinib (ARRY-614) | N/A | N/A | Dual Tie2/p38 MAPK inhibitor with preclinical efficacy.[9][10] |
| Altiratinib (DCC-2701) | 510.5 | 4.3 | Orally bioavailable multi-kinase inhibitor including Tie2.[11] |
N/A: Data not publicly available in the searched literature.
Table 2: Preclinical Pharmacokinetic and Permeability Data for Selected Tie2 Inhibitors
| Compound | Assay | Parameter | Value | Species | Notes |
| Rebastinib (DCC-2036) | Human Phase 1 | Bioavailability | 3-4 fold higher with tablet vs. powder-in-capsule | Human | Rapidly absorbed.[6][7] |
| Pexmetinib (ARRY-614) | In vivo mechanistic | In vivo IC50 (Tie2) | 2,066 nmol/L | Murine | Data from a single oral dose.[12] |
| Generic Kinase Inhibitors | Caco-2 | Papp (A-B) | High: >10 x 10⁻⁶ cm/s Moderate: 1-10 x 10⁻⁶ cm/s Low: <1 x 10⁻⁶ cm/s | N/A | General classification for permeability.[5] |
| Generic Kinase Inhibitors | Caco-2 | Efflux Ratio (B-A/A-B) | > 2 | N/A | Suggests active efflux.[5] |
Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of a Tie2 inhibitor and assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow rejection is also commonly used as a marker for tight junction integrity.
-
Permeability Assessment (Apical to Basolateral - A-B): a. The test compound is added to the apical (donor) side of the Transwell insert. b. At various time points, samples are taken from the basolateral (receiver) side. c. The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
-
Permeability Assessment (Basolateral to Apical - B-A): a. The test compound is added to the basolateral (donor) side. b. At various time points, samples are taken from the apical (receiver) side. c. The concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: a. The apparent permeability coefficient (Papp) is calculated for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. b. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
Protocol 2: Mouse Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a Tie2 inhibitor in mice.
Methodology:
-
Animal Dosing: a. Intravenous (IV) Group: A cohort of mice is administered the compound via tail vein injection at a specific dose (e.g., 1-5 mg/kg). This group serves as the reference for determining absolute bioavailability. b. Oral (PO) Group: A separate cohort of mice is administered the compound by oral gavage at a specific dose (e.g., 10-50 mg/kg). The compound should be formulated in an appropriate vehicle to ensure solubilization or stable suspension.
-
Blood Sampling: a. At predefined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, blood samples are collected from each mouse. Serial sampling from the same animal is preferred to reduce biological variability. b. Blood is processed to plasma and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the Tie2 inhibitor in the plasma samples is determined using a validated LC-MS/MS method.
-
Data Analysis: a. Plasma concentration-time profiles are plotted for both IV and PO groups. b. Pharmacokinetic parameters are calculated using non-compartmental analysis software:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half. c. Oral Bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Mandatory Visualizations
Caption: Simplified Tie2 signaling pathway and mechanism of small molecule inhibition.
Caption: Experimental workflow for troubleshooting poor oral bioavailability.
References
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spmed.kr [spmed.kr]
- 6. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pexmetinib: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altiratinib | C26H21F3N4O4 | CID 54576299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Development of Selective Tie2 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the development of selective Tie2 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing selective Tie2 kinase inhibitors? A1: The foremost challenge in developing selective Tie2 kinase inhibitors is the high degree of structural conservation within the ATP-binding site across the human kinome.[1] This similarity makes it difficult to design compounds that potently inhibit Tie2 without affecting other structurally related kinases, which can lead to off-target effects and potential toxicity.[1][2][3] A significant hurdle is achieving selectivity against VEGFR2, a key receptor in angiogenesis that shares high homology with Tie2 in its kinase domain.[4]
Q2: Why is achieving selectivity against VEGFR2 particularly critical? A2: Both Tie2 and VEGFR2 are crucial regulators of angiogenesis, but they often have distinct and complementary roles.[5][6] Tie2 signaling is generally associated with vessel maturation and stability, promoting a quiescent endothelial state.[5][7] In contrast, VEGFR2 signaling is a primary driver of endothelial cell proliferation and vascular permeability.[7] Non-selective inhibition of both kinases can lead to unpredictable and potentially adverse effects on the vasculature. Therefore, selective inhibitors are needed to modulate these pathways independently for therapeutic benefit.
Q3: What are common off-target effects observed with non-selective Tie2 inhibitors? A3: Off-target effects are primarily driven by the inhibition of other kinases. For instance, many small-molecule inhibitors targeting Tie2 also show activity against VEGFR2.[8] For example, rebastinib (B1684436), while being a potent Tie2 inhibitor, also inhibits TRKA.[9] Another compound, Tie2/VEGFR2 kinase-IN-2, inhibits Tie2 and VEGFR2 at similar concentrations, as well as VEGFR1 and VEGFR3.[10] Such multi-targeted inhibition can make it difficult to attribute the observed biological effects solely to Tie2 inhibition and can introduce a broader range of side effects.
Q4: What is the role of the Tie2 signaling pathway in normal physiology and disease? A4: The Tie2 signaling pathway is essential for vascular development and maintenance.[11] Activated by its ligand Angiopoietin-1 (Ang1), Tie2 promotes endothelial cell survival, vessel stability, and suppresses inflammation.[5][6] In diseases like cancer, the pathway can be hijacked. The ligand Angiopoietin-2 (Ang2) can act as a Tie2 antagonist, destabilizing blood vessels and, in the presence of factors like VEGF, promoting tumor angiogenesis and metastasis.[12] Tie2 is also expressed on certain immune cells, such as a subset of tumor-associated macrophages, which are implicated in promoting tumor progression.[9][13]
Troubleshooting Guides
Issue 1: A newly developed Tie2 inhibitor shows poor selectivity in biochemical assays.
-
Possible Cause: The inhibitor's core chemical structure (scaffold) binds to a highly conserved region within the ATP-binding pocket of kinases.
-
Troubleshooting Steps:
-
Conduct Comprehensive Kinase Profiling: Screen the inhibitor against a broad panel of kinases (e.g., a kinome scan) to identify the full spectrum of off-targets.[1][14] This will provide a quantitative measure of selectivity.
-
Perform Structural Analysis: If possible, obtain a co-crystal structure of the inhibitor bound to the Tie2 kinase domain. This can reveal specific interactions and highlight opportunities for chemical modifications to improve selectivity by exploiting non-conserved residues.[15]
-
Initiate a Structure-Activity Relationship (SAR) Campaign: Systematically synthesize and test analogs of the inhibitor to understand how chemical modifications affect potency and selectivity. This iterative process can lead to the identification of more selective compounds.
-
Issue 2: An inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
-
Possible Cause 1: Low Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). If poor permeability is suspected, chemical modifications can be made to improve uptake.[16]
-
-
Possible Cause 2: High Intracellular ATP Concentration: Biochemical assays can be run with low ATP concentrations, which may not reflect the high millimolar concentrations inside a cell. High intracellular ATP can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency.[16][17]
-
Possible Cause 3: Efflux by Cellular Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). A significant increase in the inhibitor's potency would suggest it is an efflux pump substrate.[16]
-
Issue 3: Inconsistent results between different in vitro kinase assay formats.
-
Possible Cause: Different assay formats (e.g., radiometric vs. fluorescence-based) have different sensitivities and can be prone to different types of interference. For instance, luciferase-based assays that measure ATP consumption can be confounded by kinase autophosphorylation.[18]
-
Troubleshooting Steps:
-
Use Orthogonal Assays: Validate primary screening hits using a different, preferably direct, assay method. A radiometric assay using radiolabeled ATP ([γ-³²P]-ATP or [γ-³³P]-ATP) is often considered a gold standard as it directly measures substrate phosphorylation.[18][19]
-
Optimize Assay Conditions: Ensure that assay conditions, particularly the ATP concentration, are standardized and appropriate for the kinase being tested. For ATP-competitive inhibitors, it is recommended to use an ATP concentration close to the Kₘ value of the kinase to obtain more comparable IC50 values.[18][19]
-
Quantitative Data Summary
The following table summarizes the selectivity profiles of several kinase inhibitors with reported Tie2 activity.
| Compound | Tie2 IC50 (nM) | VEGFR2 IC50 (nM) | Other Potent Off-Targets (IC50 < 50 nM) | Reference |
| Rebastinib | ~1.3 | ~3.8 | TRKA, c-ABL1 | [9][20] |
| Tie2/VEGFR2 kinase-IN-2 | 13.49 | 7.76 | VEGFR1 (8.51 nM), VEGFR3 (7.59 nM) | [10] |
| Cabozantinib | 14.3 | 0.035 | c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM) | [21] |
| Axitinib | - | 0.2 | VEGFR1 (0.1 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM) | [21] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 of a test compound against the Tie2 kinase.
-
Materials: Recombinant human Tie2 kinase domain, [γ-³³P]-ATP, kinase assay buffer, substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), test compound, and phosphocellulose paper.
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the diluted test compound.
-
Add the recombinant Tie2 kinase to each well and briefly pre-incubate.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[19]
-
Protocol 2: Cellular Tie2 Phosphorylation Assay (Western Blot)
-
Objective: To evaluate the ability of a compound to inhibit Angiopoietin-1 (Ang1)-induced Tie2 phosphorylation in endothelial cells.
-
Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, recombinant human Ang1, test compound, cell lysis buffer, and primary antibodies (anti-phospho-Tie2 (Tyr992) and anti-total-Tie2).
-
Methodology:
-
Culture HUVECs to near confluency in multi-well plates.
-
Serum-starve the cells for several hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of Ang1 for a short period (e.g., 15-30 minutes) to induce Tie2 phosphorylation.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-Tie2 antibody, followed by a suitable secondary antibody, and detect the signal.
-
Strip the membrane and re-probe with an anti-total-Tie2 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-Tie2 signal to the total-Tie2 signal. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.
-
Diagrams
Caption: Overview of the Angiopoietin-Tie2 signaling pathway.
Caption: A typical workflow for developing selective kinase inhibitors.
Caption: Troubleshooting logic for low cellular potency of an inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia | Haematologica [haematologica.org]
- 21. selleckchem.com [selleckchem.com]
Endothelial Cell Tube Formation Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the endothelial cell tube formation assay.
Troubleshooting Guide
This section addresses common issues encountered during the endothelial cell tube formation assay in a question-and-answer format, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| No or Poor Tube Formation | Suboptimal Matrigel Concentration: The concentration of the basement membrane extract (BME), such as Matrigel, is critical. Concentrations below 10 mg/mL may not adequately support tube formation.[1][2][3] | Ensure the protein concentration of the Matrigel lot is at least 10 mg/mL.[1][2] If necessary, purchase a pre-screened, higher concentration lot. Do not dilute the Matrigel below this recommended concentration.[2] |
| Improper Matrigel Solidification: Incomplete polymerization of the gel can prevent cells from forming networks. This can be due to insufficient incubation time or temperature fluctuations. | Ensure the Matrigel is completely thawed on ice overnight before use.[4] Incubate the coated plate at 37°C for at least 30-60 minutes to allow for complete solidification.[5][6] Avoid opening the incubator during this time. | |
| Incorrect Cell Seeding Density: Too few cells will result in a sparse network and incomplete tubes, while too many cells can lead to the formation of a monolayer or cell clumps instead of distinct tubes.[5][7] | The optimal seeding density is cell-type dependent and should be determined empirically. For HUVECs, a starting point of 10,000 - 20,000 cells per well in a 96-well plate is often recommended.[8][9] Perform a cell titration experiment to find the optimal density for your specific endothelial cells.[9] | |
| Unhealthy or High-Passage Cells: Endothelial cells, especially primary cells like HUVECs, lose their tube-forming capacity at higher passages.[5] Senescent or unhealthy cells will also fail to form proper networks. | Use low-passage endothelial cells, ideally between passages 2 and 6.[5] Ensure cells are healthy and have a high viability before seeding. Passage cells at least twice after thawing from cryopreservation.[5] | |
| Cells Form Clumps or Aggregates | High Cell Seeding Density: As mentioned above, an excessive number of cells can lead to aggregation rather than organized tube formation.[7] | Optimize the cell seeding density by performing a titration. |
| Incomplete Cell Dissociation: If cells are not properly dissociated into a single-cell suspension before seeding, they will likely form clumps on the Matrigel. | Ensure complete cell dissociation during harvesting. Use a gentle enzyme like Accutase if trypsin is too harsh.[10] Gently pipette the cell suspension up and down to break up any remaining clumps before counting and seeding. Filtering the cell suspension through a cell strainer can also be beneficial.[6] | |
| Movement of the Plate: Disturbing the plate after cell seeding can cause cells to collect in the center or in clumps. | After seeding the cells, do not move or disturb the plate. Place it gently in the incubator and leave it undisturbed for the duration of the experiment.[10] | |
| Uneven Tube Formation (e.g., tubes only at the edge of the well) | Uneven Matrigel Coating: An uneven layer of Matrigel can lead to preferential cell attachment and tube formation in thicker areas, often at the edges of the well due to the meniscus effect.[7][11] | To ensure an even coating, make sure the plate is level in the incubator.[12] After dispensing the Matrigel, you can gently tap the plate to help distribute it evenly.[13] Some protocols suggest a brief centrifugation of the plate after adding the Matrigel to ensure an even layer. |
| Meniscus Effect: The curved surface of the liquid at the edge of the well can cause the Matrigel to be thicker at the periphery. | Use plates designed to minimize meniscus formation, or be meticulous in ensuring the central area of the well has a sufficient and even layer of Matrigel.[7][10] | |
| Rapid Tube Disintegration | Extended Incubation Time: Endothelial cell tubes are transient structures and will begin to break down after a certain period, typically after 18-24 hours, as cells undergo apoptosis.[5][7] | Optimize the incubation time for your specific cell type and experimental conditions. Peak tube formation often occurs between 4 and 12 hours.[5][7] Perform a time-course experiment to identify the optimal window for imaging and quantification. |
| Nutrient Depletion or Cytotoxicity: The experimental medium may lack sufficient nutrients for prolonged culture, or the test compound may be cytotoxic, leading to premature cell death and tube collapse. | Ensure the use of an appropriate basal medium, though serum levels are often reduced to minimize its pro-angiogenic effects.[9] If testing compounds, perform a cytotoxicity assay to rule out cell death as the cause of poor tube formation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of Matrigel for the tube formation assay?
A1: The recommended protein concentration for Matrigel is at least 10 mg/mL to ensure robust tube formation.[1][2] It is crucial to check the lot-specific protein concentration provided by the manufacturer, as it can vary.[2]
Q2: How should I thaw and handle Matrigel?
A2: Matrigel should be thawed slowly on ice overnight in a 4°C refrigerator to prevent premature gelling.[4] When working with Matrigel, always use pre-chilled pipette tips and plates to keep it in a liquid state.[14] Avoid repeated freeze-thaw cycles by aliquoting the Matrigel upon first use.
Q3: What is the optimal cell seeding density?
A3: The optimal cell seeding density is highly dependent on the type of endothelial cells being used. For HUVECs in a 96-well plate, a starting range of 10,000 to 20,000 cells per well is common.[8] However, it is strongly recommended to perform a cell titration experiment to determine the ideal density for your specific cells and experimental conditions to avoid issues with sparse networks or cell clumping.[5][7][9]
Q4: How long should I incubate the assay?
A4: The incubation time should be optimized for your specific cell type. Tube formation can be observed as early as 2-4 hours, with peak formation typically occurring between 4 and 12 hours.[5][7] Beyond 18-24 hours, tubes will likely begin to disintegrate as the cells undergo apoptosis.[5][7] A time-course experiment is the best way to determine the optimal endpoint for your assay.
Q5: How can I quantify the results of my tube formation assay?
A5: Quantification can be performed by measuring several parameters, including the total tube length, the number of branch points (nodes), and the number of enclosed areas (meshes or loops).[5][8][15] This is typically done using image analysis software, such as ImageJ with an angiogenesis plugin, which can automate the measurement process.[5]
Q6: Can I use endothelial cells other than HUVECs?
A6: Yes, various types of endothelial cells can be used, including primary cells like Human Microvascular Endothelial Cells (HMECs) and immortalized cell lines.[5] However, it's important to note that different cell types may have different tube-forming capabilities and may require optimization of the protocol, including cell seeding density and incubation time.[5]
Data Presentation
Table 1: Recommended Experimental Parameters for Tube Formation Assay
| Parameter | 96-Well Plate | 24-Well Plate | Reference |
| Matrigel Volume per Well | 50 µL | 250 - 300 µL | [5][15] |
| Matrigel Concentration | ≥ 10 mg/mL | ≥ 10 mg/mL | [1][4] |
| Cell Seeding Density (HUVEC) | 1 x 10⁴ - 2 x 10⁴ cells | 5 x 10⁴ - 1 x 10⁵ cells | [6][8] |
| Incubation Time | 4 - 12 hours (optimize) | 4 - 12 hours (optimize) | [5][7] |
Experimental Protocols
Detailed Methodology for Endothelial Cell Tube Formation Assay
-
Matrigel Preparation:
-
Thaw Matrigel on ice overnight at 4°C.[4]
-
Using pre-chilled pipette tips, add the appropriate volume of Matrigel to each well of a pre-chilled plate (see Table 1).
-
Ensure an even coating of the well surface, avoiding bubbles.[7]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5][6]
-
-
Cell Preparation:
-
Culture endothelial cells to 70-80% confluency. Use low-passage cells (P2-P6).[5]
-
Harvest the cells using a gentle dissociation reagent.
-
Resuspend the cells in a single-cell suspension in the desired experimental medium (often serum-free or low-serum).
-
Perform a cell count to determine the cell concentration.
-
-
Cell Seeding and Incubation:
-
Dilute the cell suspension to the desired seeding density (see Table 1).
-
Carefully add the cell suspension on top of the solidified Matrigel.
-
If testing compounds, add them to the cell suspension before seeding.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the predetermined optimal time (e.g., 4-12 hours).[5][16]
-
-
Imaging and Quantification:
Mandatory Visualization
Caption: Workflow of the endothelial cell tube formation assay.
Caption: Simplified VEGF signaling pathway leading to angiogenesis.[17][18][19][20][21]
Caption: Simplified FGF signaling pathway promoting angiogenesis.[22][23][24][25]
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial Tube Formation Assay [cellbiologics.com]
- 7. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 8. promocell.com [promocell.com]
- 9. ibidi.com [ibidi.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. stemcell.com [stemcell.com]
- 13. Matrigel coating cell culture plates [protocols.io]
- 14. csbiomfg.com [csbiomfg.com]
- 15. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 16. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 17. cusabio.com [cusabio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. medium.com [medium.com]
- 20. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. pnas.org [pnas.org]
- 23. JCI - The FGF system has a key role in regulating vascular integrity [jci.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of Tie2 Kinase Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Tie2 kinase pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve complete and specific inhibition of Tie2 kinase activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure my Tie2 inhibitor is active?
A1: Before proceeding with extensive experiments, it is crucial to verify the identity and activity of your Tie2 inhibitor. First, confirm the inhibitor's purity and integrity via analytical methods like HPLC-MS. Second, determine its potency by performing a biochemical kinase assay to measure its IC50 value against recombinant Tie2.[1][2][3][4] This initial validation ensures that the compound is active and provides a baseline for concentrations to be used in cell-based assays.
Q2: I'm observing incomplete inhibition of Tie2 phosphorylation in my cell-based assay. What are the possible reasons?
A2: Incomplete inhibition of Tie2 phosphorylation in cellular assays can stem from several factors:
-
Inhibitor Concentration and Incubation Time: The inhibitor concentration may be too low, or the incubation time may be insufficient for it to reach its target and exert its effect. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Cellular ATP Concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors, reducing their efficacy.[1] Some inhibitors, like rebastinib, maintain their potency even at high ATP concentrations.[1]
-
Ligand-Independent Activation: Tie2 can be activated through mechanisms other than direct ligand binding, such as through integrins or lysyl oxidase, which might not be fully blocked by all types of inhibitors.[1]
-
Drug Efflux: Cells may actively pump out the inhibitor through efflux pumps, reducing its intracellular concentration.
-
Inhibitor Stability: The inhibitor may be unstable in your cell culture medium or metabolized by the cells over time.
Q3: How can I differentiate between on-target Tie2 inhibition and off-target effects?
A3: Distinguishing between on-target and off-target effects is critical for data interpretation. A multi-faceted approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that also targets Tie2.[5] If both inhibitors elicit the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress a resistant mutant of Tie2 in your cells. If the inhibitor's effect is diminished, it strongly suggests an on-target action.
-
Knockdown/Knockout Approach: Use siRNA or CRISPR/Cas9 to reduce or eliminate Tie2 expression. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.[6]
-
Kinome Profiling: Screen your inhibitor against a panel of other kinases to identify potential off-target interactions. This can help explain unexpected phenotypes.
Q4: What is the role of Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2) in Tie2 activation, and how does this impact inhibition studies?
A4: Ang1 is a strong agonist that robustly stimulates Tie2 phosphorylation and downstream signaling, promoting vascular stability.[7][8][9] Ang2's role is more complex and context-dependent. It can act as an antagonist by blocking Ang1-induced Tie2 activation, but it can also function as a weak partial agonist in the absence of Ang1.[10][11][12] Understanding the specific angiopoietin context in your experimental system is crucial, as the efficacy of certain inhibitors might be influenced by the relative levels of Ang1 and Ang2.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments aimed at inhibiting Tie2 kinase activity.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak inhibition of Tie2 phosphorylation in Western Blot | 1. Suboptimal inhibitor concentration or incubation time. 2. Poor antibody quality. 3. Issues with cell lysis and sample preparation. 4. High basal Tie2 activity. | 1. Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment.2. Validate your phospho-Tie2 antibody with positive and negative controls (e.g., cells stimulated with Ang1).[13]3. Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation.[14]4. Serum-starve cells before stimulation and treatment to reduce basal kinase activity. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inhibitor degradation. 3. Inconsistent protein loading in Western Blots. | 1. Maintain consistent cell density, passage number, and serum conditions.2. Prepare fresh inhibitor stock solutions and store them properly.[2][4] Avoid repeated freeze-thaw cycles.[15]3. Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading.[14] Normalize to a housekeeping protein or total protein.[16] |
| Observed phenotype does not align with known Tie2 function | 1. Off-target effects of the inhibitor. 2. Compensation by other signaling pathways. | 1. Refer to the FAQ on differentiating on- and off-target effects. Use a more selective inhibitor if available.2. Investigate other relevant pathways that might be activated or inhibited as a compensatory mechanism. |
| Difficulty in detecting Tie2 expression | 1. Low endogenous expression in the chosen cell line. 2. Inefficient antibody for detection. | 1. Use a cell line known to express Tie2, such as human umbilical vein endothelial cells (HUVECs).[17] Alternatively, transfect cells with a Tie2 expression plasmid.[13][17]2. Test multiple validated Tie2 antibodies. |
Quantitative Data Summary
The following tables summarize the potency of various Tie2 inhibitors.
Table 1: Biochemical Potency of Selected Tie2 Kinase Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference(s) |
| Rebastinib | 0.63 | Biochemical (recombinant human unphosphorylated Tie2) | [1] |
| Tie2 kinase inhibitor 1 | 250 | Biochemical | [2][4] |
| Pexmetinib | 18 | Cell-based (HEK-293) | [3] |
| MGCD-265 analog | 1 (c-Met), also inhibits Tie2 | Biochemical (c-Met) | [3] |
| Altiratinib | 4.6 (TIE2) | Biochemical | [3] |
Table 2: Cellular Activity of a Tie2 Kinase Inhibitor
| Inhibitor | IC50 (nM) | Cell Line | Reference(s) |
| Tie2 kinase inhibitor 1 | 232 | HEL cells | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Tie2 Phosphorylation
This protocol details the steps to assess the phosphorylation status of Tie2 in response to inhibitor treatment.[14][16]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal Tie2 phosphorylation.
-
Pre-treat cells with your Tie2 inhibitor at various concentrations for the desired time.
-
Stimulate the cells with a Tie2 agonist like Angiopoietin-1 (Ang1) for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium pyrophosphate).[14]
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature samples by boiling at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane on an SDS-PAGE gel (e.g., 8%).[14]
-
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Tie2.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 of a Tie2 inhibitor using a biochemical assay.[1][15][18]
-
Assay Preparation:
-
Prepare a reaction buffer (consult manufacturer's guidelines for the specific kinase assay kit).
-
Prepare serial dilutions of your Tie2 inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[15]
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, recombinant Tie2 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified Tie2 signaling pathway.
Caption: Experimental workflow for validating a Tie2 inhibitor.
Caption: Troubleshooting decision tree for incomplete Tie2 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of the angiopoietin/Tie2 axis induces immunogenic modulation, which sensitizes human tumor cells to immune attack - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.yizimg.com [file.yizimg.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Imaging of Tie2 with a fluorescently labeled small molecule affinity ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. amsbio.com [amsbio.com]
long-term storage conditions for Tie2 kinase inhibitor 2
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Tie2 kinase inhibitor 2. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Long-Term Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended long-term storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. Avoid repeated freeze-thaw cycles.[1] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or No Inhibitory Effect | Compound Degradation: The inhibitor may have degraded due to improper storage or handling. In long-term cell culture experiments, the compound can be metabolized by cells or be unstable in the culture medium.[2] | - Verify Storage: Ensure the inhibitor has been stored according to the recommended conditions. - Fresh Preparations: Prepare fresh stock solutions and working dilutions for each experiment. For long-term assays, consider replenishing the media with a fresh inhibitor at regular intervals.[2] - Check Stability: If degradation is suspected, its stability in your specific experimental buffer or media can be assessed using analytical methods like HPLC-MS.[3] |
| Incorrect Concentration: Errors in calculating dilutions or inaccurate pipetting can lead to a final concentration that is too low to be effective. | - Recalculate Dilutions: Double-check all calculations for preparing stock and working solutions. - Calibrate Pipettes: Ensure that all pipettes used are properly calibrated. | |
| Precipitation of the Inhibitor in Aqueous Solution | Low Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers. Precipitation can occur when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous medium. | - Increase Solubilization: After dilution, gently warm the solution to 37°C and vortex or sonicate briefly.[4] - Use Co-solvents: In some instances, the addition of a small percentage of a water-miscible co-solvent may improve solubility.[4] - Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of the inhibitor.[4] |
| Unexpected or Off-Target Effects | Non-Specific Binding: At higher concentrations, the inhibitor may bind to other kinases or proteins, leading to off-target effects. | - Perform Dose-Response Experiments: Determine the optimal concentration range where the inhibitor shows specific effects on Tie2 without significant off-target activity. - Use Control Compounds: Include a structurally related but inactive compound as a negative control, if available. - Consult Kinase Profiling Data: Review available data on the inhibitor's selectivity against a panel of kinases. |
| Variability Between Experimental Replicates | Inconsistent Compound Handling: Differences in the timing of inhibitor addition, incubation times, or cell densities can lead to variable results. | - Standardize Protocols: Ensure that all experimental steps are performed consistently across all replicates and experiments. - Ensure Homogeneity: After adding the inhibitor to the medium, mix thoroughly to ensure a uniform concentration. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute this compound powder?
A1: It is recommended to reconstitute the powder in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the inhibitor in DMSO. Brief sonication or warming to 37°C may assist in complete dissolution.[4]
Q2: What is the stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors in cell culture media can vary depending on the media composition, pH, and temperature.[2][3] For long-term experiments (e.g., several days), it is advisable to replenish the media with a fresh inhibitor every 24-48 hours to maintain a consistent effective concentration.[2]
Q3: I am observing a different IC50 value in my cell-based assay compared to the reported biochemical IC50. Why?
A3: Discrepancies between biochemical and cell-based IC50 values are common. Several factors can contribute to this, including:
-
Cell permeability: The compound may have limited ability to cross the cell membrane, resulting in a lower intracellular concentration.
-
ATP competition: Intracellular ATP concentrations are typically much higher than those used in biochemical assays, which can reduce the apparent potency of ATP-competitive inhibitors.
-
Efflux pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
-
Protein binding: The inhibitor may bind to plasma proteins in the cell culture serum or other intracellular proteins, reducing its free concentration.
Q4: Are there known off-target effects of this compound?
A4: While this compound is selective for Tie2, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration for specific Tie2 inhibition in your experimental system. Using appropriate controls, such as a negative control compound or genetic knockdown of Tie2, can help validate that the observed effects are on-target.
Q5: Can I use this compound for in vivo studies?
A5: Yes, Tie2 kinase inhibitors have been used in in vivo studies. However, the formulation and delivery route will need to be optimized for animal experiments. This may involve the use of specific vehicles or delivery systems to ensure adequate bioavailability and exposure.
Tie2 Signaling Pathway
The diagram below illustrates the simplified Tie2 signaling pathway. Angiopoietin-1 (Ang1) binding to the Tie2 receptor on endothelial cells induces receptor phosphorylation and activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, migration, and vascular stability. This compound acts by blocking the kinase activity of Tie2, thereby inhibiting these downstream signals.
Caption: Simplified Tie2 signaling pathway and the point of inhibition.
Experimental Protocol: In Vitro Tie2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against Tie2 kinase.
Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Tie2 kinase substrate (e.g., a synthetic peptide)
-
This compound
-
DMSO (for inhibitor dilution)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase buffer to create a range of concentrations to be tested. Also, prepare a vehicle control (DMSO without inhibitor).
-
-
Set up Kinase Reaction:
-
In a microplate, add the following components in order:
-
Kinase buffer
-
This compound dilutions or vehicle control
-
Recombinant Tie2 kinase
-
Tie2 kinase substrate
-
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for Tie2 kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Stop Reaction and Detect Signal:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro Tie2 kinase assay.
References
Validation & Comparative
A Comparative Guide to Tie2 Kinase Inhibitors: Evaluating "Tie2 Kinase Inhibitor 2" Against Other Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Its dysregulation is implicated in various pathologies, including cancer and retinal diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of "Tie2 kinase inhibitor 2" with other notable Tie2 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential drug candidates.
The Tie2 Signaling Pathway
The Tie2 receptor tyrosine kinase is predominantly expressed on endothelial cells. Its activation by the agonist ligand Angiopoietin-1 (Ang1) promotes vascular quiescence and stability. Conversely, the context-dependent antagonist Angiopoietin-2 (Ang2) can disrupt this stability and, in the presence of other growth factors like VEGF, promote angiogenesis. Inhibition of Tie2 kinase activity is a key strategy to block these pro-angiogenic and vessel-destabilizing effects.
Caption: The Tie2 signaling pathway, initiated by Angiopoietin binding.
Quantitative Comparison of Tie2 Kinase Inhibitors
The following tables summarize the in vitro potency of "this compound" and other selected Tie2 inhibitors. It is important to note that IC50 values can vary between different assay formats (biochemical vs. cellular) and experimental conditions.
Table 1: Biochemical and Cellular Potency (IC50) of Tie2 Kinase Inhibitors
| Inhibitor | Biochemical IC50 (Tie2) | Cellular IC50 (Tie2) | Other Key Targets (IC50) | Reference(s) |
| This compound | 1 µM / 0.3 µM[1] | Not consistently reported | Selective for Tie2[2] | [2][1] |
| Rebastinib (B1684436) (DCC-2036) | 0.63 nM | 0.058 - 0.26 nM | Abl1 (0.8 nM), SRC, KDR, FLT3 | |
| Altiratinib (DCC-2701) | 4.6 nM | Not consistently reported | TRKA/B/C (0.9/4.6/0.8 nM), c-Met | [3] |
| Regorafenib (B1684635) (BAY 73-4506) | Not consistently reported for Tie2 alone | Inhibits Tie2 phosphorylation | VEGFR1/2/3 (13/4.2/46 nM), PDGFRβ (22 nM), Kit (7 nM), RET (1.5 nM), Raf-1 (2.5 nM) | [4] |
| Tie2 kinase inhibitor 1 | 0.25 µM | Not consistently reported | 200-fold more selective for Tie2 than p38 | [3] |
| Pexmetinib | 18 nM | 4 nM (in HEK-293 cells) | p38 MAPK (4 nM) | [3] |
| BAY-826 | 1.6 nM (Kd) | 0.7 - 1.3 nM | Selective against VEGFR2, FGFRs, PDGFRs | [5] |
Table 2: In Vivo Efficacy of Selected Tie2 Inhibitors
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Rat Matrigel-induced choroidal neovascularization | Significantly diminished aberrant vessel growth.[6] | [6] |
| Rebastinib | Metastatic mammary carcinoma, Pancreatic neuroendocrine tumors | Reduced tumor growth, angiogenesis, and metastasis. Increased overall survival when combined with paclitaxel. | [7] |
| BAY-826 | Syngeneic murine glioma | Prolonged survival in some models, synergistic effect with irradiation. | [8] |
| Regorafenib | Orthotopic colon cancer | Completely suppressed tumor growth and prevented liver metastases. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used in the evaluation of Tie2 inhibitors.
Tie2 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.
Workflow Diagram:
Caption: Workflow for a typical luminescent-based Tie2 kinase assay.
Detailed Protocol:
-
Reagent Preparation: Thaw recombinant human Tie2 kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) on ice.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test inhibitor at various concentrations (or vehicle control), and the substrate.
-
Initiation of Reaction: Add the Tie2 kinase to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced (correlating with kinase activity) using a luminescence-based kit such as ADP-Glo™.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay
This cellular assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Workflow Diagram:
Caption: Workflow for an endothelial cell tube formation assay.
Detailed Protocol:
-
Plate Coating: Thaw Matrigel® or a similar basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[8][9][10]
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in media containing the desired concentration of the Tie2 inhibitor or vehicle control. Seed the cells onto the solidified Matrigel®.[8][10]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours to allow for tube formation.[11]
-
Visualization and Quantification: Visualize the formation of capillary-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using imaging software.[11]
In Vivo Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a Tie2 inhibitor in a living organism.
Workflow Diagram:
Caption: Workflow for an in vivo tumor xenograft study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).[12][13]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer the Tie2 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle to the respective groups according to a defined schedule and dosage.[15]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.[14]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as immunohistochemistry to assess microvessel density (CD31 staining) and apoptosis (cleaved caspase-3 staining).[16]
Summary and Conclusion
The available data indicates that "this compound" is a selective inhibitor of Tie2, however, its reported in vitro potency (in the micromolar range) is significantly lower than that of other more recently developed Tie2 inhibitors like rebastinib, which exhibits sub-nanomolar potency.[1] While "this compound" has demonstrated in vivo efficacy in a model of choroidal neovascularization, its broader anti-cancer potential in comparison to other inhibitors requires further investigation.[6]
In contrast, inhibitors such as rebastinib and regorafenib have been more extensively characterized and have shown robust anti-tumor and anti-metastatic activity in various preclinical cancer models.[4][7] Many of the more potent inhibitors, however, are multi-targeted, which can be advantageous for hitting multiple oncogenic pathways but may also lead to off-target effects. The choice of a Tie2 inhibitor for research or therapeutic development will therefore depend on the specific requirements for potency, selectivity, and the biological context of the study. This guide provides a foundational dataset to inform such decisions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. corning.com [corning.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tie2 kinase inhibitor | CAS:948557-43-5 | Tie-2(Tie2 ) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Efficacy of Tie2 Receptor Antagonism in Angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tie2 Kinase Inhibitor 2 and Rebastinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Tie2 kinase inhibitors: Tie2 kinase inhibitor 2 and rebastinib (B1684436). The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to Tie2 Kinase and its Inhibition
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability, and angiogenesis.[1] Expressed predominantly on endothelial cells, its signaling pathway, activated by angiopoietins (Ang1 and Ang2), plays a crucial role in both normal physiological processes and in pathological conditions such as cancer.[1] Inhibition of Tie2 kinase is a promising therapeutic strategy to disrupt tumor angiogenesis and growth. This guide focuses on a comparative analysis of two small molecule inhibitors of Tie2: "this compound" and the multi-kinase inhibitor, rebastinib.
Mechanism of Action
This compound (CAS 948557-43-5) is a selective and reversible inhibitor of Tie2 kinase.[2] It targets the ATP-binding site of the kinase domain, thereby blocking its autophosphorylation and downstream signaling pathways involved in endothelial cell proliferation and survival.[1]
Rebastinib (DCC-2036) is a multi-kinase inhibitor that targets not only Tie2 but also Bcr-Abl, Src family kinases (LYN, HCK, FGR), and VEGFR2.[3] It is classified as a "switch control" inhibitor of BCR-ABL1. Its potent inhibition of Tie2 is a key component of its anti-angiogenic and anti-tumor activity.
In Vitro Efficacy
The in vitro potency of these inhibitors against Tie2 and other kinases is a key indicator of their therapeutic potential.
| Inhibitor | Target | IC50 | Cell-based IC50 | Other Notable Inhibitory Activity |
| This compound | Tie2 | 250 nM[2][4] | 232 nM (HEL cells)[5] | p38 (IC50 = 50 µM)[4] |
| Rebastinib | Tie2 | 0.058 nM, 0.63 nM, 6 nM | - | Abl1 (WT): 0.8 nM, Abl1 (T315I): 4 nM, SRC: 34 nM, KDR (VEGFR2): 4 nM, FLT3: 2 nM[6] |
Preclinical In Vivo Efficacy
Animal models provide crucial insights into the anti-tumor and anti-angiogenic effects of these inhibitors.
Anti-Angiogenic Activity
| Inhibitor | Animal Model | Assay | Dosing | Results |
| This compound | Mouse | Matrigel plug | 25 mg/kg, i.p., b.i.d. | 41% reduction in angiogenesis[5] |
| 50 mg/kg, i.p., b.i.d. | 70% reduction in angiogenesis[5] | |||
| Rebastinib | PyMT breast cancer | - | - | Potent inhibition of tumor microenvironment mechanisms mediated by TIE2 kinase expressing macrophages.[3] |
Anti-Tumor Activity
| Inhibitor | Animal Model | Tumor Type | Dosing | Results |
| This compound | Mouse Xenograft | SVR angiosarcoma | 50 mg/kg, i.p., twice a week for 6 weeks | 45% reduction in tumor volume by 6 weeks[4][7] |
| Rebastinib | PyMT breast cancer | Mammary carcinoma | - | 75% inhibition of primary tumor growth (single agent); 90% inhibition in combination with paclitaxel (B517696).[3] |
| PyMT breast cancer | Mammary carcinoma | - | Almost complete inhibition of lung metastases.[3] | |
| Syngeneic ID8 | Ovarian cancer | - | In combination with chemotherapy, significantly longer median survival (132.5 vs. 127 days).[8][9] |
Clinical Studies
Rebastinib has undergone Phase 1 and 1b clinical trials. A Phase 1 study in patients with chronic myeloid leukemia and acute myeloid leukemia established a maximum tolerated dose of 150 mg twice daily.[10] A Phase 1b study in patients with HER2-negative metastatic breast cancer, in combination with paclitaxel or eribulin, showed an objective response in 22% of evaluable patients, with pharmacodynamic evidence of TIE2 inhibition.[11][12]
No clinical trial data has been identified for This compound .
Signaling Pathways and Experimental Workflows
Tie2 Signaling Pathway
The Tie2 signaling pathway is initiated by the binding of angiopoietin ligands, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell survival, migration, and vessel stability.
References
- 1. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Deciphera Pharmaceuticals Presents Preclinical Data on Rebastinib and DCC-3014 at AACR Tumor Microenvironment Conference | Deciphera [deciphera.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Efficacy of Tie2 Receptor Antagonism in Angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia | Haematologica [haematologica.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Selectivity Profiles of Tie2 Kinase Inhibitor 2 and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of Tie2 Kinase Inhibitor 2 and the multi-targeted inhibitor, sunitinib (B231). Understanding the selectivity of a kinase inhibitor is paramount in drug development, as it dictates not only the therapeutic efficacy but also the potential for off-target effects and associated toxicities. This document summarizes available quantitative data, outlines experimental methodologies for kinase profiling, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to Tie2 and Sunitinib's Primary Targets
This compound is a selective inhibitor of the Tie2 receptor tyrosine kinase. Tie2, also known as TEK, plays a crucial role in angiogenesis, the formation of new blood vessels. It is primarily expressed on endothelial cells and their progenitors. The binding of its ligands, the angiopoietins (Ang1 and Ang2), regulates vascular stability, permeability, and maturation. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive therapeutic target. Selective inhibition of Tie2 is hypothesized to offer a targeted anti-angiogenic therapy with a focused mechanism of action.
Sunitinib , marketed as Sutent®, is a multi-targeted receptor tyrosine kinase inhibitor. It is known to inhibit a broad range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), FMS-like Tyrosine Kinase 3 (FLT3), Rearranged during Transfection (RET), and Colony-Stimulating Factor 1 Receptor (CSF1R)[1]. This broad-spectrum activity allows sunitinib to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis, but also contributes to a wider range of on- and off-target effects.
Comparative Kinase Selectivity Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound and sunitinib against their primary targets and a selection of other kinases. It is important to note that a comprehensive, head-to-head KINOMEscan profile for this compound is not publicly available. The data for this compound is based on its reported IC50 value for Tie2 and the selectivity profile of a closely related compound, Tie2 Kinase Inhibitor 1. In contrast, sunitinib has been extensively profiled against large kinase panels.
Table 1: Inhibitory Activity against Primary Targets
| Inhibitor | Target Kinase | IC50 / Kᵢ (nM) | Kinase Family | Primary Function |
| This compound | Tie2 | 1000[2] | Receptor Tyrosine Kinase | Angiogenesis, Vascular Stability |
| Sunitinib | VEGFR1 | - | Receptor Tyrosine Kinase | Angiogenesis |
| VEGFR2 | 80[3] | Receptor Tyrosine Kinase | Angiogenesis | |
| VEGFR3 | - | Receptor Tyrosine Kinase | Angiogenesis | |
| PDGFRα | - | Receptor Tyrosine Kinase | Cell Growth, Proliferation | |
| PDGFRβ | 2[3] | Receptor Tyrosine Kinase | Cell Growth, Proliferation | |
| c-Kit | - | Receptor Tyrosine Kinase | Cell Survival, Proliferation | |
| FLT3 | Ki = 9[3] | Receptor Tyrosine Kinase | Hematopoiesis, Cell Survival |
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) | Kinase Family | Biological Process |
| Tie2 Kinase Inhibitor 1 (as a surrogate for selectivity) | p38 | >50,000 (>200-fold selective)[4] | Serine/Threonine Kinase | Inflammation, Stress Response |
| VEGFR2 | >2,500 (>10-fold selective)[4] | Receptor Tyrosine Kinase | Angiogenesis | |
| VEGFR3 | >2,500 (>10-fold selective)[4] | Receptor Tyrosine Kinase | Angiogenesis | |
| PDGFRβ | >2,500 (>10-fold selective)[4] | Receptor Tyrosine Kinase | Cell Growth, Proliferation | |
| Sunitinib | RET | - | Receptor Tyrosine Kinase | Neuronal Development, Cell Growth |
| CSF1R | - | Receptor Tyrosine Kinase | Macrophage Development | |
| ARK5 | < 100[5] | Serine/Threonine Kinase | Cell Survival, Stress Response | |
| PHKG1 | < 100[5] | Serine/Threonine Kinase | Glycogenolysis |
Data for sunitinib's off-target activities are compiled from multiple sources and represent a selection of inhibited kinases to illustrate its broad-spectrum nature.
Signaling Pathways and Experimental Workflows
To provide a better context for the action of these inhibitors, the following diagrams illustrate the Tie2 signaling pathway and a general workflow for determining kinase inhibitor selectivity.
Tie2 Signaling Pathway
Kinase Selectivity Profiling Workflow
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical component of its preclinical characterization. Below are detailed methodologies for common in vitro kinase inhibition assays.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
After the binding reaction reaches equilibrium, the solid support is washed to remove unbound kinase.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The amount of kinase captured in the presence of the test compound is compared to a DMSO control.
-
A dose-response curve is generated to determine the dissociation constant (Kd) or the concentration at which 50% of the kinase is inhibited from binding (IC50).
-
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the target kinase and the Eu-labeled anti-tag antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted test compound or DMSO (control) to the assay plate.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The selectivity profiles of this compound and sunitinib are markedly different, reflecting their distinct therapeutic strategies. This compound is designed as a selective agent, targeting a specific node in the angiogenesis pathway. This approach aims to minimize off-target effects and potentially offer a better safety profile. In contrast, sunitinib is a multi-targeted inhibitor that engages several key receptor tyrosine kinases involved in cancer progression. While this broad-spectrum activity can lead to potent anti-tumor effects, it is also associated with a wider range of side effects due to the inhibition of multiple signaling pathways in both tumor and normal tissues.
The choice between a selective and a multi-targeted inhibitor depends on the specific therapeutic context, including the disease biology, the desired mechanism of action, and the tolerance for potential off-target toxicities. The data and protocols presented in this guide are intended to provide researchers with a foundational understanding to inform their drug discovery and development efforts in the field of kinase inhibition.
References
Validating the Efficacy of Tie2 Kinase Inhibitor 2: A Comparative Analysis Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Tie2 kinase inhibitor 2" with other commercially available Tie2 inhibitors. The data presented herein offers an objective analysis of their relative potencies and activities in key cellular models relevant to angiogenesis and cancer research. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are included to support your research and development efforts.
Introduction to Tie2 Kinase Inhibition
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, stability, and homeostasis.[1][2] Primarily expressed on endothelial cells, its signaling pathway is activated by angiopoietin ligands, most notably Angiopoietin-1 (Ang1) which promotes vascular quiescence and integrity.[1] Dysregulation of the Tie2 pathway, often involving the context-dependent agonist/antagonist Angiopoietin-2 (Ang2), is implicated in pathological angiogenesis, a hallmark of cancer and other diseases.[1][3] Consequently, inhibitors of Tie2 kinase have emerged as promising therapeutic agents for anti-angiogenic and anti-cancer therapies. This guide focuses on the validation of "this compound" and compares its activity with other known Tie2 inhibitors.
Comparative Efficacy of Tie2 Kinhibitors
The following table summarizes the in vitro potency of "this compound" and other selected Tie2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Target(s) | IC50 (Tie2) | Cell Line(s) Tested | Key Findings | Reference(s) |
| This compound | Tie2 | 1 µM | Endothelial Cells | Inhibits endothelial cell tube formation. | [2][4] |
| Tie2 kinase inhibitor 1 | Tie2 | 250 nM | HEL (Erythroleukemia) | Demonstrates selectivity over p38, VEGFR2, VEGFR3, and PDGFRβ. | [2][5] |
| Rebastinib (DCC-2036) | Tie2, Bcr-Abl, SRC, KDR, FLT3 | 0.058 nM | HUVEC (Human Umbilical Vein Endothelial Cells) | Potent inhibitor of Ang1-stimulated Tie2 kinase activity. | [6][7] |
| Pexmetinib (ARRY-614) | Tie2, p38 MAPK | 1 nM | HEK293-Tie2 | Dual inhibitor with in vivo efficacy in leukemia models. | [8][9][10] |
Experimental Data and Methodologies
To validate the activity of Tie2 inhibitors, a series of in vitro assays are typically performed. Below are detailed protocols for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of Tie2 kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human Tie2 kinase (10-20 ng) with a kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA).[11]
-
Inhibitor Addition: Add serial dilutions of the Tie2 inhibitor (e.g., "this compound") or vehicle control (DMSO) to the wells.
-
Substrate and ATP: Add a substrate such as Poly(Glu, Tyr) 4:1 (0.1 mg/mL) and a mixture of Mg/ATP, including [γ-33P]-ATP, to initiate the kinase reaction.[11]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-45 minutes).[11][12]
-
Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.[11]
-
Detection: Spot an aliquot of the reaction mixture onto a filter, wash, and measure the incorporated radioactivity using a scintillation counter to determine the level of kinase activity.[11] Alternatively, a luminescence-based assay like ADP-Glo™ can be used to measure ADP production.[1][12]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis, and the inhibitory effect of the test compounds.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix, such as Matrigel® or ECM Gel, and allow it to solidify at 37°C.[13][14][15]
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of the Tie2 inhibitor or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[14][15]
-
Visualization: Visualize the tube formation using a microscope. For quantification, cells can be labeled with a fluorescent dye like Calcein AM prior to imaging.[13]
-
Quantification: Analyze the images to quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length.
Cell Migration (Transwell) Assay
This assay evaluates the effect of the inhibitor on the migratory capacity of cells, a crucial step in angiogenesis and cancer metastasis.
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with an 8.0 µm pore size) into the wells of a 24-well plate.[16]
-
Chemoattractant: Add a chemoattractant (e.g., complete medium with serum or specific growth factors) to the lower chamber.[16]
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper insert.[16] Add the Tie2 inhibitor at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 2-24 hours).[17]
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining and Counting: Fix and stain the migrated cells on the underside of the membrane. Count the stained cells under a microscope to determine the extent of migration.
Western Blot Analysis of Tie2 Signaling
This technique is used to detect changes in the phosphorylation status of Tie2 and its downstream signaling proteins, such as Akt, in response to inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the Tie2 inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Tie2, anti-p-Akt) overnight at 4°C.[19][20]
-
Washing and Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] The membrane can be stripped and re-probed for total protein levels as a loading control.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) to illustrate the Tie2 signaling pathway and a typical experimental workflow for inhibitor validation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential inhibition of tumor angiogenesis by tie2 and vascular endothelial growth factor receptor-2 dominant-negative receptor mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. corning.com [corning.com]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. Cell migration assay or Transwell assay [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 19. genscript.com [genscript.com]
- 20. ptglab.com [ptglab.com]
A Head-to-Head Comparison of Small Molecule Tie2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Tie2 signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in various diseases, including cancer and retinopathies. Consequently, the development of small molecule inhibitors targeting the Tie2 receptor tyrosine kinase has become an area of intense research. This guide provides a head-to-head comparison of prominent small molecule Tie2 inhibitors, supported by preclinical data, to aid researchers in selecting the appropriate tool for their studies.
The Tie2 Signaling Pathway
The Tie2 receptor is primarily expressed on endothelial cells. Its activation by angiopoietin-1 (Ang1) promotes vessel maturation and stability. Conversely, angiopoietin-2 (Ang2) can act as a context-dependent antagonist or a partial agonist, often promoting vascular destabilization and angiogenesis in the presence of other growth factors like VEGF. Upon ligand binding, Tie2 dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate endothelial cell survival, proliferation, and migration.
Caption: The Angiopoietin/Tie2 signaling pathway.
Quantitative Comparison of Small Molecule Tie2 Inhibitors
The following tables summarize the biochemical and cellular potencies of several small molecule Tie2 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Biochemical IC50 Values of Small Molecule Tie2 Inhibitors
| Compound | Tie2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Reference |
| Rebastinib (DCC-2036) | 6 | Abl1 (WT, 0.8), Abl1 (T315I, 4), SRC (34), KDR (4), FLT3 (2) | [1][2] |
| Pexmetinib (ARRY-614) | 1 | p38α (35), p38β (26), Abl (4), FGFR1 (28), Flt1 (47) | |
| Altiratinib (DCC-2701) | 1.0 (cellular) | TRKA (0.9), TRKB (4.6), TRKC (0.8), MET | |
| Regorafenib (BAY 73-4506) | Not explicitly stated | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Kit, RET, Raf-1 | [3] |
| Ripretinib (DCC-2618) | Not explicitly stated | KIT, PDGFRA | [4][5] |
Table 2: Cellular Activity of Small Molecule Tie2 Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Rebastinib (DCC-2036) | Ba/F3 | Proliferation | 5.4 | [6] |
| Pexmetinib (ARRY-614) | HEK-293 | Not specified | 18 | [7] |
| Altiratinib (DCC-2701) | HUVECs | Tie2 Phosphorylation | 1.0 | [8] |
| Regorafenib (BAY 73-4506) | HUVECs | VEGFR2/3 Autophosphorylation | Not specified for Tie2 | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are representative methodologies for key assays used to characterize Tie2 inhibitors.
Biochemical Kinase Assay (Radiometric)
This assay measures the direct inhibition of Tie2 kinase activity.
Caption: Workflow for a radiometric biochemical kinase assay.
Methodology:
-
Reaction Setup: The reaction is typically carried out in a 96-well plate. Each well contains the recombinant human Tie2 kinase, a suitable buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 0.5 mM MnCl2), the substrate poly(Glu, Tyr) 4:1, and the test inhibitor at various concentrations.[9]
-
Initiation: The reaction is initiated by adding a mixture of Mg/ATP, including [γ-33P]-ATP.[9]
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 40 minutes) to allow for the kinase reaction to proceed.[9]
-
Termination: The reaction is stopped by the addition of phosphoric acid.[9]
-
Separation: An aliquot of the reaction mixture is spotted onto a filter paper, which binds the phosphorylated substrate. The filter is then washed to remove unincorporated [γ-33P]-ATP.[9]
-
Detection: The amount of incorporated radiolabel on the dried filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Tie2 Phosphorylation Assay
This assay measures the ability of an inhibitor to block Tie2 autophosphorylation in a cellular context.
Caption: Workflow for a cellular Tie2 phosphorylation assay.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured to sub-confluency.
-
Serum Starvation: Cells are serum-starved overnight to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with the small molecule inhibitor at various concentrations for a specified time.
-
Stimulation: Cells are then stimulated with a Tie2 ligand, such as Angiopoietin-1 (Ang1), for a short period (e.g., 15 minutes) to induce Tie2 phosphorylation.[10]
-
Cell Lysis: Cells are lysed, and the total protein concentration is determined.
-
Immunoprecipitation and Western Blotting: Tie2 is immunoprecipitated from the cell lysates, and the levels of phosphorylated Tie2 and total Tie2 are analyzed by Western blotting using specific antibodies.[11]
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Tie2 to total Tie2 is calculated. The IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This assay evaluates the efficacy of the Tie2 inhibitor in a living organism.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., breast cancer cell line MDA-MB-231) are implanted into immunocompromised mice to establish tumors.[12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[12]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density or apoptosis.[13]
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of tumor growth inhibition by the treatment compared to the control group.
Concluding Remarks
The selection of a small molecule Tie2 inhibitor should be guided by the specific research question. For studies requiring high selectivity, Pexmetinib and Rebastinib have demonstrated potent Tie2 inhibition with well-characterized off-target effects. Altiratinib offers a multi-targeted approach, inhibiting Tie2 along with other key kinases involved in cancer progression. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging Tie2 inhibitors. As the field continues to evolve, a thorough understanding of the biochemical and cellular characteristics of these compounds will be paramount for advancing our knowledge of Tie2 biology and developing novel therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer | EMBO Molecular Medicine [link.springer.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Tie2 Inhibition: Small Molecule Kinase Inhibitors vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Tie2 signaling pathway, a critical regulator of vascular development, stability, and remodeling, has emerged as a promising target for therapeutic intervention in a range of diseases, including cancer and ocular disorders. This guide provides an objective comparison of two primary modalities for inhibiting Tie2 signaling: small molecule Tie2 kinase inhibitors, specifically "Tie2 kinase inhibitor 2," and monoclonal antibody-based approaches. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
The Tie2 Signaling Pathway: A Tale of Two Inhibition Strategies
The Tie2 receptor tyrosine kinase is predominantly expressed on endothelial cells. Its activation by the ligand Angiopoietin-1 (Ang1) promotes vascular stability and quiescence. Conversely, Angiopoietin-2 (Ang2), often upregulated in pathological conditions, can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization and angiogenesis. The two therapeutic strategies discussed here target this pathway at different points.
Tie2 Kinase Inhibitors: These are small molecules that typically act intracellularly by binding to the ATP-binding pocket of the Tie2 kinase domain.[1] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that regulate endothelial cell survival, migration, and vascular permeability.[1] "this compound" is a selective inhibitor of Tie2 kinase with a reported IC50 of 1 µM, and it has been shown to inhibit endothelial cell tube formation.[2]
Monoclonal Antibody-Based Tie2 Inhibition: This approach utilizes large protein therapeutics that target the extracellular domain of the Tie2 receptor or its ligands. These antibodies can function in several ways:
-
Antagonistic Antibodies: These antibodies can block the binding of both Ang1 and Ang2 to the Tie2 receptor, thereby inhibiting receptor activation.[3][4]
-
Ligand-Trapping Antibodies: These antibodies specifically bind to and neutralize circulating Ang1 or Ang2, preventing them from interacting with the Tie2 receptor.
-
Agonistic Antibodies: In contrast to inhibitory approaches, some monoclonal antibodies are designed to bind to and activate the Tie2 receptor, mimicking the stabilizing effects of Ang1.[5]
Below is a diagram illustrating the Tie2 signaling pathway and the points of intervention for both kinase inhibitors and monoclonal antibodies.
Caption: Tie2 signaling pathway and inhibitor mechanisms.
Performance Comparison: this compound vs. Monoclonal Antibodies
Due to the limited publicly available data for "this compound," the following table presents a representative comparison based on data for other selective small molecule Tie2 kinase inhibitors and anti-Tie2 monoclonal antibodies.
| Parameter | Representative Small Molecule Tie2 Kinase Inhibitor (e.g., Tie2 kinase inhibitor 1) | Representative Anti-Tie2 Monoclonal Antibody (Antagonistic) |
| Target | Intracellular kinase domain of Tie2 | Extracellular domain of Tie2 |
| Mechanism of Action | ATP-competitive inhibition of Tie2 autophosphorylation | Blocks ligand (Ang1/Ang2) binding to Tie2 |
| In Vitro Potency (IC50) | 0.25 µM (for Tie2 kinase inhibitor 1) | Varies depending on the antibody |
| Cellular Activity | Inhibition of endothelial cell tube formation | Inhibition of Tie2 phosphorylation in cell-based assays |
| In Vivo Efficacy | Reduction of angiogenesis in Matrigel plug assays and delay of tumor growth in xenograft models | Inhibition of tumor growth and decreased vessel density in xenograft models |
| Specificity | Can have off-target effects on other kinases (e.g., p38) | Generally highly specific for Tie2 |
| Pharmacokinetics | Shorter half-life, typically requires more frequent dosing | Longer half-life, allowing for less frequent dosing |
| Immunogenicity | Low | Potential for immunogenic response |
| Delivery Route | Oral or parenteral | Parenteral (e.g., intravenous) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Tie2 inhibitors.
Tie2 Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.
Caption: Workflow for a radioactive Tie2 kinase activity assay.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human Tie2 kinase (5-20 mU), a substrate peptide such as Poly(Glu, Tyr) 4:1 (1 mg/ml), and a kinase assay buffer (e.g., 20 mM MOPS pH 7.5, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/ml BSA).[6]
-
Inhibitor Addition: Add serial dilutions of the Tie2 kinase inhibitor (e.g., "this compound") or a vehicle control (e.g., DMSO) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing 10 mM magnesium acetate (B1210297) and [γ-33P]ATP (500-1000 cpm/pmol) to a final concentration of 10 µM.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding 5 µl of 0.5 M (3%) orthophosphoric acid.
-
Measure Incorporation: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash the plate multiple times with 50 mM orthophosphoric acid to remove unincorporated [γ-33P]ATP.
-
Data Analysis: Measure the amount of incorporated radiolabel using a scintillation counter. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tie2 Phosphorylation Assay
This assay assesses the ability of an inhibitor to block Tie2 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in complete endothelial growth medium.
-
Serum Starvation: Once the cells reach 80-90% confluency, serum-starve them for 4-6 hours in a basal medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the Tie2 kinase inhibitor or a monoclonal antibody for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a Tie2 ligand such as Angiopoietin-1 (Ang1) (e.g., 100 ng/mL) for 15-30 minutes to induce Tie2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated Tie2 (p-Tie2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Tie2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-Tie2 and total Tie2 using densitometry. Normalize the p-Tie2 signal to the total Tie2 signal and calculate the percentage of inhibition.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay evaluates the effect of inhibitors on the ability of endothelial cells to form capillary-like structures.
Caption: Workflow for the endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in a basal endothelial cell medium containing a low percentage of serum (e.g., 0.5-2%). Prepare different cell suspensions containing various concentrations of the Tie2 inhibitor or monoclonal antibody.
-
Cell Seeding: Add 1.5-3 x 10^4 cells in 150 µL of the prepared cell suspension to each well of the Matrigel-coated plate.[7]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and the area of enclosed loops using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay assesses the effect of Tie2 inhibitors on the formation of new blood vessels in a living organism.
Protocol:
-
Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). The Tie2 inhibitor or monoclonal antibody can be mixed directly into the Matrigel.
-
Subcutaneous Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice.
-
Treatment: If the inhibitor is not mixed in the Matrigel, administer it systemically (e.g., intraperitoneally or orally) according to the desired dosing schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Analysis of Angiogenesis:
-
Hemoglobin Content: Homogenize the Matrigel plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section them. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Conclusion
Both small molecule Tie2 kinase inhibitors and monoclonal antibodies represent promising therapeutic strategies for modulating the Tie2 signaling pathway. The choice between these two modalities will depend on the specific therapeutic application, desired pharmacokinetic profile, and potential for off-target effects. Small molecule inhibitors like "this compound" offer the potential for oral administration but may have a broader kinase inhibition profile. Monoclonal antibodies provide high specificity and a longer duration of action but require parenteral administration and carry a risk of immunogenicity. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these different therapeutic approaches, enabling researchers to make informed decisions in the development of novel Tie2-targeted therapies.
References
- 1. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiogenesis Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. TIE2 [771 – 1124] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 7. cellbiolabs.com [cellbiolabs.com]
Dual Targeting of Tie2 and VEGF Pathways: A Synergistic Approach to Inhibit Angiogenesis
A Comparative Guide for Researchers and Drug Development Professionals
The intricate process of angiogenesis, the formation of new blood vessels, is a critical driver of tumor growth and progression, as well as a hallmark of various ocular diseases. For years, the inhibition of Vascular Endothelial Growth Factor (VEGF) has been a cornerstone of anti-angiogenic therapy. However, the development of resistance and the existence of alternative pro-angiogenic pathways have necessitated the exploration of novel therapeutic strategies. Emerging evidence strongly suggests that the simultaneous inhibition of the Tie2 kinase pathway, a key regulator of vascular stability, and the VEGF pathway offers a synergistic and more durable anti-angiogenic response. This guide provides a comprehensive comparison of the synergistic effects of combining a Tie2 kinase inhibitor with a VEGF inhibitor, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Rationale for Dual Inhibition: Complementary Mechanisms of Action
The VEGF and Tie2 signaling pathways govern distinct but complementary aspects of angiogenesis.
-
VEGF/VEGFR Pathway: VEGF-A, a potent mitogen, binds to its receptor VEGFR2 on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the sprouting of new blood vessels.[1] This pathway is a primary driver of neovascularization.[1]
-
Angiopoietin/Tie2 Pathway: The Tie2 receptor, expressed on endothelial cells, is regulated by its ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). Ang1 promotes vascular stability and quiescence by activating Tie2.[2] Conversely, in pathological conditions such as cancer and diabetic retinopathy, Ang2 is often upregulated and acts as a competitive antagonist of Ang1, leading to vascular destabilization and increased permeability, thereby sensitizing the vasculature to the effects of VEGF.[2][3]
The dual inhibition of both pathways provides a two-pronged attack on pathological angiogenesis. While VEGF inhibitors block the initial stimulus for new vessel growth, Tie2 inhibition (or Ang2 blockade) promotes the stabilization of existing vessels and reduces their responsiveness to pro-angiogenic signals.[3] This combined approach has demonstrated superior efficacy in preclinical models and clinical trials compared to targeting either pathway alone.[3]
Preclinical Evidence of Synergy: Enhanced Anti-Tumor Activity
Numerous preclinical studies utilizing xenograft models have demonstrated the synergistic anti-tumor effects of combining Tie2 and VEGF inhibition. A notable example is the multi-kinase inhibitor Regorafenib , which targets both VEGFR2 and Tie2.
Table 1: Synergistic Anti-Tumor Efficacy of Regorafenib in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 449.20 ± 88.46 | - | [4] |
| DC101 (VEGFR2 inhibitor) | 34 mg/kg | Significantly reduced vs. vehicle | < 100% | [4] |
| Regorafenib (VEGFR2/Tie2 inhibitor) | 30 mg/kg | Near complete suppression | ~100% | [4] |
As shown in the table, Regorafenib, with its dual inhibitory activity, resulted in a near-complete suppression of tumor growth, outperforming the single-pathway VEGFR2 inhibitor, DC101.[4] Studies combining Regorafenib with other chemotherapeutic agents like irinotecan (B1672180) have also shown significantly delayed tumor growth in patient-derived colorectal cancer xenograft models.[5]
Clinical Validation: Faricimab in Ocular Diseases
The clinical benefit of dual Ang2/VEGF-A inhibition is compellingly demonstrated by Faricimab , a bispecific antibody that simultaneously targets both molecules. The Phase 3 clinical trials YOSEMITE and RHINE (for Diabetic Macular Edema - DME) and TENAYA and LUCERNE (for neovascular Age-Related Macular Degeneration - nAMD) have provided robust quantitative data supporting its efficacy and durability compared to the VEGF inhibitor aflibercept.
Table 2: Efficacy of Faricimab vs. Aflibercept in Diabetic Macular Edema (YOSEMITE & RHINE Trials - 1-Year Results)
| Outcome Measure | Faricimab (every 8 weeks) | Faricimab (Personalized Treatment Interval) | Aflibercept (every 8 weeks) | Reference |
| YOSEMITE | ||||
| Mean Change in BCVA (letters) | +10.7 | +11.6 | +10.9 | [6] |
| Adjusted Mean Change in CST (µm) at Year 1 | -232.8 | -217.4 | -190.4 | [7] |
| RHINE | ||||
| Mean Change in BCVA (letters) | +11.8 | +10.8 | +10.3 | [6] |
| Adjusted Mean Change in CST (µm) at Year 1 | Greater reduction than aflibercept | Greater reduction than aflibercept | - | [7] |
BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness
Table 3: Efficacy of Faricimab vs. Aflibercept in Neovascular Age-Related Macular Degeneration (TENAYA & LUCERNE Trials - 1-Year Results)
| Outcome Measure | Faricimab (up to every 16 weeks) | Aflibercept (every 8 weeks) | Reference |
| TENAYA | |||
| Mean Change in BCVA (letters) | +5.8 | +5.1 | [8] |
| Mean Change in CST (µm) | -136.8 | -129.4 | [8] |
| LUCERNE | |||
| Mean Change in BCVA (letters) | +6.6 | +6.6 | [8] |
| Mean Change in CST (µm) | -137.1 | -130.8 | [8] |
The clinical data clearly demonstrates that Faricimab achieves non-inferior visual acuity gains with the potential for extended dosing intervals and, in DME, shows greater reductions in central subfield thickness, highlighting the benefit of dual pathway inhibition.[6][7][8]
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the interplay between the Tie2 and VEGF pathways and the experimental approaches to study their combined inhibition, the following diagrams are provided.
Key Experimental Protocols
To facilitate the replication and validation of findings related to the synergistic effects of Tie2 and VEGF inhibition, detailed protocols for essential in vitro and in vivo assays are provided below.
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the formation of new blood vessels in vivo in response to pro- or anti-angiogenic substances.
Materials:
-
Matrigel Matrix (growth factor reduced)
-
Angiogenic factors (e.g., bFGF, VEGF) and/or inhibitors (Tie2 inhibitor 2, VEGF inhibitor)
-
8-10 week old immunodeficient mice (e.g., C57BL/6)
-
Ice-cold syringes and needles (24G)
-
Surgical tools for plug excision
-
Formalin for fixation
-
Paraffin (B1166041) for embedding
-
CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelling.
-
On ice, mix the Matrigel with the desired angiogenic factors and/or inhibitors. A typical volume is 0.5 mL per plug.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Fix the plugs in 10% neutral buffered formalin.
-
Process the fixed plugs for paraffin embedding and sectioning.
-
Perform immunohistochemistry using an anti-CD31 antibody to stain for endothelial cells, allowing for the visualization and quantification of newly formed microvessels.[3][9]
Immunohistochemical Analysis of Microvessel Density (CD31 Staining)
This protocol is used to quantify the density of blood vessels within a tissue sample, such as a tumor xenograft or a Matrigel plug.
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope and image analysis software
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Acquire images of the stained sections and use image analysis software to quantify the microvessel density, typically by measuring the CD31-positive area or by counting the number of vessels per unit area.[10]
Western Blot Analysis of Phosphorylated Tie2 and VEGFR2
This technique is used to detect and quantify the levels of activated (phosphorylated) Tie2 and VEGFR2 in protein lysates from cells or tissues.
Materials:
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Homogenize tissue samples or lyse cultured cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies against the phosphorylated and total forms of Tie2 and VEGFR2, and the loading control, typically overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the level of receptor activation.[11]
Conclusion
The convergence of preclinical and clinical data strongly supports the synergistic potential of dual Tie2 and VEGF pathway inhibition. This combination strategy addresses both vascular destabilization and neovascularization, offering a more comprehensive and robust anti-angiogenic effect than targeting either pathway alone. The multikinase inhibitor Regorafenib and the bispecific antibody Faricimab exemplify the successful clinical translation of this concept. For researchers and drug development professionals, the continued exploration of novel agents and combinations targeting these pathways holds significant promise for advancing the treatment of cancer and ocular diseases. The experimental protocols provided in this guide offer a foundation for further investigation into the mechanisms and efficacy of this promising therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ophthalmology360.com [ophthalmology360.com]
- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 9. medically.gene.com [medically.gene.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of Tie2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Its dysregulation is implicated in various diseases, including cancer and retinopathies, making the Tie2 kinase a compelling therapeutic target. While numerous Tie2 inhibitors have been developed, their clinical utility is often influenced by their selectivity profile against the broader human kinome. Off-target kinase inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative overview of the cross-reactivity of several Tie2 kinase inhibitors, supported by available experimental data.
Introduction to Tie2 Kinase Inhibitor 2
Comparative Kinase Selectivity
To provide a clear comparison of off-target effects, this section summarizes the inhibitory activity of several alternative Tie2 kinase inhibitors against a panel of kinases. The data is presented in terms of IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a given kinase by 50%.
| Inhibitor Name | Primary Target(s) | Off-Target Kinase(s) | IC50 (nM) |
| Pexmetinib (ARRY-614) | Tie2, p38α/β | Not extensively detailed in public sources | Tie2: 18, p38α: 4[1][5] |
| Rebastinib (DCC-2036) | Abl1, Tie2, KDR, FLT3 | Src family (Src, Lyn, Fgr, Hck) | Abl1: 0.8, Abl1 (T315I): 4[6][7][8] |
| Altiratinib (DCC-2701) | MET, TIE2, VEGFR2, TRK | FMS, KIT (>10-fold selective vs MET) | MET: 2.7, TIE2: 8.0, VEGFR2: 9.2, TRKA: 0.85, TRKB: 4.6, TRKC: 0.83[9][10][11] |
Table 1: Comparative inhibitory activity of selected Tie2 kinase inhibitors against their primary and key off-target kinases. IC50 values are presented in nanomolars (nM).
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. A standard method for this is a kinase panel screen, often performed using biochemical assays.
General Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):
-
Compound Preparation: The test inhibitor (e.g., Altiratinib) is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations.
-
Kinase and Substrate Preparation: The purified recombinant kinase and its specific substrate are diluted in a kinase assay buffer. An ATP solution is also prepared in the same buffer.
-
Assay Plate Setup: The assay is typically performed in a multi-well plate format (e.g., 384-well).
-
A small volume of the diluted inhibitor or vehicle (for control wells) is added to the wells.
-
The diluted kinase is then added to each well, with the exception of negative control wells which receive only the assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP to all wells.
-
-
Kinase Reaction: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection:
-
To stop the kinase reaction and measure the amount of ATP consumed (which is proportional to kinase activity), a reagent like ADP-Glo™ is added. This reagent depletes the remaining ATP.
-
After a brief incubation, a second reagent is added to convert the newly generated ADP back to ATP, and this new ATP is used to generate a luminescent signal.
-
The luminescence is measured using a plate reader. The intensity of the signal is directly proportional to the kinase activity.
-
-
Data Analysis: The luminescent signal from the inhibitor-treated wells is compared to the control wells to calculate the percentage of kinase inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Tie2 Signaling Pathway
The Tie2 signaling pathway plays a pivotal role in maintaining vascular integrity. The binding of the agonist ligand Angiopoietin-1 (Ang1) to the Tie2 receptor on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, primarily through the PI3K/Akt pathway, which promotes endothelial cell survival, migration, and vessel maturation. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization.
References
- 1. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis, and Microenvironment-Mediated Drug Resistance via Balanced Inhibition of MET, TIE2, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of Tie2 Kinase Inhibitor 2 Against Pathogenic Tie2 Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tie2 and its Role in Disease
The Tie2 signaling pathway, activated by angiopoietin ligands, plays a pivotal role in endothelial cell survival, migration, and vessel maturation.[1] Dysregulation of this pathway due to genetic mutations can lead to vascular abnormalities. Notably, somatic and germline mutations in the kinase domain of Tie2, such as R849W and L914F, result in ligand-independent autophosphorylation and constitutive activation of the receptor, driving the pathology of VMs.[2][3] This makes mutant Tie2 an attractive target for therapeutic intervention.
Tie2 Kinase Inhibitor 2: A Profile
This compound (CAS 948557-43-5), also referred to in some literature as Tie2 Kinase Inhibitor 1, is a potent and selective inhibitor of wild-type Tie2 kinase.[4][5][6] It acts as a reversible, ATP-competitive inhibitor, effectively blocking the autophosphorylation and downstream signaling of the Tie2 receptor.[4][5]
Comparative Potency of Tie2 Inhibitors Against Wild-Type Tie2
A summary of the reported potencies (IC50 values) of this compound and other notable Tie2 inhibitors against the wild-type enzyme is presented below. This table serves as a baseline for understanding the relative efficacy of these compounds before assessing their activity on mutant forms.
| Inhibitor | IC50 (nM) against Wild-Type Tie2 |
| This compound | 250[4][6] |
| Rebastinib (B1684436) (DCC-2036) | 0.058 (cellular assay)[7] |
| Vandetanib | Potent Tie-2 inhibitor[8] |
| Pexmetinib | 1[9] |
Evaluating Inhibitor Potency Against Tie2 Mutants: Experimental Protocols
To determine the efficacy of this compound against clinically relevant Tie2 mutants, standardized biochemical and cellular assays are required. Below are detailed protocols for conducting these experiments.
In Vitro Kinase Assay for Tie2 Mutants
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant Tie2 kinase mutants. A radiometric assay format is a common and robust method.[10]
Objective: To determine the IC50 value of this compound against Tie2 mutants (e.g., R849W, L914F).
Materials:
-
Recombinant human Tie2 kinase domain (wild-type and mutants)
-
This compound
-
ATP, [γ-33P]-ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)[10]
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[10]
-
Phosphoric acid
-
Filter papers
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the recombinant Tie2 mutant kinase, the kinase reaction buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]-ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[10]
-
Stop the reaction by adding phosphoric acid.[10]
-
Spot a portion of the reaction mixture onto filter paper and wash to remove unincorporated [γ-33P]-ATP.[10]
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Autophosphorylation Assay for Tie2 Mutants
This cell-based assay assesses the inhibitor's ability to suppress the constitutive autophosphorylation of Tie2 mutants in a cellular context.
Objective: To evaluate the potency of this compound in inhibiting the autophosphorylation of Tie2 mutants in living cells.
Materials:
-
Human endothelial cells (e.g., HUVECs) or a cell line that does not endogenously express Tie2 (e.g., HEK293)[1]
-
Expression vectors for wild-type and mutant Tie2 (e.g., Tie2-R849W, Tie2-L914F)
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-Tie2 and anti-total-Tie2
-
Western blotting reagents and equipment
Procedure:
-
Transfect cells with expression vectors for either wild-type or mutant Tie2.
-
Culture the transfected cells to allow for protein expression.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-phospho-Tie2 antibody to detect the level of activated Tie2.
-
Strip and re-probe the membrane with an anti-total-Tie2 antibody to normalize for protein expression.
-
Quantify the band intensities and calculate the percentage of inhibition of Tie2 phosphorylation at each inhibitor concentration to determine the cellular IC50.
Tie2 Signaling Pathway
The binding of angiopoietin-1 (Ang1) to Tie2 induces receptor dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling molecules, leading to the activation of downstream pathways such as the PI3K/Akt pathway, which promotes endothelial cell survival, and the MAPK/ERK pathway, involved in cell proliferation and migration. In the case of activating mutations, this signaling cascade is triggered in a ligand-independent manner.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of wild-type Tie2. However, to establish its therapeutic potential for venous malformations, a thorough evaluation of its potency against constitutively active Tie2 mutants is essential. The experimental protocols provided in this guide offer a clear path for researchers to generate this critical data. A direct comparison of the IC50 values of this compound and other inhibitors like rebastinib against a panel of Tie2 mutants would provide invaluable information for the development of targeted therapies for patients with venous malformations and other diseases driven by aberrant Tie2 signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Somatic Mutations in the Angiopoietin-Receptor TIE2 Can Cause Both Solitary and Multiple Sporadic Venous Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tie2 Kinase Inhibitor | CAS 948557-43-5 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Tie2 kinase inhibitor | CAS:948557-43-5 | Tie-2(Tie2 ) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Assessing the In Vitro Specificity of Tie2 Kinase Inhibitor 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of "Tie2 kinase inhibitor 2" against other known Tie2 inhibitors. The objective is to offer a clear, data-driven assessment to inform research and development decisions in the field of angiogenesis and vascular biology. While comprehensive selectivity data for this compound is not publicly available, this guide summarizes existing information and provides a framework for its evaluation alongside better-characterized compounds.
Introduction to Tie2 Kinase Inhibition
The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability.[1][2] Its activation by angiopoietin-1 (Ang-1) promotes endothelial cell survival and vessel quiescence.[2] Conversely, dysregulation of the Angiopoietin-Tie2 signaling pathway is implicated in various pathologies, including tumor angiogenesis and inflammatory disorders, making Tie2 an attractive therapeutic target.[1][3] A variety of small molecule inhibitors have been developed to target the ATP-binding site of the Tie2 kinase domain, aiming to modulate its activity.[4] The specificity of these inhibitors is a crucial determinant of their therapeutic potential and off-target effects.[5]
Comparative Analysis of Tie2 Kinase Inhibitors
This section compares the in vitro inhibitory activity of this compound with several other commercially available Tie2 inhibitors. The data presented is compiled from publicly available sources and is intended for comparative purposes.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against Tie2 and a selection of other kinases. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Tie2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound | 1000[1][6] | Data not publicly available |
| Rebastinib (DCC-2036) | 6[7] | Abl1 (0.8), Abl1(T315I) (4), KDR (4), FLT3 (2), SRC (34), LYN (29), FGR (38), HCK (40)[7][8] |
| Tie2 kinase inhibitor 1 | 250[4][9] | p38α (50,000)[4][9]. >10-fold selectivity over VEGFR2, VEGFR3, and PDGFRβ[4][10] |
| Pexmetinib (ARRY-614) | 1[11][12] | p38α (35), p38β (26), Abl (4), Arg (10), FGFR1 (28), Flt1 (47), Flt4 (42), Fyn (41), Hck (26), Lyn (25), MINK (26)[11][12] |
| Altiratinib (DCC-2701) | 8[3][13] | MET (2.7), VEGFR2 (9.2), FLT3 (9.3), TrkA (0.85), TrkB (4.6), TrkC (0.83)[3][13] |
| Vandetanib | See Note 1 | VEGFR2, EGFR, RET[14] |
Note 1: Quantitative, head-to-head KINOMEscan data for Vandetanib is available through the LINCS Data Portal and other sources, but is too extensive to be fully represented in this table. Researchers are encouraged to consult these resources for a comprehensive selectivity profile.
Discussion of Specificity Profiles
-
This compound: With an IC50 of 1 µM for Tie2, this compound is a moderately potent inhibitor.[1][6] However, without a broader kinase screening panel, its specificity remains uncharacterized. Its utility as a research tool will be highly dependent on its off-target activities, which are currently unknown.
-
Rebastinib (DCC-2036): This compound is a potent inhibitor of Tie2 with an IC50 of 6 nM.[7] It also exhibits significant activity against Abl and Src family kinases, as well as other receptor tyrosine kinases like KDR and FLT3.[7][8] This multi-targeted profile may be advantageous in certain therapeutic contexts but indicates a lower specificity for Tie2 compared to more selective compounds.
-
Tie2 kinase inhibitor 1: This inhibitor demonstrates good selectivity for Tie2 (IC50 = 250 nM) over the closely related kinases VEGFR2, VEGFR3, and PDGFRβ, and is significantly less potent against p38α.[4][9][10] This profile suggests it may be a useful tool for specifically probing Tie2 function in vitro.
-
Pexmetinib (ARRY-614): Pexmetinib is a highly potent dual inhibitor of Tie2 (IC50 = 1 nM) and p38 MAPK (IC50 = 35 nM for p38α).[11][12] Its activity against a range of other kinases, including Abl and FGFR1, should be considered when interpreting experimental results.[11][12]
-
Altiratinib (DCC-2701): Altiratinib is another potent, multi-targeted inhibitor with strong activity against Tie2, MET, and VEGFR2.[3][13] Its broad spectrum of activity makes it a powerful anti-angiogenic agent but less suitable for experiments requiring highly specific inhibition of Tie2.
Experimental Protocols
To facilitate the in-house evaluation of Tie2 kinase inhibitor specificity, detailed protocols for key in vitro assays are provided below.
1. In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the Tie2 kinase.
-
Materials:
-
Recombinant human Tie2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Test inhibitors (dissolved in DMSO)
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitors in DMSO.
-
In a 384-well plate, add kinase buffer, the peptide substrate, and the diluted inhibitors.
-
Add recombinant Tie2 kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
-
2. Cellular Tie2 Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block Ang-1-induced Tie2 autophosphorylation in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Serum-free medium
-
Recombinant human Angiopoietin-1 (Ang-1)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with Ang-1 (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-Tie2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the anti-total-Tie2 antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of Tie2 phosphorylation.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the effect of the inhibitor on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
Test inhibitors
-
96-well plates
-
Microscope with imaging capabilities
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Resuspend HUVECs in a medium containing the test inhibitor at various concentrations.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize and capture images of the tube-like structures.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizations
Signaling Pathway
Caption: Simplified Tie2 signaling pathway and the mechanism of action for ATP-competitive inhibitors.
Experimental Workflow: Cellular Phosphorylation Assay
Caption: Workflow for assessing inhibitor activity on cellular Tie2 phosphorylation.
Logical Relationship: Specificity Assessment
Caption: Logical framework for a comprehensive in vitro specificity assessment of a kinase inhibitor.
Conclusion
The in vitro assessment of inhibitor specificity is a cornerstone of preclinical drug development and the selection of appropriate research tools. While "this compound" is a commercially available compound with reported activity against Tie2, the lack of publicly available, comprehensive selectivity data is a significant limitation for its use in studies where target specificity is critical.
In contrast, inhibitors such as Rebastinib, Tie2 kinase inhibitor 1, Pexmetinib, and Altiratinib have more extensively characterized kinase profiles. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting a Tie2 inhibitor for their specific experimental needs. For a thorough evaluation of "this compound," it is highly recommended that researchers perform in-house selectivity profiling using the methodologies outlined in this guide. This will ensure a clear understanding of its on- and off-target effects and lead to more robust and interpretable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KEGG DRUG: Altiratinib [genome.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. cancercareontario.ca [cancercareontario.ca]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Validating the Anti-Angiogenic Effects of Tie2 Kinase Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic effects of the selective Tie2 kinase inhibitor, Rebastinib (B1684436) (a representative "Tie2 kinase inhibitor 2"), with other multi-targeted kinase inhibitors that also target Tie2, such as Vandetanib and Linifanib. The information presented is supported by experimental data from various in vivo models, offering valuable insights for preclinical research and drug development in oncology and other angiogenesis-dependent diseases.
Comparative Analysis of In Vivo Anti-Angiogenic Efficacy
The following tables summarize the quantitative data on the anti-angiogenic and anti-tumor effects of Rebastinib, Vandetanib, and Linifanib from various in vivo studies.
Table 1: Inhibition of Tumor Growth in Xenograft Models
| Inhibitor | Tumor Model | Dosage | Route | Tumor Growth Inhibition | Citation(s) |
| Rebastinib | MMTV-PyMT (murine mammary cancer) | 10 mg/kg | Orally, daily | 75% reduction in primary tumor growth.[1] | [1] |
| MDA-MB-231 (human breast cancer xenograft) | 150 mg/kg | Tail vein injection | 47.7% suppression of mean tumor volume after 42 days.[2] | [2] | |
| Vandetanib | EAC#2 (esophageal cancer xenograft) | 50 mg/kg/day | - | 52.7% reduction in tumor size.[3] | [3] |
| 8305C (anaplastic thyroid cancer xenograft) | 25 mg/kg/day | Intraperitoneally | Significant inhibition of tumor growth.[4] | [4] | |
| Linifanib | Orthotopic rat glioma | 10 mg/kg | Twice daily | Tumor volumes of 66 ± 7 mm³ compared to 149 ± 30 mm³ in the vehicle-treated group after 7 days. |
Table 2: Reduction of Angiogenesis in In Vivo Models
| Inhibitor | In Vivo Model | Parameter Measured | Dosage | Reduction in Angiogenesis | Citation(s) |
| Rebastinib | MMTV-PyMT (murine mammary cancer) | Microvessel Density (% area of CD31 staining) | 10 mg/kg, orally, daily | Significant reduction.[1] | [1] |
| RIP1-Tag2 (pancreatic neuroendocrine tumors) | Perfused Microvessel Density (% lectin area) | 10 mg/kg, orally, daily | Significant reduction.[1] | [1] | |
| Vandetanib | 8305C (anaplastic thyroid cancer xenograft) | Microvessel Density | 25 mg/kg/day, i.p. | Reduced from 26±7 (control) to 15±4.[4] | [4] |
| Zebrafish embryo | Sub-intestinal vein plexus development | 5 × 10⁻⁶ M | Dose-dependent inhibition of angiogenesis. | ||
| Linifanib | Orthotopic rat glioma | Tumor Perfusion (Ktrans) | 10 mg/kg, twice daily | 37 ± 13% reduction 2 hours after administration; 75 ± 32% reduction at day 7. | |
| Orthotopic rat glioma | Total Blood Vessel Density | 10 mg/kg, twice daily | Significant reduction. |
Key Signaling Pathway: Tie2 in Angiogenesis
The Tie2 signaling pathway is crucial for vascular maturation and stability. Its ligand, Angiopoietin-1 (Ang1), promotes the recruitment of perivascular cells and maintains vascular quiescence. Angiopoietin-2 (Ang2), another ligand, acts as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis in the presence of other factors like VEGF. Tie2 kinase inhibitors aim to block the pro-angiogenic signals mediated by this pathway.
Caption: The Angiopoietin/Tie2 signaling pathway in endothelial cells.
Experimental Protocols for In Vivo Angiogenesis Assays
Detailed methodologies are crucial for the accurate assessment of anti-angiogenic compounds. Below are protocols for commonly used in vivo models.
Tumor Xenograft Model
This model is widely used to assess the efficacy of anti-cancer drugs on tumor growth and the associated vasculature.
Caption: A typical workflow for an in vivo tumor xenograft study.
Protocol:
-
Cell Culture: Human tumor cells are cultured in appropriate media to reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Implantation: A suspension of tumor cells (typically 1-10 million cells in sterile PBS or media) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (width² x length) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to control and treatment groups.
-
Treatment: The test compound (e.g., Tie2 kinase inhibitor) is administered according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.
-
Analysis: Tumors are excised, weighed, and processed for histological analysis. Immunohistochemistry (IHC) using antibodies against endothelial cell markers like CD31 is performed to quantify microvessel density (MVD).
Matrigel Plug Assay
This assay provides a rapid in vivo assessment of angiogenesis induced by growth factors or tumor cells.
Protocol:
-
Preparation of Matrigel Mixture: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. The angiogenic stimulus (e.g., bFGF, VEGF, or tumor cells) and the test compound are mixed with the liquid Matrigel.
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation Period: The plugs are left in place for a period of 7-21 days to allow for vascularization.
-
Plug Excision and Analysis: The Matrigel plugs are surgically removed.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: The amount of hemoglobin in the plug, corresponding to the blood content, can be measured using a Drabkin's reagent-based assay.
-
Immunohistochemistry: Plugs are fixed, sectioned, and stained with H&E and for endothelial markers (e.g., CD31) to visualize and quantify the number and area of blood vessels.
-
Fluorescence-based methods: Intravenous injection of fluorescently labeled dextran (B179266) or lectins before plug removal allows for visualization and quantification of perfused vessels.
-
Corneal Micropocket Assay
This assay utilizes the naturally avascular cornea to provide a clear background for observing and quantifying new blood vessel growth.
Protocol:
-
Pellet Preparation: A small pellet containing a sustained-release polymer (e.g., Hydron) and the angiogenic stimulus (e.g., bFGF or VEGF) is prepared. The test compound can also be incorporated into the pellet.
-
Surgical Implantation: Under a dissecting microscope, a small pocket is surgically created in the corneal stroma of an anesthetized mouse. The prepared pellet is then implanted into this pocket.
-
Observation Period: New blood vessels grow from the limbal vasculature towards the pellet over several days (typically 5-7 days).
-
Quantification of Neovascularization: The area of neovascularization is measured using a slit-lamp biomicroscope. The vessel length from the limbus and the clock hours of corneal circumference occupied by the new vessels are recorded. The angiogenic response can be calculated using a formula that incorporates these measurements.
Conclusion
The in vivo validation of Tie2 kinase inhibitors demonstrates their potential as anti-angiogenic agents. Rebastinib, as a representative selective Tie2 inhibitor, shows significant efficacy in reducing tumor growth and vascularity in preclinical models.[1][2] Multi-targeted inhibitors like Vandetanib and Linifanib also exhibit potent anti-angiogenic and anti-tumor activities, though their effects are mediated through the inhibition of multiple signaling pathways. The choice of inhibitor and the appropriate in vivo model are critical for accurately assessing the therapeutic potential of these compounds. The experimental protocols detailed in this guide provide a framework for conducting robust preclinical studies to evaluate the anti-angiogenic effects of novel therapeutic agents.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the Pharmacokinetic Profiles of Tie2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Tie2 signaling pathway, a critical regulator of vascular stability and angiogenesis, has emerged as a promising target for therapeutic intervention in various diseases, including cancer and ocular disorders. This guide provides an objective comparison of the pharmacokinetic profiles of three prominent Tie2 inhibitors: rebastinib, regorafenib, and ripretinib. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate candidates for further research and development.
Understanding the Tie2 Signaling Pathway
The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are key players in the maintenance of vascular quiescence and the regulation of angiogenesis.[1] Angiopoietin-1 (Ang1) acts as an agonist, promoting the phosphorylation of Tie2, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. This signaling cascade leads to endothelial cell survival, vessel maturation, and stabilization.[2][3][4] Conversely, Angiopoietin-2 (Ang2) is a context-dependent antagonist that competes with Ang1 for Tie2 binding, leading to vascular destabilization and increased permeability, thereby priming the endothelium for angiogenic stimuli.
References
Benchmarking Tie2 Kinase Inhibitor 2: A Comparative Guide to Angiogenesis Inhibitors
For Immediate Release
In the landscape of anti-angiogenic cancer therapy, the Tie2 kinase pathway has emerged as a critical target for disrupting tumor neovascularization. This guide provides a comprehensive benchmark analysis of Tie2 Kinase Inhibitor 2 against a panel of established angiogenesis inhibitors, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their research and development efforts.
Introduction to Angiogenesis and the Tie2 Pathway
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The Tie2 signaling pathway, activated by angiopoietins, plays a pivotal role in regulating vascular maturation and stability. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound is a selective inhibitor of the Tie2 receptor tyrosine kinase, demonstrating potential in curbing tumor angiogenesis. This guide evaluates its performance against multi-kinase inhibitors with anti-angiogenic properties, including Sunitinib (B231), Axitinib, and Sorafenib, as well as the highly selective Tie2 inhibitor, Rebastinib (B1684436).
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity over other kinases. The following tables summarize the available in vitro data for this compound and its comparators.
| Inhibitor | Target(s) | IC50 (Tie2 Kinase Assay) | IC50 (VEGFR2 Kinase Assay) |
| This compound | Tie2 | 1 µM[1] | Data not available |
| Rebastinib | Tie2, c-ABL1, TRKA, TRKB | 0.63 nM[2][3] | Data not available |
| Sunitinib | VEGFRs, PDGFRβ, c-Kit, FLT3, RET | Data not available | 80 nM[4] |
| Axitinib | VEGFRs, PDGFRβ, c-Kit | Potent inhibitor (up to 89% inhibition)[5][6][7] | 0.2 nM[8] |
| Sorafenib | VEGFRs, PDGFRβ, c-Kit, FLT3, RET, RAF | Data not available | 90 nM |
| IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. |
In Vitro Efficacy: Impact on Endothelial Cell Function
The anti-angiogenic potential of these inhibitors is further evaluated through their effects on key endothelial cell functions, such as proliferation and the ability to form capillary-like structures (tube formation).
| Inhibitor | Endothelial Cell Proliferation (IC50) | Endothelial Cell Tube Formation (IC50) |
| This compound | Data not available | Inhibits endothelial cell tube formation[1] (Quantitative data not available) |
| Rebastinib | Data not available | Data not available |
| Sunitinib | 40 nM (VEGF-stimulated HUVECs)[9] | 0.03 µM (VEGF-induced)[4] |
| Axitinib | 573 nM (non-VEGF stimulated HUVEC)[8] | Data not available |
| Sorafenib | Data not available | 5 µM (HUVEC)[10] |
| HUVEC: Human Umbilical Vein Endothelial Cells |
In Vivo Anti-Angiogenic Activity
The Matrigel plug assay is a standard in vivo model to assess the ability of a compound to inhibit the formation of new blood vessels.
| Inhibitor | In Vivo Model | Observations |
| This compound | Data not available | Data not available |
| Rebastinib | PyMT syngeneic breast cancer model | Reduces tumor vascular permeability and tumor cell intravasation[3] |
| Sunitinib | Various xenograft models | Demonstrates anti-angiogenic and anti-tumor activity[11] |
| Axitinib | IGR-N91 flank xenografts | Decreases Mean Vessel Density (MVD)[8] |
| Sorafenib | Hepatocellular carcinoma xenograft | Combined with SDC, led to a significant decrease in tumor vascularity[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures used for evaluation, the following diagrams are provided.
DOT script for Tie2 Signaling Pathway
Caption: Tie2 Signaling Pathway and Inhibition.
DOT script for In Vitro Angiogenesis Assay Workflow
Caption: In Vivo Matrigel Plug Assay Workflow.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human Tie2 or VEGFR2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the kinase and substrate to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
Test compounds
-
Calcein AM (for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours, or until a robust tubular network is formed in the control wells.
-
Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
In Vivo Matrigel Plug Assay
Objective: To evaluate the anti-angiogenic effect of a compound in a living organism.
Materials:
-
Matrigel® Basement Membrane Matrix
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds
-
Immunodeficient mice (e.g., nude mice)
-
Hemoglobin quantitation kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw Matrigel on ice and mix with angiogenic factors and the test compound.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-21 days), euthanize the mice and excise the Matrigel plugs.
-
Assess the degree of vascularization in the plugs. This can be done by:
-
Quantifying the hemoglobin content of the plug as a measure of blood vessel infiltration.
-
Performing immunohistochemical staining for endothelial cell markers (e.g., CD31) and quantifying the microvessel density.
-
Conclusion
This comparative guide provides a foundational benchmark for this compound against other prominent angiogenesis inhibitors. The available data indicates that this compound is a selective inhibitor of its target. However, a lack of publicly available, direct comparative data in key functional assays highlights the need for further head-to-head studies to definitively position its efficacy relative to multi-kinase inhibitors. The provided experimental protocols and pathway diagrams serve as a resource for researchers to conduct such comparative analyses and to further explore the therapeutic potential of targeting the Tie2 pathway in angiogenesis-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 7. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of ShuangDan Capsule and Sorafenib Inhibits Tumor Growth and Angiogenesis in Hepatocellular Carcinoma Via PI3K/Akt/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tie2 Kinase Inhibitor 2
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of potent chemical compounds like Tie2 kinase inhibitor 2 are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of this compound (CAS No. 1020412-97-8), a selective inhibitor of the Tie2 kinase involved in angiogenesis research.
Immediate Safety and Hazard Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed.[1] Therefore, it must be handled as a hazardous substance. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1]
Hazard Classification and Key Data
| Identifier | GHS Classification | Hazard Statement | Signal Word | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| This compound | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | C31H35N3O5 | 529.63 |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Storage Conditions Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.
| Form | Storage Temperature | Storage Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data sourced from MedChemExpress Product Data Sheet.[2]
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3] All waste containing this compound must be treated as hazardous chemical waste.[4]
Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[4] This includes:
-
Solid Waste: Unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and contaminated labware (e.g., pipette tips, vials).[4]
-
Liquid Waste: Solutions containing this compound and rinsate from decontaminated glassware.[4][5]
Waste Containment
Proper containment is critical to prevent leaks and exposure.
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, durable, and sealable hazardous waste container.[4]
-
This container should be clearly labeled.[4]
Liquid Waste:
-
Collect all solutions in a dedicated, leak-proof, and shatter-resistant container, preferably with a screw-top cap.[3][4]
-
Ensure the container is compatible with the solvents used (e.g., use glass for organic solvents).[6]
-
Do not overfill containers; a recommended maximum is 75% capacity to allow for expansion.[7]
-
Keep the container securely closed when not in use.[3]
Labeling and Storage
Accurate labeling is a regulatory requirement and ensures safe handling.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[3]
-
The label must also include the full chemical name ("this compound") and list any other components, such as solvents, with their approximate concentrations.[3][5]
-
Note the date when waste accumulation began.[3]
-
Store these labeled containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[3][4]
Experimental Protocols
Decontamination of Labware and Surfaces
All equipment and surfaces that come into contact with this compound must be properly decontaminated.
-
Initial Rinse: For glassware, perform an initial rinse with a suitable solvent (e.g., ethanol (B145695) or the solvent used to dissolve the compound) to remove the bulk of the residue.[3] Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [3][5]
-
Cleaning: After the initial rinse, wash the glassware or wipe down surfaces with a standard laboratory cleaning agent.
-
Final Rinse: Perform a final rinse with water.
-
Disposal of Cleaning Materials: Any wipes, paper towels, or other materials used for decontamination must be disposed of as hazardous solid waste.[4]
Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7]
-
Complete all required waste disposal forms or tags as per your institution's protocol.[7]
-
Place the sealed and labeled containers in the designated pickup location provided by EHS.[7]
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe research environment and maintaining compliance with all safety and environmental regulations.
References
Personal protective equipment for handling Tie2 kinase inhibitor 2
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Tie2 kinase inhibitor 2. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a culture of safety and build trust in handling this and similar chemical entities.
Two distinct compounds are sometimes referred to as "this compound." This guide primarily focuses on the more extensively documented Tie2 Kinase Inhibitor (CAS 948557-43-5) . Information for an alternative compound, This compound (CAS 1020412-97-8) , is also included where available. Researchers should verify the CAS number of their specific compound to ensure they are following the appropriate safety guidelines.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment is the first step before handling any chemical. While one Safety Data Sheet (SDS) for Tie2 Kinase Inhibitor (CAS 948557-43-5) from Cayman Chemical states the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another from MedChemExpress provides specific precautionary statements, indicating potential hazards.[1][2] Given this discrepancy, it is prudent to adopt a cautious approach and adhere to the more stringent safety recommendations.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. Consider double-gloving for enhanced protection.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles with side-shields are the minimum requirement. A face shield should be worn if there is a splash hazard.[1] |
| Body Protection | Lab Coat/Protective Clothing | An impervious, buttoned lab coat or a chemical-resistant suit is necessary to protect skin and clothing.[1] |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially when handling the compound as a powder or if adequate ventilation is not available.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended Storage Temperatures:
Handling and Preparation of Solutions
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust and Aerosol Formation: Take care to avoid the creation of dust when working with the powdered form.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Solubility: The compound is soluble in DMSO and DMF.[4] For in-vitro experiments, it can be dissolved in DMSO.[5]
In Case of Exposure or Spill
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1]
-
Spills: Evacuate the area. Use full personal protective equipment. Absorb spills with an inert, non-combustible material (e.g., diatomite) and collect for disposal. Decontaminate the area by scrubbing with alcohol.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
